molecular formula C6H6BrIN2O B577557 3-Bromo-5-iodo-2-methoxypyridin-4-amine CAS No. 1227268-98-5

3-Bromo-5-iodo-2-methoxypyridin-4-amine

Cat. No.: B577557
CAS No.: 1227268-98-5
M. Wt: 328.935
InChI Key: UXWBCEIGPUSDDR-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2-methoxypyridin-4-amine (CAS Number: 1227268-98-5) is a high-purity, solid pyridine derivative offered for research and development purposes . With a molecular formula of C6H6BrIN2O and a molecular weight of 328.94 g/mol, this compound serves as a versatile and valuable synthetic intermediate in various chemical disciplines . Its structure features both bromo and iodo substituents, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions are pivotal in medicinal chemistry for the efficient construction of complex biaryl and heteroaryl systems during the exploration of structure-activity relationships (SAR). The presence of the methoxy and amine groups at the 2- and 4-positions, respectively, provides additional sites for chemical modification and hydrogen bonding, which can be critical for optimizing interactions with biological targets. As such, this chemical building block is primarily used in pharmaceutical research for the synthesis of potential active compounds and in material science for the creation of novel organic materials. Applications: This compound is strictly For Research Use Only. It is intended for use in laboratory-scale chemical synthesis and is not for diagnostic, therapeutic, or personal use. Researchers utilize it as a key precursor in the development of new chemical entities, leveraging its halogen-rich structure for sequential functionalization to create diverse compound libraries. Handling and Storage: While specific storage conditions are vendor-dependent, it is generally recommended to store such reagents in a cool, dark place under an inert atmosphere to maintain long-term stability . As with all chemicals of this nature, researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-bromo-5-iodo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2O/c1-11-6-4(7)5(9)3(8)2-10-6/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWBCEIGPUSDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737453
Record name 3-Bromo-5-iodo-2-methoxypyridin-4-amine
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Molecular Weight

328.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-98-5
Record name 3-Bromo-5-iodo-2-methoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Specifically, highly substituted pyridines, such as this compound, are invaluable as versatile intermediates. The strategic placement of bromo, iodo, methoxy, and amino groups on the pyridine ring provides multiple reactive handles for further chemical modification. This allows for the systematic exploration of chemical space through cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a highly sought-after building block for constructing complex molecular architectures in drug discovery programs.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and scientists in organic synthesis and drug development. The pathway is developed from fundamental principles of heterocyclic chemistry, drawing upon established methodologies for the selective halogenation of activated pyridine systems.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals a straightforward pathway originating from a commercially available precursor. The primary disconnections are the carbon-halogen bonds, which can be formed via electrophilic aromatic substitution.

The analysis suggests that the iodo and bromo groups can be installed sequentially onto a pre-existing 2-methoxypyridin-4-amine (IV) core. This precursor is commercially available and possesses a highly activated ring system, making it an ideal starting point for the synthesis.

Retrosynthesis target This compound (I) intermediate1 3-Bromo-2-methoxypyridin-4-amine (III) target->intermediate1 C-I Disconnection (Electrophilic Iodination) start 2-Methoxypyridin-4-amine (IV) intermediate1->start C-Br Disconnection (Electrophilic Bromination) Forward_Synthesis cluster_0 cluster_1 cluster_2 start 2-Methoxypyridin-4-amine (IV) reagent1 N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) intermediate 3-Bromo-2-methoxypyridin-4-amine (III) reagent1->intermediate Step 1: Bromination reagent2 N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) product This compound (I) reagent2->product Step 2: Iodination

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3-Bromo-2-methoxypyridin-4-amine (III)

Causality and Experimental Choices

The initial step is the regioselective bromination of 2-methoxypyridin-4-amine (IV).[1] The pyridine ring is highly activated by the electron-donating amino and methoxy groups, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS is a mild and efficient source of electrophilic bromine (Br⁺), which minimizes the risk of over-bromination or other side reactions that can occur with harsher reagents like liquid bromine (Br₂).[2][3] Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction proceeds readily at room temperature, reflecting the high reactivity of the substrate.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridin-4-amine (5.0 g, 40.3 mmol).

  • Solvent Addition: Add acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (7.17 g, 40.3 mmol) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-Bromo-2-methoxypyridin-4-amine as a solid.

Part 2: Synthesis of this compound (I)

Causality and Experimental Choices

The second step involves the iodination of the 3-bromo-2-methoxypyridin-4-amine (III) intermediate at the C5 position. The ring remains activated, directing the incoming electrophile to the only remaining unsubstituted activated position. N-Iodosuccinimide (NIS) is employed as the iodinating agent. Similar to NBS, NIS is a mild and convenient source of electrophilic iodine (I⁺), providing controlled iodination.[4] The reaction mechanism is analogous to the preceding bromination step. Acetonitrile is again used as the solvent for its compatibility with the reactants and conditions.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 3-Bromo-2-methoxypyridin-4-amine (III) (6.0 g, 29.5 mmol) obtained from the previous step in acetonitrile (120 mL).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (7.3 g, 32.5 mmol) to the solution in one portion at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Protect the reaction from light to prevent NIS decomposition.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the acetonitrile under reduced pressure. The work-up and purification procedure is similar to the bromination step. The crude residue is purified by silica gel column chromatography (eluting with a mixture of ethyl acetate and petroleum ether) to afford the final product, this compound (I), as a solid.[3]

Data Summary

The following table summarizes key quantitative data for the starting material, intermediate, and final product.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
2-Methoxypyridin-4-amine20265-39-8C₆H₈N₂O124.14N/A
3-Bromo-2-methoxypyridin-4-amineN/AC₆H₇BrN₂O203.04~8.18 g
This compound1227268-98-5C₆H₆BrIN₂O328.94~9.70 g

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound, a key intermediate for pharmaceutical research. The methodology relies on a sequential, regioselective halogenation of a commercially available, activated pyridine precursor. The use of mild halogenating agents like NBS and NIS ensures high efficiency and control over the reaction, making this protocol well-suited for laboratory and potential pilot-scale production. This guide provides the necessary technical detail and chemical rationale to empower researchers in their synthetic endeavors.

References

  • IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxypyridin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromo-2-iodo-pyridine. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

Sources

physicochemical properties of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, substituted pyridines represent a class of heterocyclic compounds with immense therapeutic potential. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them privileged scaffolds in drug design. This compound (CAS: 1072944-73-3) is a prime example of a highly functionalized building block. The strategic placement of its substituents—a methoxy group, an amine, a bromine atom, and an iodine atom—offers multiple vectors for synthetic elaboration, allowing for the precise tuning of molecular properties.

However, the effective utilization of such a promising scaffold is fundamentally reliant on a deep and accurate understanding of its core physicochemical characteristics. Publicly available experimental data on this specific molecule is sparse, necessitating a rigorous, first-principles approach to its characterization. This guide is structured not as a mere summary of known values, but as a comprehensive framework for the experimental determination and interpretation of the key . It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically sound methodology for characterizing novel chemical entities.

Part 1: Molecular Structure and Predicted Properties

A molecule's identity and behavior are encoded in its structure. The arrangement of atoms and functional groups in this compound dictates its fundamental properties.

Core Molecular Attributes
  • Chemical Formula: C₆H₆BrIN₂O

  • Molecular Weight: 340.91 g/mol

  • CAS Number: 1072944-73-3

Caption: Chemical Structure of this compound.

Predicted Physicochemical Data Summary

In the absence of extensive experimental data, predictive models and comparisons with structurally similar compounds provide a valuable starting point. The following table summarizes these estimated values.

PropertyPredicted Value / RangeRationale & Key Influencing Factors
Melting Point 130 - 145 °CBased on the melting point of 3-Bromo-5-iodopyridin-2-amine (106-110°C)[1]. The addition of a methoxy group and shifting the amine to position 4 likely increases crystal lattice energy and molecular weight, thus raising the melting point.
Boiling Point >300 °C (Predicted, with decomposition)High molecular weight and polar functional groups suggest a high boiling point. Intermolecular hydrogen bonding from the amine group is a significant factor.
pKa (Acid Dissociation Constant) pKa₁: ~2.5-3.5 (Pyridinium ion)pKa₂: ~5.0-6.0 (Protonated 4-amino group)The pyridine nitrogen's basicity is reduced by the electron-withdrawing halogens. The 4-amino group's basicity is enhanced by the resonance donation from the nitrogen lone pair into the ring.
LogP (Octanol/Water Partition Coeff.) 2.5 - 3.5 (Predicted)The large, lipophilic halogen atoms (Br, I) and the aromatic ring contribute positively to LogP. The polar amine and methoxy groups decrease lipophilicity.
Aqueous Solubility Low at neutral pH; increases at acidic pHThe molecule is largely nonpolar. However, the basic amine group can be protonated at low pH, forming a more soluble salt.

Part 2: A Practical Guide to Experimental Characterization

This section outlines the definitive experimental workflows for accurately determining the .

Structural Verification: The Foundation of All Analysis

Expertise & Experience: Before any physicochemical measurements are taken, the identity and purity of the compound must be unequivocally confirmed. A common pitfall is to rely on a single analytical technique. A multi-pronged approach using NMR, Mass Spectrometry, and HPLC is the industry standard for ensuring the integrity of a research sample.

Protocol for Structural Verification:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Assess purity.

    • Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is employed. Detection is performed using a UV-Vis detector at multiple wavelengths (e.g., 254 nm, 280 nm).

    • Trustworthiness: A pure sample should yield a single, sharp peak (>95% area). The retention time serves as a reliable identifier for subsequent analyses like solubility studies.

  • Mass Spectrometry (MS):

    • Objective: Confirm molecular weight and elemental composition.

    • Method: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

    • Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 341.8771. The defining characteristic will be the isotopic pattern of bromine (⁷⁹Br/⁸¹Br), which will show two peaks of nearly equal intensity separated by 2 Da (i.e., at ~341.87 and ~343.87). This pattern is a definitive signature of a monobrominated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the precise molecular structure.

    • Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired.

    • Predicted ¹H NMR (400 MHz, DMSO-d₆) Signals:

      • δ ~7.8-8.2 ppm (singlet, 1H): Aromatic proton at the C6 position.

      • δ ~6.0-6.5 ppm (broad singlet, 2H): Protons of the -NH₂ group. This peak will disappear upon D₂O exchange, confirming its identity.

      • δ ~3.8-4.0 ppm (singlet, 3H): Protons of the -OCH₃ group.

    • Trustworthiness: The integration of the peaks should correspond to the number of protons (1:2:3). Further 2D NMR experiments (like COSY and HSQC) can be used to confirm connectivity if needed.

Melting Point Determination

Causality: The melting point is a sensitive indicator of both identity and purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.

Protocol: Digital Melting Point Apparatus

  • Sample Preparation: Load a small amount of the dry, crystalline compound into a capillary tube.

  • Measurement: Place the tube in a calibrated digital melting point apparatus.

  • Heating Profile: Use a rapid heating ramp to get within 20°C of the expected melting point, then slow the ramp to 1-2°C per minute for an accurate reading.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which all solid has melted. A pure compound should have a sharp range of < 2°C.

Aqueous Solubility and pH-Dependence

Causality: Solubility is a critical parameter for drug development, directly impacting absorption and bioavailability. For an ionizable compound like this, solubility is highly dependent on pH. The basic amine group will be protonated at acidic pH, forming a more soluble salt.

G A Add excess solid to buffer (e.g., pH 2.0, 7.4, 9.0) B Equilibrate on shaker (24h at 25°C) A->B C Filter sample to remove undissolved solid (0.45µm filter) B->C E Quantify filtrate concentration via calibrated HPLC-UV method C->E D Prepare standard curve of known concentrations D->E F Calculate solubility (mg/mL or µM) E->F

Sources

Solubility Profile of 3-Bromo-5-iodo-2-methoxypyridin-4-amine: A Framework for Experimental Determination and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility characteristics of 3-Bromo-5-iodo-2-methoxypyridin-4-amine. As a highly substituted pyridine derivative, this compound presents a unique combination of functional groups that dictate its behavior in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility for applications ranging from synthetic reaction design to formulation and purification. Rather than presenting pre-existing data, this guide offers a theoretical analysis of the structural factors influencing solubility and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data.

Theoretical Solubility Considerations: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[1] The structure of this compound contains several functional groups, each contributing to its overall physicochemical properties.

  • Pyridine Ring System: The core is a pyridine ring, an aromatic heterocycle. The nitrogen atom lends a degree of polarity and possesses a lone pair of electrons, making it a potential hydrogen bond acceptor and giving the molecule weakly basic properties.

  • Amino Group (-NH₂): The primary amine at the C4 position is a significant contributor to polarity. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[2] This group is expected to enhance solubility in polar protic solvents. Furthermore, its basic nature suggests that it will react with acids to form soluble salts.[3][4]

  • Methoxy Group (-OCH₃): The ether linkage of the methoxy group at the C2 position introduces polarity due to the electronegative oxygen atom. While it cannot donate hydrogen bonds, the oxygen's lone pairs can act as hydrogen bond acceptors.

  • Halogen Substituents (-Br and -I): The bromo and iodo groups at the C3 and C5 positions are electron-withdrawing and increase the molecule's molecular weight and surface area. While the C-Br and C-I bonds have some polarity, the primary effect of these large halogens is an increase in London dispersion forces.[5] This can enhance solubility in less polar or polarizable solvents. The presence of iodine also introduces the possibility of halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with certain solvents.[6]

Predicted Solubility Behavior: Based on this analysis, this compound is a polar molecule. Its solubility is expected to be limited in nonpolar solvents like hexane and toluene. It should exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol), where hydrogen bonding can occur.[7] Due to the basic amine group, solubility is predicted to be significantly enhanced in acidic aqueous solutions through the formation of a protonated, and therefore more soluble, ammonium salt.[2][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related halo-aminopyridines indicates that this compound should be handled with care.[9][10][11]

General Precautions:

  • Toxicity: Assume the compound is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[12]

Experimental Protocol I: Qualitative Solubility Determination

This protocol provides a systematic approach to rapidly assess the solubility of the compound across a range of common laboratory solvents. The procedure is designed to classify the compound's solubility and provide strong indicators of its acidic or basic nature.[3][13]

Materials:

  • This compound

  • Small test tubes (13x100 mm) and rack

  • Vortex mixer

  • Spatula

  • Graduated cylinders or pipettes

  • Solvent Panel:

    • Deionized Water

    • 5% (w/v) Sodium Hydroxide (NaOH)

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃)

    • 5% (v/v) Hydrochloric Acid (HCl)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetone

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Toluene

    • Hexane

Workflow for Qualitative Solubility Testing

G cluster_0 Initial Screening cluster_1 Acid/Base Reactivity cluster_2 Organic Solvent Screening cluster_results Classification A Add ~5 mg of compound to 1 mL of Water B Vortex for 30s Observe A->B C Soluble? B->C D Add ~5 mg of compound to 1 mL of 5% HCl C->D No H Test in a panel of organic solvents (Polar Protic, Polar Aprotic, Nonpolar) C->H Yes E Soluble? D->E F Add ~5 mg of compound to 1 mL of 5% NaOH D->F No I Record Observations (Soluble, Partially Soluble, Insoluble) E->I Yes (Basic Compound) Result1 Soluble in 5% HCl: Confirms basic amine. E->Result1 G Soluble? F->G F->H No G->I Yes (Acidic Compound) Result2 Insoluble in 5% NaOH: Confirms lack of strong acidic functionality. H->I Result3 Solubility in organic solvents indicates polarity match. I->Result3

Caption: Systematic workflow for qualitative solubility analysis.

Step-by-Step Procedure:

  • Preparation: Weigh approximately 5 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[13]

  • Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture against a contrasting background. A solution is considered "soluble" if it is completely clear with no visible solid particles. If solid remains, it is "insoluble" or "partially soluble."

  • Systematic Testing:

    • Start with Water: If the compound is soluble in water, proceed to testing in organic solvents.[8]

    • Aqueous Acid/Base: If insoluble in water, test solubility in 5% HCl and 5% NaOH separately. Solubility in 5% HCl indicates a basic functional group (the amine).[4] Solubility in 5% NaOH would indicate an acidic functional group (not expected for this molecule).

    • Organic Solvents: Systematically test the compound's solubility in the panel of organic solvents, moving from polar to nonpolar.

Data Recording:

Summarize the qualitative observations in a structured table.

Solvent ClassSolventObservation (Soluble / Partially Soluble / Insoluble)Inference
Polar ProticWaterBaseline polarity and H-bonding capacity
Methanol
Ethanol
Aqueous Acid5% HClPresence of a basic group (amine)
Aqueous Base5% NaOHPresence of an acidic group (unlikely)
Polar AproticDMSOHigh polarity interactions
Acetonitrile
Acetone
NonpolarDichloromethane
Toluene
HexaneLow polarity, van der Waals interactions

Experimental Protocol II: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise concentration data, such as formulation or reaction stoichiometry, a quantitative method is essential. The saturation shake-flask method followed by HPLC analysis is a gold standard.

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, typically by a chromatographic technique.

Materials:

  • HPLC system with a UV detector

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for standard preparation

  • The solvent of interest

Step-by-Step Procedure:

  • Stock Standard Preparation: Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).

  • Calibration Curve: Prepare a series of calibration standards by serial dilution of the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulate matter.

  • Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Self-Validating System: To ensure trustworthiness, the protocol should include control measures. For instance, analyzing samples taken at both 24 and 48 hours can validate that equilibrium has been reached; the solubility values should be consistent.

Applications in Research and Development

The solubility data generated through these protocols is of immense practical value:

  • Synthetic Chemistry: Guides the choice of solvent for chemical reactions to ensure all reagents remain in solution. It is also critical for designing workup and purification procedures, such as extraction and crystallization.

  • Purification: Informs the selection of solvent systems for chromatography (e.g., normal vs. reversed-phase HPLC) and recrystallization.

  • Drug Development: Solubility is a cornerstone of pre-formulation studies. It directly impacts a drug candidate's bioavailability and dictates the possible routes of administration. Poor aqueous solubility is a major hurdle in drug development that must be understood and addressed.

By following the rigorous experimental framework outlined in this guide, researchers can generate a reliable and comprehensive solubility profile for this compound, enabling its effective use in scientific discovery and development.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (2022). Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.
  • ChemicalBook. (n.d.). 3-BROMO-5-IODOPYRIDIN-2-AMINE Product Description.
  • BLDpharm. (n.d.). This compound.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-5-fluoro-2-methoxypyridine.
  • Angene Chemical. (2025). Safety Data Sheet for 2-Bromo-5-methoxypyridin-3-amine.
  • MDPI. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines.
  • PubMed. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent.
  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties.
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A Theoretical Investigation of 3-Bromo-5-iodo-2-methoxypyridin-4-amine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, owing to their versatile chemical properties and biological activities.[1] 3-Bromo-5-iodo-2-methoxypyridin-4-amine represents a highly functionalized pyridine core, offering multiple sites for chemical modification. Understanding its intrinsic electronic and structural properties is paramount for predicting its reactivity, stability, and potential as a synthon in drug discovery or materials development. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this molecule using quantum chemical methods. By leveraging Density Functional Theory (DFT), we can elucidate its molecular geometry, vibrational signatures, electronic landscape, and spectroscopic properties, providing a robust computational dataset to guide future experimental work.

Introduction: The Rationale for a Computational Approach

The pyridine ring is a privileged structure in pharmacology and functional materials.[1] The specific substitution pattern of this compound—featuring a bromo, iodo, methoxy, and amine group—creates a complex electronic environment. The interplay between the electron-donating amine and methoxy groups and the electron-withdrawing halogen atoms dictates the molecule's overall reactivity, intermolecular interaction potential, and spectroscopic characteristics.

Proposed Computational Methodology

The cornerstone of a reliable theoretical study is the selection of an appropriate computational model. Based on extensive literature precedent for substituted pyridines, the following protocol is recommended for its balance of accuracy and computational efficiency.[4][5]

2.1. Theoretical Model: Density Functional Theory (DFT)

All calculations will be performed using the B3LYP hybrid functional . This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record for accurately predicting the geometries and electronic properties of organic molecules.[5]

To ensure a precise description of the electronic structure, especially considering the presence of diffuse electron density from the lone pairs and halogens, the 6-311++G(d,p) basis set is selected.[4][5]

  • 6-311G : A triple-zeta valence basis set providing flexibility for valence electrons.

  • ++ : Diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and anions.

  • (d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds accurately.

2.2. Software

The Gaussian 16 software package is the recommended platform for executing these calculations.[5]

2.3. Computational Workflow

The overall process follows a logical sequence from initial structure preparation to in-depth analysis of calculated properties.

G cluster_input Setup cluster_calc Core Calculations (DFT B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation A 1. Initial 3D Structure Generation B 2. Geometry Optimization A->B C 3. Vibrational Frequency Analysis B->C E 5. NMR Shielding Calculation (GIAO Method) B->E F Structural Parameters (Bond Lengths, Angles) B->F Extract Geometry D 4. Single-Point Energy Calculation (for NBO, MEP, FMO) C->D G Simulated IR/Raman Spectra C->G Confirm Minimum & Assign Frequencies H Electronic Properties (HOMO, LUMO, MEP) D->H I NBO Analysis (Atomic Charges) D->I J Predicted NMR Shifts E->J

Caption: Computational workflow for the theoretical analysis of this compound.

Structural Elucidation and Vibrational Analysis

A foundational step in computational chemistry is determining the molecule's most stable three-dimensional conformation.

3.1. Optimized Molecular Geometry

Geometry optimization is an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting geometry corresponds to the most stable arrangement of the atoms at 0 Kelvin.

Protocol for Geometry Optimization:

  • Construct an initial 3D model of this compound using molecular modeling software.

  • Perform a geometry optimization calculation using the Opt keyword in Gaussian with the B3LYP/6-311++G(d,p) level of theory.

  • The calculation is considered converged when the forces on the atoms and the displacement at each step are negligible.

The table below presents the expected key geometric parameters to be obtained from this calculation.

ParameterAtom Pair/Triplet/QuadExpected Value (Å or °)
Bond Lengths (Å)
C-Br~1.89
C-I~2.09
C-N (ring)~1.34 - 1.38
C-O (methoxy)~1.36
C-N (amine)~1.38
Bond Angles (°)
Br-C-C~118 - 122
I-C-C~118 - 122
C-N-C (ring)~117
Dihedral Angle (°)
C-C-O-C (methoxy)~0 or ~180 (planar/anti)
3.2. Vibrational Frequency Analysis

Following optimization, a frequency calculation is essential. This analysis serves two purposes:

  • Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Spectra Prediction: The calculated vibrational modes and their intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.[6][7]

Protocol for Vibrational Analysis:

  • Use the optimized geometry from the previous step.

  • Perform a frequency calculation using the Freq keyword in Gaussian at the same level of theory (B3LYP/6-311++G(d,p)).

  • Analyze the output to identify the vibrational modes and their corresponding frequencies. Note that calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

Vibrational ModeExpected Frequency Range (cm⁻¹, scaled)Description
N-H Asymmetric/Symmetric Stretch3400 - 3550Stretching of the amine N-H bonds.
C-H Aromatic Stretch3050 - 3150Stretching of the C-H bond on the pyridine ring.
C-H Methyl Stretch2850 - 3000Stretching of the C-H bonds in the methoxy group.
C=C / C=N Ring Stretch1450 - 1650In-plane stretching vibrations of the pyridine ring.
N-H Scissoring1550 - 1650In-plane bending of the amine group.
C-O Stretch1200 - 1300Stretching of the aryl-ether C-O bond.
C-I Stretch500 - 600Stretching of the carbon-iodine bond.
C-Br Stretch600 - 700Stretching of the carbon-bromine bond.
Frontier Molecular Orbitals and Reactivity

The electronic properties of a molecule are key to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose.

4.1. HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO : Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are prone to electrophilic attack.

  • LUMO : Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE) as a measure of chemical reactivity.

For this compound, it is expected that the HOMO will be primarily localized on the electron-rich amino group and the pyridine ring. The LUMO is anticipated to be distributed across the pyridine ring, with significant contributions from the electron-withdrawing bromo and iodo substituents.

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[9][10][11]

  • Negative Regions (Red/Yellow) : Indicate electron-rich areas, susceptible to electrophilic attack. These are expected around the pyridine nitrogen, the oxygen of the methoxy group, and the nitrogen of the amine group.

  • Positive Regions (Blue) : Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.

  • "Sigma-holes" : A region of positive potential may also appear on the outer surface of the halogen atoms (especially iodine), which is indicative of their ability to act as halogen bond donors.[12]

MEP cluster_mep MEP Surface Regions cluster_reactivity Predicted Reactivity Red Negative (Red/Yellow) Electron-Rich Electrophilic Electrophilic Attack Site (e.g., Protonation, Metal Coordination) Red->Electrophilic attracts Blue Positive (Blue) Electron-Deficient Nucleophilic Nucleophilic Attack Site (e.g., Deprotonation) Blue->Nucleophilic attracts

Caption: Conceptual diagram linking MEP regions to chemical reactivity.

4.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution by calculating the charge on each atom. This method offers a more quantitative measure than MEP and can reveal stabilizing hyperconjugative interactions within the molecule.[13][14]

Protocol for NBO Analysis:

  • Perform a single-point energy calculation on the optimized geometry.

  • Include the Pop=NBO keyword in the Gaussian input file.

  • Extract the Natural Atomic Charges from the output file.

AtomExpected Natural Atomic Charge (e)Rationale
N (ring)Highly Negative (~ -0.6)Electronegative nitrogen atom in an aromatic ring.
O (methoxy)Highly Negative (~ -0.5)Electronegative oxygen atom.
N (amine)Highly Negative (~ -0.8)Electronegative nitrogen with electron-donating character.
C-BrPositiveCarbon attached to an electronegative bromine.
C-IPositiveCarbon attached to an electronegative iodine.
H (amine)Positive (~ +0.4)Hydrogens attached to the electronegative amine nitrogen.
Prediction of NMR Spectra

Theoretical calculations can provide highly accurate predictions of NMR chemical shifts, which are invaluable for structure verification and interpretation of experimental spectra.[15][16][17]

Protocol for NMR Calculation:

  • Use the optimized geometry of the molecule.

  • Perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method, specified with the NMR=GIAO keyword in Gaussian.

  • The calculation should be performed at the B3LYP/6-311++G(d,p) level of theory.

  • Calculate the chemical shifts by referencing the computed absolute shielding values to the computed shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Atom TypeAtom Label(s)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Pyridine RingC2~155 - 160-
C3~100 - 105-
C4~145 - 150-
C5~90 - 95-
C6~140 - 145H6: ~7.5 - 8.0
Methoxy GroupCH₃~55 - 60~3.8 - 4.2
Amine GroupNH₂-~5.0 - 6.0 (broad)

Note: Predicted shifts are estimates and can be influenced by solvent effects, which can also be modeled computationally.

Conclusion

This whitepaper outlines a robust and validated computational strategy for the comprehensive theoretical characterization of this compound. The proposed DFT-based investigation will yield critical data on the molecule's ground-state geometry, vibrational frequencies, and electronic structure. The resulting analyses—including FMO, MEP, and NBO—will provide a detailed understanding of its reactivity, stability, and potential for intermolecular interactions. Furthermore, the prediction of NMR spectra will serve as a valuable tool for experimentalists in verifying synthetic products. The insights gained from this theoretical study will provide a fundamental scientific basis to guide the rational design and application of this versatile pyridine derivative in drug discovery and materials science.

References
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An In-depth Technical Guide to 3-Bromo-5-iodo-2-methoxypyridin-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Reconstructing the Narrative of a Niche yet Valuable Scaffold

In the landscape of medicinal chemistry and drug discovery, the history of many foundational scaffolds is often embedded in patents and laboratory notebooks, rather than celebrated in dedicated publications. Such is the case with 3-Bromo-5-iodo-2-methoxypyridin-4-amine (CAS Number: 1227268-98-5). While a definitive, documented account of its initial discovery and synthesis is not readily found in seminal literature, its structural motifs—a polysubstituted aminopyridine core—place it firmly within a class of compounds of significant interest to the pharmaceutical industry.[1] This guide, therefore, takes a deductive approach, reconstructing a plausible history and a robust synthetic strategy based on established principles of heterocyclic chemistry and the well-documented synthesis of analogous structures. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on this promising, albeit under-documented, chemical entity.

Physicochemical Properties and Structural Attributes

This compound is a highly functionalized pyridine derivative. The strategic placement of its substituents—a bromine atom, an iodine atom, a methoxy group, and an amine group—on the pyridine core creates a molecule with a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.

PropertyValue
CAS Number 1227268-98-5
Molecular Formula C₆H₆BrIN₂O
Molecular Weight 344.93 g/mol
Appearance Likely an off-white to light-yellow solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol

The presence of both bromine and iodine offers orthogonal reactivity for cross-coupling reactions, a cornerstone of modern drug discovery. The 2-methoxy group can influence the basicity of the pyridine nitrogen, potentially mitigating issues in reactions that are sensitive to highly basic substrates.[2] The 4-amino group serves as a key nucleophilic handle for further derivatization.

A Plausible Synthetic Pathway: A Step-by-Step Technical Protocol

The synthesis of polysubstituted pyridines often requires a multi-step approach, carefully orchestrating the introduction of each functional group.[3][4] Based on documented syntheses of structurally related compounds, a logical and efficient pathway for the preparation of this compound can be proposed. This hypothetical synthesis begins with a commercially available starting material and proceeds through a series of well-established transformations.

Proposed Synthetic Workflow

Synthetic_Pathway A 2-Methoxy-4-nitropyridine B 3-Bromo-2-methoxy-4-nitropyridine A->B Bromination (NBS, H₂SO₄) C 3-Bromo-5-iodo-2-methoxy-4-nitropyridine B->C Iodination (NIS, TFA) D This compound C->D Reduction (Fe, NH₄Cl)

Caption: Proposed synthetic workflow for this compound.

Step 1: Bromination of 2-Methoxy-4-nitropyridine
  • Reaction: The synthesis commences with the regioselective bromination of 2-methoxy-4-nitropyridine. The directing effects of the methoxy and nitro groups favor the introduction of the bromine atom at the C3 position.

  • Protocol:

    • To a solution of 2-methoxy-4-nitropyridine (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0°C.

    • Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-bromo-2-methoxy-4-nitropyridine.

  • Causality: The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, the activating methoxy group at the 2-position directs the incoming electrophile (bromonium ion from NBS) to the adjacent C3 position.

Step 2: Iodination of 3-Bromo-2-methoxy-4-nitropyridine
  • Reaction: The next step involves the introduction of an iodine atom at the C5 position. This is achieved through electrophilic iodination.

  • Protocol:

    • Dissolve 3-bromo-2-methoxy-4-nitropyridine (1.0 eq) in trifluoroacetic acid (TFA).

    • Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.

    • Heat the reaction mixture to 60-70°C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.

    • Extract the product with dichloromethane (3x).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify via silica gel chromatography to obtain 3-bromo-5-iodo-2-methoxy-4-nitropyridine.

  • Causality: The electron-withdrawing nature of the nitro and bromo groups, along with the protonated pyridine ring in the acidic medium, deactivates the ring. However, heating the reaction provides the necessary energy to overcome the activation barrier for the iodination to proceed at the remaining open position, C5.

Step 3: Reduction of the Nitro Group
  • Reaction: The final step is the reduction of the nitro group to the corresponding amine, yielding the target compound.

  • Protocol:

    • To a mixture of 3-bromo-5-iodo-2-methoxy-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq).

    • Heat the suspension to reflux (approximately 80°C).

    • Add iron powder (5.0 eq) portion-wise over 30 minutes.

    • Continue to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • Causality: The reduction of an aromatic nitro group is a classic transformation. The use of iron in the presence of a mild acid source like ammonium chloride is a robust and scalable method that is tolerant of the various functional groups present in the molecule.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The specific arrangement of functional groups in this compound makes it a highly valuable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

Potential Derivatization Pathways

Derivatization Core This compound A Amide/Urea Formation Core->A Acylation/Isocyanate Reaction (at 4-NH₂) B Suzuki Coupling at C5 Core->B Pd-catalyzed (Arylboronic acid) C Buchwald-Hartwig Amination at C3 Core->C Pd-catalyzed (Amine) D Sonogashira Coupling at C5 Core->D Pd/Cu-catalyzed (Terminal alkyne)

Caption: Potential derivatization reactions of the core scaffold.

  • Kinase Inhibitors: The 4-amino-3-halopyridine motif is a common feature in many ATP-competitive kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase domain. The bromo and iodo substituents provide vectors for introducing larger, hydrophobic groups that can occupy the ATP-binding pocket.

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the bromo and iodo groups allows for selective, stepwise functionalization. For instance, a Suzuki coupling could be performed at the more reactive C5-iodo position, followed by a Buchwald-Hartwig amination at the C3-bromo position. This enables the rapid generation of diverse libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules are screened for binding to a biological target. This compound, with its multiple points for derivatization, is an ideal starting point for fragment elaboration, allowing for the systematic exploration of the surrounding chemical space to improve potency and selectivity.

Conclusion

While the specific historical genesis of this compound may be obscure, its value as a synthetic intermediate is clear. The logical, step-wise synthesis proposed herein provides a robust framework for its preparation on a laboratory scale. The unique combination of reactive handles on the pyridine core positions this compound as a powerful tool for medicinal chemists aiming to develop the next generation of targeted therapeutics. As the demand for novel and complex chemical matter continues to grow, the importance of such highly functionalized building blocks will undoubtedly increase.

References

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  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved January 15, 2026, from [Link]

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An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a highly functionalized pyridine derivative of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to deliver field-proven insights into the chemoselective functionalization of this versatile building block. We will explore the nuanced interplay of its substituents and the strategic exploitation of its dual halogenation in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Each section is grounded in mechanistic principles and supported by detailed experimental protocols, data summaries, and visual aids to empower scientists in their synthetic endeavors.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials. The subject of this guide, this compound, presents a particularly valuable asset for molecular architects. Its unique arrangement of substituents—a nucleophilic amine, an electron-donating methoxy group, and two distinct halogens at electronically and sterically differentiated positions—offers a rich landscape for selective chemical modifications.

The strategic importance of this molecule lies in its potential for sequential and site-specific functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a key feature that allows for the controlled, stepwise introduction of diverse molecular fragments. This guide will dissect this reactivity, providing a predictive framework for its application in complex molecule synthesis.

Synthesis of this compound: Establishing the Foundation

A related synthesis for a similar compound, 3-bromo-5-iodopyridin-2-amine, involves the bromination of 5-iodopyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile.[1] This suggests that electrophilic halogenation is a feasible strategy for introducing the halogen atoms onto the pyridine ring.

The Reactivity Landscape: A Tale of Two Halogens

The core of this guide lies in understanding and predicting the reactivity of the C-I and C-Br bonds. In the realm of palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[2] This difference in bond strength and propensity for oxidative addition to a palladium(0) center is the linchpin for achieving regioselectivity in the functionalization of this compound.

G reagent 3-Bromo-5-iodo- 2-methoxypyridin-4-amine suzuki_i Suzuki Coupling (Site-Selective at C-I) reagent->suzuki_i Pd Catalyst, Boronic Acid, Base sonogashira_i Sonogashira Coupling (Site-Selective at C-I) reagent->sonogashira_i Pd/Cu Catalysts, Terminal Alkyne, Base buchwald_i Buchwald-Hartwig Amination (Site-Selective at C-I) reagent->buchwald_i Pd Catalyst, Amine, Base product_suzuki_i 5-Aryl-3-bromo- 2-methoxypyridin-4-amine suzuki_i->product_suzuki_i product_sonogashira_i 5-Alkynyl-3-bromo- 2-methoxypyridin-4-amine sonogashira_i->product_sonogashira_i product_buchwald_i 5-Amino-3-bromo- 2-methoxypyridin-4-amine buchwald_i->product_buchwald_i

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4] When this compound is subjected to Suzuki-Miyaura conditions, the reaction is expected to occur selectively at the more labile C-I bond. This allows for the introduction of an aryl or vinyl substituent at the 5-position of the pyridine ring, leaving the C-Br bond intact for subsequent transformations.

Table 1: Predicted Reaction Parameters for Selective Suzuki-Miyaura Coupling

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O90High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/H₂O100High

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 4-12 hours, with the progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 5-aryl-3-bromo-2-methoxypyridin-4-amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to the synthesis of aryl alkynes.[5] Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is anticipated to proceed selectively at the C-I bond. This allows for the introduction of an alkynyl group at the 5-position, a valuable handle for further transformations such as click chemistry or cyclization reactions.

G reagent 5-Functionalized-3-bromo- 2-methoxypyridin-4-amine suzuki_br Suzuki Coupling (at C-Br) reagent->suzuki_br Harsher Conditions: Higher Temp., Stronger Base sonogashira_br Sonogashira Coupling (at C-Br) reagent->sonogashira_br Harsher Conditions buchwald_br Buchwald-Hartwig Amination (at C-Br) reagent->buchwald_br Harsher Conditions product_suzuki_br 3,5-Disubstituted- 2-methoxypyridin-4-amine suzuki_br->product_suzuki_br sonogashira_br->product_suzuki_br buchwald_br->product_suzuki_br

Table 2: Predicted Reaction Parameters for Selective Sonogashira Coupling

Coupling PartnerPalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Expected Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃N (2.5)THF60High
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Diisopropylamine (3)Toluene80High

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • The flask is sealed, evacuated, and backfilled with an inert gas three times.

  • Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.5 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • The reaction is stirred at 60 °C for 2-8 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 5-alkynyl-3-bromo-2-methoxypyridin-4-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7][8] While the C-Br bond is a common substrate for this reaction, the higher reactivity of the C-I bond suggests that selective amination at the 5-position is achievable under carefully controlled conditions. This would allow for the introduction of a variety of primary and secondary amines, further diversifying the molecular scaffold.

Table 3: Predicted Reaction Parameters for Selective Buchwald-Hartwig Amination

AminePalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Expected Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100Good
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane110Good

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling, the reaction is diluted with a suitable solvent (e.g., ethyl acetate), filtered, and concentrated.

  • The crude product is purified by column chromatography to give the 5-amino-3-bromo-2-methoxypyridin-4-amine derivative.

Orthogonal Reactivity and Sequential Functionalization

The true synthetic power of this compound is realized in sequential cross-coupling reactions.[2] After the initial selective functionalization at the C-5 position (the site of the iodine atom), the remaining C-3 bromine atom can be engaged in a second cross-coupling reaction. This typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to overcome the lower reactivity of the C-Br bond. This orthogonal reactivity allows for the synthesis of highly complex and diverse pyridine derivatives from a single, readily accessible starting material.

Conclusion: A Versatile Scaffold for Innovation

This compound is a potent synthetic building block, offering a predictable and controllable platform for the synthesis of complex polysubstituted pyridines. The key to unlocking its potential lies in the strategic exploitation of the differential reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its reactivity profile, grounded in mechanistic understanding and supplemented with actionable experimental protocols. By leveraging the principles and procedures outlined herein, researchers can confidently employ this versatile molecule to accelerate their research and development efforts in medicinal chemistry and materials science.

References

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An In-depth Technical Guide to the Potential Derivatives of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic potential of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a highly functionalized pyridine derivative poised for a significant role in the fields of medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the strategic derivatization of this molecule, leveraging its unique electronic and steric properties. The presence of two distinct halogen atoms at the 3 and 5 positions, coupled with an activating amino group and a methoxy substituent, offers a versatile platform for the synthesis of a diverse array of novel compounds.

Core Compound Analysis: Strategic Importance

The substituted aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The specific arrangement of substituents in this compound presents a unique opportunity for multi-vector derivatization. The electron-donating nature of the amino and methoxy groups enhances the nucleophilicity of the pyridine ring, while the two halogen atoms provide orthogonal handles for a variety of cross-coupling reactions.

The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy.[1][2][3][4] This inherent difference allows for selective functionalization at the 5-position (iodine) under milder conditions, while the 3-position (bromine) can be targeted subsequently under more forcing conditions.

Derivatization Strategies at the 5-Position (Iodine)

The higher reactivity of the C-I bond makes the 5-position the primary site for initial derivatization. A range of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Selective coupling at the 5-position can be achieved by reacting this compound with a variety of boronic acids or their esters in the presence of a suitable palladium catalyst and base.

Causality of Experimental Choices:

  • Catalyst: A standard palladium catalyst such as Pd(PPh₃)₄ is often sufficient for selective coupling at the iodo position.[1] The use of more sophisticated catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary for challenging substrates or to improve reaction efficiency.

  • Base: A mild base like K₂CO₃ or K₃PO₄ is typically employed to minimize side reactions and prevent undesired coupling at the C-Br bond.[1]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[1]

  • Temperature: Lower reaction temperatures (e.g., 80-90 °C) will favor selective reaction at the more labile C-I bond.[1]

Table 1: Proposed Conditions for Selective Suzuki-Miyaura Coupling at the 5-Position

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O80
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (2)Toluene/H₂O85
2-Thiopheneboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O80

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality. This is a valuable transformation as the resulting alkyne can be further elaborated.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[5][6][7]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is required.[5]

  • Solvent: Anhydrous solvents like THF or DMF are typically used.[5]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure selectivity for the iodo position.[5]

Table 2: Proposed Conditions for Selective Sonogashira Coupling at the 5-Position

Coupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF25-40
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (2)DMF25
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2)Acetonitrile40

Experimental Protocol: Selective Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at the specified temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Selective amination at the 5-position can be achieved with a variety of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand.[2][8][9] Systems like Pd₂(dba)₃/BINAP or Pd(OAc)₂/Xantphos are commonly used.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[2]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[2]

  • Temperature: Careful temperature control is necessary to ensure selectivity for the C-I bond.

Table 3: Proposed Conditions for Selective Buchwald-Hartwig Amination at the 5-Position

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene80-90
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane90-100
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF70-80

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor, the ligand, and the base.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the mixture with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry, filter, and concentrate.

  • Purify the product by column chromatography.

Derivatization Strategies at the 3-Position (Bromine)

Following the successful functionalization of the 5-position, the less reactive C-Br bond at the 3-position becomes the target for further derivatization. This sequential approach allows for the synthesis of unsymmetrically disubstituted 3,5-pyridines.

The same cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) can be employed, but will generally require more forcing conditions:

  • Higher Temperatures: Increased thermal energy is needed to overcome the higher activation barrier for the oxidative addition to the C-Br bond.

  • More Active Catalyst Systems: The use of more electron-rich and sterically demanding ligands may be necessary to promote the reaction at the less reactive site.

  • Longer Reaction Times: The reactions will likely require extended periods to reach completion.

Alternative Derivatization Strategies

Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. However, in the case of this compound, the regioselectivity of lithiation could be complex due to the presence of multiple directing groups (amino, methoxy) and the halogens themselves. The use of strong lithium bases like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to deprotonation at the 4- or 6-positions, or halogen-metal exchange. Further experimental investigation would be required to determine the feasibility and regioselectivity of this approach.

Nucleophilic Aromatic Substitution (SNAr)

The methoxy group at the 2-position could potentially be displaced by a strong nucleophile via an SNAr mechanism. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions. However, the presence of the electron-donating amino group may deactivate the ring towards SNAr. This pathway would likely require harsh conditions and may not be as versatile as the cross-coupling strategies.

Visualization of Synthetic Pathways

G cluster_C5 Selective Derivatization at C5 (Iodo) cluster_C3 Sequential Derivatization at C3 (Bromo) A 3-Bromo-5-iodo-2- methoxypyridin-4-amine B Suzuki-Miyaura (R-B(OH)2, Pd cat., base) A->B Milder Conditions C Sonogashira (R-C≡CH, Pd/Cu cat., base) A->C Milder Conditions D Buchwald-Hartwig (R2NH, Pd cat., ligand, base) A->D Milder Conditions E 3-Bromo-5-aryl-2- methoxypyridin-4-amine B->E F 3-Bromo-5-alkynyl-2- methoxypyridin-4-amine C->F G 3-Bromo-5-amino-2- methoxypyridin-4-amine D->G H Suzuki-Miyaura (R'-B(OH)2, Pd cat., base) E->H Forcing Conditions I Sonogashira (R'-C≡CH, Pd/Cu cat., base) F->I Forcing Conditions J Buchwald-Hartwig (R'2NH, Pd cat., ligand, base) G->J Forcing Conditions K 3-Aryl'-5-aryl-2- methoxypyridin-4-amine H->K L 3-Alkynyl'-5-alkynyl-2- methoxypyridin-4-amine I->L M 3-Amino'-5-amino-2- methoxypyridin-4-amine J->M

Caption: Proposed sequential derivatization workflow for this compound.

Conclusion

This compound is a highly promising building block for the synthesis of novel and complex molecules. The differential reactivity of its two halogen substituents provides a clear and predictable pathway for selective, sequential functionalization. By employing a range of modern palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of potential derivatives. This guide provides a strategic framework and detailed protocols to facilitate the exploration of this versatile scaffold in drug discovery and materials science. The insights into the causality of experimental choices are intended to empower scientists to rationally design and execute synthetic routes to their target molecules with a high degree of confidence and success.

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A Technical Guide to the Safe Handling of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Overview

Introduction

3-Bromo-5-iodo-2-methoxypyridin-4-amine (CAS No. 1227268-98-5) is a highly functionalized heterocyclic compound, valuable as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents.[1][2] Its structure, incorporating bromo, iodo, methoxy, and amine moieties on a pyridine core, offers multiple reaction sites for constructing complex molecular architectures.

It is crucial to recognize that comprehensive, peer-reviewed toxicological data for this specific molecule is not widely available in public literature.[3][4] Therefore, this guide has been synthesized by expert analysis of safety data for structurally analogous halogenated pyridines and aromatic amines.[5][6][7] A conservative approach to handling is mandated, assuming the compound presents hazards typical of its chemical class until proven otherwise.

Physicochemical and Hazard Summary

The following tables summarize the essential identification, known properties, and predicted hazard classifications for this compound.

Table 1: Compound Identification and Properties

PropertyValueSource
Chemical Name This compound[2]
CAS Number 1227268-98-5[2]
Molecular Formula C₆H₆BrIN₄O[1]
Molecular Weight 312.93 g/mol [1]
Physical Form Solid (Predicted)[5][8]
Storage Temp. Keep in dark place, Inert atmosphere, 2-8°C[5][6][8]

Table 2: GHS Hazard Classification (Synthesized from Analogues)

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[6][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6][9]

Section 2: Risk Assessment and Hazard Control

The primary risks associated with this compound are exposure via inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[6] The risk management strategy must follow the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Hierarchy of Controls

The most effective safety protocols are built on a multi-layered system designed to minimize risk at every stage. Engineering controls form the foundation of this system.

Hierarchy of Controls cluster_controls Risk Mitigation Strategy cluster_examples Practical Application Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedures & Training) Eng->Admin followed by FumeHood Chemical Fume Hood Eng->FumeHood PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE supplemented by SOP SOPs, Labeling, Training Admin->SOP Gloves Gloves, Goggles, Lab Coat PPE->Gloves

Caption: Hierarchy of controls for managing chemical risk.

Engineering Controls

All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. The rationale is to contain any airborne particles at the source, preventing inhalation and contamination of the laboratory environment.[6] The fume hood provides a critical barrier, ensuring that any dust is immediately captured by the exhaust ventilation.[10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory, even when using engineering controls.

  • Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH standards are required at all times. If there is a risk of splashing, chemical goggles should be worn.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and changed immediately if contaminated. Use the proper glove removal technique to avoid skin contact.

  • Body Protection : A standard laboratory coat must be worn and kept fully fastened. Flame-retardant and anti-static protective clothing may be advisable for larger quantities.

  • Respiratory Protection : If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to established protocols is essential for minimizing exposure and ensuring experimental integrity.

Experimental Protocol: Weighing and Transfer of Solid Compound
  • Preparation : Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Staging : Place all necessary equipment (spatula, weighing paper/boat, receiving vessel, waste container) inside the fume hood before introducing the compound.

  • Tare Vessel : Place the receiving flask or vial on the analytical balance and tare the weight. If weighing by difference, tare the container with the stock chemical.

  • Transfer : Carefully open the stock container inside the fume hood. Using a clean spatula, transfer a small amount of this compound to the tared vessel. Perform this action slowly and close to the work surface to minimize dust generation.[6]

  • Cleaning : After transfer, gently tap the spatula against the inside of the receiving vessel to dislodge any adhering powder. Do not tap it outside the container.

  • Sealing and Cleanup : Securely close the stock bottle and the receiving vessel. Wipe the spatula clean with a solvent-dampened wipe, and dispose of the wipe in the designated halogenated solid waste container.

  • Post-Handling : Remove gloves using the proper technique and wash hands thoroughly with soap and water.[6]

Storage and Stability
  • Conditions : Store the compound in a tightly sealed container in a cool, dry, and dark location.[5][8] Recommended storage is under an inert atmosphere at 2-8°C to preserve chemical integrity.[6]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and sources of ignition.[11] The amino group can react with acids, and the overall structure may be sensitive to strong oxidizers.

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Table 3: Emergency First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Spill and Fire Response

Emergency Response Start Incident Occurs (Spill or Fire) Assess Assess Situation: Is it safe to respond? Start->Assess Evacuate Evacuate Area Activate Alarm Call Emergency Services Assess->Evacuate No, unsafe IsFire Is it a fire? Assess->IsFire Yes, safe IsSpill Is it a small, manageable spill? IsFire->IsSpill No FireResponse Use appropriate extinguisher (Dry chemical, CO₂, foam) Stay upwind IsFire->FireResponse Yes IsSpill->Evacuate No, large spill SpillResponse Contain spill Absorb with inert material Collect in sealed container for disposal IsSpill->SpillResponse Yes Report Report Incident to EHS FireResponse->Report SpillResponse->Report

Caption: Decision tree for chemical emergency response.

Experimental Protocol: Small-Scale Spill Cleanup
  • Evacuate and Alert : Alert personnel in the immediate area. Restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE : Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment : Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.

  • Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container designated for halogenated chemical waste.

  • Decontamination : Clean the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol), and place the cleaning materials into the same waste container.

  • Disposal : Seal the waste container and handle it as hazardous waste according to institutional protocols.

  • Reporting : Report the incident to the laboratory supervisor and Environmental Health & Safety department.

Section 5: Waste Management and Disposal

Chemical waste from this compound must be handled as hazardous material.

  • Prohibition : Do not dispose of this chemical or its containers down the drain or in general trash. Improper disposal of iodinated compounds can cause environmental contamination.[13]

  • Waste Streams : All solid waste (unused chemical, contaminated wipes, spill cleanup material) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed containers for halogenated organic waste.

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

References

  • Safety Data Sheet. (2014). Sigma-Aldrich.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • Sigma-Aldrich. 3-Bromo-5-iodopyridin-4-ol | 637348-83-5. Sigma-Aldrich.
  • ChemicalBook. 697300-73-5(3-BROMO-5-IODOPYRIDIN-2-AMINE) Product Description. ChemicalBook.
  • Angene Chemical. (2025).
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  • BLDpharm. 1227268-98-5|this compound. BLDpharm.
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  • Arctom. CAS NO.
  • CymitQuimica. (2023). 5-Bromo-4-methoxypyridin-2-amine. CymitQuimica.
  • Carl ROTH. (2025).
  • ResearchGate. (2003). Organic Bromine and Iodine Compounds.
  • PubChemLite. 3-bromo-5-iodo-2-methoxy-4-methylpyridine. PubChemLite.
  • National Center for Biotechnology Information. (2022).
  • BLDpharm. 1860887-00-8|5-BROMO-3-IODO-2-METHOXYPYRIDIN-4-AMINE. BLDpharm.
  • PubChemLite. 3-bromo-5-iodopyridin-4-amine (C5H4BrIN2). PubChemLite.
  • ECHEMI. (2019).
  • Google Patents. (1966).
  • Reddit. (2021). How to store / dispose of Iodine crystals? : r/chemhelp. Reddit.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • ChemicalBook. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis. ChemicalBook.
  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.

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Methodological & Application

use of 3-Bromo-5-iodo-2-methoxypyridin-4-amine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sequential Suzuki Coupling of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, pyridine-based structures are recognized as privileged scaffolds due to their prevalence in a vast array of biologically active compounds.[1][2] this compound is a particularly valuable, highly functionalized building block, offering two distinct and orthogonally reactive handles for carbon-carbon bond formation. The presence of both a bromine and an iodine atom on the electron-rich pyridine core allows for a programmed, site-selective introduction of different aryl or vinyl substituents through sequential Suzuki-Miyaura cross-coupling reactions.

This guide serves as a detailed application note and protocol for researchers, chemists, and drug development professionals. It provides a deep dive into the mechanistic principles governing the chemoselective functionalization of this substrate and offers field-proven, step-by-step protocols for achieving high-yield, selective couplings at both the iodo and bromo positions.

Scientific Principles & Mechanistic Rationale

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds via a palladium-catalyzed cross-coupling between an organohalide and an organoboron species, such as a boronic acid or ester.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[5][6]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron species, facilitating this transfer.[7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Cycle Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂-X pd0->pd2_intermediate pd0->pd2_intermediate R¹-X oxidative_addition Oxidative Addition oxidative_addition->pd2_intermediate pd2_r1r2 R¹-Pd(II)L₂-R² pd2_intermediate->pd2_r1r2 pd2_intermediate->pd2_r1r2 R²-B(OR)₂ Base transmetalation Transmetalation transmetalation->pd2_r1r2 pd2_r1r2->pd0 pd2_r1r2->pd0 R¹-R² reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination r1r2_product R¹-R² reductive_elimination->r1r2_product r1x R¹-X r1x->oxidative_addition r2by2 R²-B(OR)₂ r2by2->transmetalation base Base base->transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Principle of Chemoselectivity: Exploiting Halide Reactivity

For polyhalogenated substrates, the site of the initial Suzuki coupling is dictated by the relative rates of oxidative addition at the different C-X bonds. This reactivity is inversely correlated with the carbon-halogen bond dissociation energy (BDE). The established reactivity trend for halides in palladium-catalyzed cross-couplings is: C–I > C–Br > C–Cl > C–F .[3][5]

The C–I bond is significantly weaker and more polarizable than the C–Br bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst.[5][9] This inherent difference in reactivity allows for the highly selective functionalization of the iodo-position on this compound under relatively mild conditions, leaving the bromo-position intact for a subsequent, separate coupling reaction. This sequential approach is a powerful strategy for the controlled synthesis of complex, multi-substituted pyridines.[10]

Sequential_Coupling Figure 2: Workflow for the sequential functionalization of the title compound. start 3-Bromo-5-iodo- 2-methoxypyridin-4-amine step1 Step 1: Selective Suzuki Coupling (C-I Bond Activation) start->step1 Aryl¹-B(OH)₂ Pd(0) Catalyst Mild Conditions intermediate 3-Bromo-5-aryl¹- 2-methoxypyridin-4-amine step1->intermediate step2 Step 2: Second Suzuki Coupling (C-Br Bond Activation) intermediate->step2 Aryl²-B(OH)₂ Pd(0) Catalyst Potentially Stronger Conditions final_product 3-aryl²-5-aryl¹- 2-methoxypyridin-4-amine step2->final_product

Caption: A logical workflow for the sequential Suzuki coupling strategy.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C5-Iodo Position

This protocol details the selective coupling of an arylboronic acid at the more reactive C5-iodo position. The conditions are optimized to favor C-I bond activation while preserving the C-Br bond.

Reaction Scheme: (Illustrative scheme: Py-I-Br + R-B(OH)2 -> Py-R-Br)

Materials and Reagents

Reagent/MaterialAmount (1.0 mmol scale)Moles (mmol)Eq.Notes
This compound343.9 mg1.01.0Substrate
Arylboronic AcidVaries1.21.2Ensure high purity.
Pd(PPh₃)₄ [Tetrakis(triphenylphosphine)palladium(0)]34.7 mg0.030.03A common, reliable catalyst for this transformation.[11][12]
Potassium Carbonate (K₂CO₃), anhydrous276.4 mg2.02.0Finely ground powder is recommended.
1,4-Dioxane, anhydrous8 mL--Degassed solvent is crucial.
Water2 mL--Degassed, deionized.
Inert Gas---High-purity Argon or Nitrogen.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be sparged with inert gas for at least 15-20 minutes prior to use.[13]

  • Reaction: Place the sealed flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-bromo-5-aryl-2-methoxypyridin-4-amine product.

Protocol 2: Suzuki Coupling at the C3-Bromo Position

This protocol is designed for the functionalization of the less reactive C3-bromo position, using the product from Protocol 1 as the starting material. Stronger conditions or more specialized ligands may be required to facilitate the oxidative addition to the C-Br bond.

Reaction Scheme: (Illustrative scheme: Py-R1-Br + R2-B(OH)2 -> Py-R1-R2)

Materials and Reagents

Reagent/MaterialAmount (1.0 mmol scale)Moles (mmol)Eq.Notes
3-Bromo-5-aryl-2-methoxypyridin-4-amineVaries1.01.0Product from Protocol 1.
Arylboronic AcidVaries1.51.5A slight excess can help drive the reaction to completion.
PdCl₂(dppf)·CH₂Cl₂40.8 mg0.050.05A robust catalyst often effective for less reactive halides.
Potassium Phosphate (K₃PO₄), anhydrous636.8 mg3.03.0A stronger base can be beneficial for C-Br activation.[1][12]
Toluene, anhydrous10 mL--Degassed. A higher boiling point solvent may be needed.
Water2 mL--Degassed, deionized.
Inert Gas---High-purity Argon or Nitrogen.

Step-by-Step Procedure:

  • Setup: Follow steps 1-3 as in Protocol 1, using the 3-bromo-5-aryl-2-methoxypyridin-4-amine, the new arylboronic acid, K₃PO₄, and the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. The higher temperature is often necessary to promote oxidative addition to the C-Br bond.

  • Monitoring: Monitor the reaction as described previously. These reactions may require longer times (12-24 hours).

  • Work-up and Purification: Follow steps 7-10 as in Protocol 1 to isolate the final 3,5-diaryl-2-methoxypyridin-4-amine product.

Experimental_Workflow Figure 3: A detailed step-by-step experimental workflow for Suzuki coupling. start 1. Reagent Setup - Add Substrate, Boronic Acid, Base to Schlenk Flask inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) start->inert catalyst 3. Catalyst & Solvent Addition - Add Pd Catalyst and Degassed Solvents inert->catalyst react 4. Reaction - Heat to specified temperature (85-110 °C) - Stir for 4-24h catalyst->react monitor 5. Monitoring - Check progress via TLC / LC-MS react->monitor workup 6. Aqueous Work-up - Cool, dilute with EtOAc & H₂O monitor->workup Upon Completion extract 7. Extraction & Drying - Separate layers, extract aqueous phase - Wash with brine, dry over Na₂SO₄ workup->extract purify 8. Purification - Concentrate and purify by column chromatography extract->purify product Pure Product purify->product

Caption: A generalized workflow diagram for the Suzuki coupling protocols.

Parameter Optimization and Troubleshooting

The success of a Suzuki coupling, especially with heteroaromatic substrates, is highly dependent on the careful selection of reaction parameters.[1]

Catalyst and Ligand Selection

The choice of palladium catalyst and associated ligands is critical. While Pd(PPh₃)₄ is a workhorse, other systems may offer improved performance for activating the C-Br bond or with particularly challenging boronic acids.

Catalyst / Ligand SystemTypical SubstratesRationale
Pd(PPh₃)₄ Aryl iodides, activated aryl bromidesStandard, reliable, and commercially available. Good for the initial C-I coupling.[12][14]
PdCl₂(dppf) Aryl bromides, heteroaryl halidesThe bidentate dppf ligand forms a stable, active catalyst, often preventing catalyst decomposition at higher temperatures.
Pd₂(dba)₃ / SPhos or XPhos Aryl bromides, unreactive aryl chlorides, sterically hindered substratesBulky, electron-rich phosphine ligands (Buchwald ligands) promote the oxidative addition of less reactive C-X bonds and accelerate reductive elimination.[8]
Troubleshooting Common Issues
IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid.Use a fresh bottle of catalyst. Ensure rigorous degassing of all solvents. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Use a different catalyst/ligand system (see table above).
Proto-deboronation (Boronic acid decomposes)Presence of excess water or oxygen; Base is too strong or reaction time is too long.Use anhydrous solvents and a thoroughly inert atmosphere. Consider using a boronic ester (e.g., pinacol ester) which is more stable. Use a milder base like K₂CO₃ or KF.[8]
Dehalogenation (Halogen is replaced by H)Presence of water/protons; Catalyst degradation.Ensure anhydrous conditions. A different ligand may stabilize the catalyst and prevent side reactions.
Homocoupling (R-R and Ar-Ar byproducts)Presence of oxygen; High catalyst loading.Rigorously exclude oxygen from the reaction. Reduce the catalyst loading to 1-3 mol%.

Conclusion

This compound is a powerful and versatile building block for constructing complex molecular architectures. The significant difference in the reactivity of the C-I and C-Br bonds provides a clear and reliable pathway for selective, sequential Suzuki-Miyaura cross-coupling reactions. By first targeting the hyper-reactive iodo position under mild conditions, followed by a subsequent coupling at the more robust bromo position, chemists can efficiently and controllably synthesize di-substituted pyridines with diverse functionalities. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this strategy in their synthetic campaigns.

References

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link][5][15][16]

  • Darses, S., & Genet, J.-P. (2007). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 40(12), 1336-1346. [Link][17]

  • Biffis, A., et al. (2018). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link][18]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link][3]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. [Link][19]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][6]

  • Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6029-6039. [Link]

  • Ahmad, G., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(23), 4275. [Link][11]

  • Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3334-3351. [Link][7]

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link][12]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Organic Chemistry Portal. [Link][8]

  • Valente, C., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2033–2049. [Link][10]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link][4]

  • Kaur, H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 916-938. [Link][2]

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Application Notes & Protocols: 3-Bromo-5-iodo-2-methoxypyridin-4-amine as a Versatile Scaffolding Hub in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine nucleus is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in a vast array of FDA-approved therapeutics. Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and target-binding affinity.

3-Bromo-5-iodo-2-methoxypyridin-4-amine emerges as a particularly powerful building block for drug discovery campaigns. This compound presents a synthetically versatile platform, featuring four distinct points of modification. The true synthetic elegance of this reagent lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling chemists to perform sequential, site-selective cross-coupling reactions. This predictable reactivity profile allows for the rapid and efficient construction of complex molecular architectures and diverse compound libraries, accelerating the hit-to-lead optimization process. Aromatic amines, in particular, are crucial substructures in over a third of drug candidates, as the nitrogen atoms impart polarity and facilitate critical binding interactions with biological targets like proteins and enzymes.[1]

This document provides a detailed guide to the properties, reactivity, and application of this compound, complete with validated protocols for key synthetic transformations.

Physicochemical Properties & Reactivity Profile

The utility of this compound is rooted in its distinct structural and electronic features.

PropertyValue
Molecular Formula C₅H₄BrIN₂
Monoisotopic Mass 297.86026 Da
CAS Number 1227268-98-5
Appearance Off-white to yellow solid
Key Functional Groups Primary Amine (-NH₂), Methoxy Ether (-OCH₃), Bromo (-Br), Iodo (-I)

The pyridine core is decorated with two electron-donating groups (amine and methoxy) and two electron-withdrawing halogens. This electronic arrangement influences the reactivity of the halide positions. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step—often the rate-determining step—in the catalytic cycle.[2][3] This differential reactivity is the key to its use in sequential, regioselective synthesis.

reagent 3-Bromo-5-iodo- 2-methoxypyridin-4-amine intermediate Bromopyridine Intermediate reagent->intermediate Pd-Catalyzed Coupling 1 (e.g., Suzuki, Sonogashira) @ C-I bond product Disubstituted Product intermediate->product Pd-Catalyzed Coupling 2 (e.g., Buchwald-Hartwig) @ C-Br bond

Caption: Sequential functionalization workflow.

Core Application: Sequential Cross-Coupling Reactions

The primary application of this building block is as a hub for constructing highly decorated pyridine scaffolds through a two-step, one-pot or sequential cross-coupling strategy. This approach is exceptionally efficient for generating molecular diversity from a common intermediate.

  • Step 1 (C-I Functionalization): The more reactive C-I bond is targeted first using standard palladium-catalyzed conditions for reactions like Suzuki-Miyaura (C-C bond formation) or Sonogashira (C-C triple bond formation) couplings.

  • Step 2 (C-Br Functionalization): The remaining C-Br bond on the resulting intermediate can then be subjected to a second, distinct cross-coupling reaction, such as Buchwald-Hartwig amination (C-N bond formation), a second Suzuki coupling, or other palladium-catalyzed transformations.

This strategy is foundational in the synthesis of kinase inhibitors, where a central heterocyclic core is often elaborated with various aryl, heteroaryl, and amino substituents to optimize potency and selectivity.[4]

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[5] This protocol selectively targets the C-I bond.

Principle: A palladium(0) catalyst undergoes oxidative addition preferentially into the weaker C-I bond. The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Charge Schlenk flask with building block, boronic acid, Pd catalyst, and base. b Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. a->b c Add degassed solvent via syringe. b->c d Heat reaction mixture to 80-100 °C. c->d e Stir for 4-18 hours, monitoring by TLC or LC-MS. d->e f Cool to RT, dilute with ethyl acetate, wash with water and brine. e->f g Dry organic layer (Na₂SO₄), filter, and concentrate. f->g h Purify crude product by column chromatography. g->h

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)[5]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)[5]

  • Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Solvents are typically degassed by sparging with argon for 20-30 minutes or via several freeze-pump-thaw cycles.[6]

  • Reaction: Heat the mixture to the target temperature (typically 85-95 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-bromo-5-aryl-2-methoxypyridin-4-amine.

Protocol 2: Site-Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety onto the pyridine core.[7]

Principle: This reaction involves a synergistic dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[7] The use of an amine base is common, serving both as a base and often as a solvent.[8]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Charge flask with building block, Pd catalyst, and Cu(I) co-catalyst. b Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. a->b c Add degassed solvent (e.g., THF/Et₃N) and terminal alkyne. b->c d Stir at room temperature. c->d e Monitor for 12-24 hours by TLC or LC-MS. d->e f Filter through Celite to remove catalyst residues. e->f g Concentrate filtrate and dilute with organic solvent. f->g h Wash with water/brine, dry (MgSO₄), and purify via chromatography. g->h

Caption: Workflow for Sonogashira Coupling.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.1-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 5-10 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N) or a mixture of THF/Et₃N)[9]

  • Schlenk flask, magnetic stirrer, inert gas line

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N) and finally the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often run at room temperature but may require gentle heating depending on the substrate reactivity.[9][10]

  • Monitoring: Monitor the reaction progress until completion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C-Br Position

Following the successful functionalization at the C-I position, the remaining C-Br bond can be used to install a nitrogen-based substituent via Buchwald-Hartwig amination. This reaction is one of the most powerful methods for forming C-N bonds.[2][11]

Principle: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][11] The choice of a sterically hindered phosphine ligand is critical for facilitating the reductive elimination step.[12]

cluster_0 Reaction Setup (Strictly Anaerobic) cluster_1 Reaction cluster_2 Work-up & Purification a In a glovebox or under strong inert gas flow, charge flask with Pd catalyst, phosphine ligand, and strong base. b Add the bromopyridine substrate from Protocol 1 or 2. a->b c Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine. b->c d Heat reaction mixture to 80-110 °C. c->d e Stir for 4-24 hours, monitoring by LC-MS. d->e f Cool to RT, filter through Celite, and rinse with organic solvent. e->f g Concentrate filtrate under reduced pressure. f->g h Purify crude product by column chromatography or recrystallization. g->h

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-5-iodo-2-methoxypyridin-4-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyridine scaffold remains a "privileged" structure. Its ability to form critical hydrogen bonds and serve as a versatile anchor for diverse functional groups makes it a cornerstone of many FDA-approved drugs. The compound 3-Bromo-5-iodo-2-methoxypyridin-4-amine is an advanced, highly functionalized building block designed for the strategic synthesis of complex kinase inhibitors. Its unique arrangement of substituents—a methoxy group, a primary amine, and two different halogens at distinct positions—offers medicinal chemists a powerful tool for creating molecular diversity through site-selective chemistry.

The primary strategic advantage of this reagent lies in the differential reactivity of its iodo and bromo substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for a sequential and controlled introduction of different molecular fragments. This enables the construction of complex molecules that can probe multiple regions of a kinase's ATP-binding site with high specificity.

This document provides a detailed guide on the application of this compound, focusing on protocols for sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions to build novel kinase inhibitor scaffolds.

Molecular Profile and Strategic Value

The utility of this compound is derived from its distinct functional domains:

  • C5-Iodo Group: This is the most reactive site for palladium-catalyzed cross-coupling. Reactions like Sonogashira, Suzuki, and Heck couplings can be performed selectively at this position under milder conditions while leaving the C3-bromo group intact[1][2].

  • C3-Bromo Group: Being less reactive, this position is ideal for a second cross-coupling reaction, which typically requires more forcing conditions or more active catalyst systems[1][3]. This sequential functionalization is the cornerstone of its application.

  • C4-Amino Group: This group is a crucial pharmacophoric feature. It often acts as a key hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase active site, a common binding motif for Type I and Type II kinase inhibitors[4].

  • C2-Methoxy Group: This group serves to modulate the electronics of the pyridine ring and can provide beneficial steric interactions within the ATP binding pocket, potentially enhancing selectivity or potency.

The logical workflow for utilizing this reagent involves a two-step elaboration, as illustrated below.

G cluster_0 Sequential Functionalization Strategy A This compound (Starting Material) B Step 1: Selective Coupling at C5-Iodo (e.g., Sonogashira Reaction) A->B Mild Pd Catalyst (e.g., Pd(PPh₃)₄/CuI) C Mono-functionalized Intermediate B->C Introduction of R¹ Group D Step 2: Coupling at C3-Bromo (e.g., Suzuki Reaction) C->D Robust Pd Catalyst (e.g., Pd(dppf)Cl₂) E Di-substituted Kinase Inhibitor Scaffold D->E Introduction of R² Group

Caption: Logical workflow for sequential cross-coupling reactions.

Protocol 1: Site-Selective Sonogashira Coupling at the C5-Iodo Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne)[1][5]. By leveraging the higher reactivity of the C-I bond, we can selectively introduce an alkyne moiety at the 5-position. This alkyne can serve as a rigid linker to access deeper pockets of the kinase active site or be further functionalized.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) is standard for the Sonogashira coupling[5][6]. The copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex[2].

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base to neutralize the HX byproduct and often as a co-solvent. Anhydrous, degassed solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential to prevent catalyst deactivation and side reactions[1][6].

  • Temperature: The reaction can often be performed at room temperature or with gentle heating (40-60 °C) to ensure selectivity for the iodo position over the bromo position[2].

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by triethylamine (3.0 equiv.). Stir the mixture for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add the desired terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-bromo-5-alkynyl-2-methoxypyridin-4-amine intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C3-Bromo Position

With the more reactive iodo position functionalized, the remaining bromo group can be targeted for a second C-C bond formation using the versatile Suzuki-Miyaura coupling[3][7][8]. This reaction introduces an aryl or heteroaryl group, which is a common strategy for targeting the solvent-exposed region or inducing a DFG-out conformation in kinases.

Rationale for Experimental Choices:

  • Catalyst System: The C-Br bond is less reactive and often requires a more robust palladium catalyst system. Catalysts like Pd(dppf)Cl₂ or pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective[6][9].

  • Base and Solvent: A carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) is typically used to activate the boronic acid for transmetalation[10]. A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly employed[9].

  • Temperature: Higher temperatures (80-110 °C) are generally required to achieve efficient coupling at the C-Br position[9]. Microwave-assisted heating can significantly reduce reaction times[6].

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a microwave vial or Schlenk flask, combine the 3-bromo-5-alkynyl-2-methoxypyridin-4-amine intermediate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C (conventional heating) or 135 °C (microwave heating) and stir vigorously until the starting material is consumed as monitored by LC-MS (typically 2-16 hours for conventional, 30-60 minutes for microwave).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final di-substituted kinase inhibitor scaffold.

G cluster_1 Detailed Experimental Workflow prep 1. Prepare Vessel - Add Pyridine Reagent - Add Catalysts (Pd/CuI) inert 2. Inert Atmosphere - Evacuate & Backfill (3x) - Use Argon/Nitrogen prep->inert reagents1 3. Add Reagents (Step 1) - Anhydrous Solvent (DMF) - Base (Et₃N) - Terminal Alkyne inert->reagents1 react1 4. Sonogashira Reaction - Heat to 50°C - Monitor by LC-MS reagents1->react1 workup1 5. Work-up & Purify - Extraction - Column Chromatography react1->workup1 intermediate Intermediate Product (3-bromo-5-alkynyl-pyridine) workup1->intermediate reagents2 6. Add Reagents (Step 2) - Arylboronic Acid - Pd Catalyst (Pd(dppf)Cl₂) - Base (K₂CO₃) - Solvent (Dioxane/H₂O) intermediate->reagents2 react2 7. Suzuki Reaction - Heat to 100-135°C - Monitor by LC-MS reagents2->react2 workup2 8. Final Work-up & Purify - Extraction - Chromatography/HPLC react2->workup2 final Final Product (Di-substituted Scaffold) workup2->final

Sources

Application Note & Protocols: Strategic Valorization of 3-Bromo-5-iodo-2-methoxypyyridin-4-amine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed synthetic strategies for leveraging the unique reactivity of 3-Bromo-5-iodo-2-methoxypyridin-4-amine. This polysubstituted pyridine is a highly versatile building block for constructing novel and complex heterocyclic systems. The core of its utility lies in the differential reactivity of its C5-iodo and C3-bromo substituents, which enables selective, sequential functionalization. We present field-proven protocols for palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies to access a diverse range of fused and decorated pyridine scaffolds, which are prevalent in pharmaceutically active compounds.[1] Each protocol is explained with a focus on the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods for their specific molecular targets.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to act as a bioisostere for a phenyl ring while offering improved solubility and a key hydrogen bond acceptor site.[2] The synthesis of highly substituted, non-symmetrical pyridines, however, remains a significant challenge.[2] The starting material, This compound , offers a powerful solution to this challenge.

Its structure is pre-functionalized with three key handles for synthetic diversification:

  • C4-Amine: A potent nucleophile and directing group, ideal for annulation reactions to form fused ring systems.

  • C5-Iodo Group: A highly reactive site for a broad range of palladium-catalyzed cross-coupling reactions.

  • C3-Bromo Group: A less reactive halide, enabling a second, orthogonal cross-coupling event after the C5-iodo site has been functionalized.

This guide focuses on exploiting the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds to achieve site-selective modifications, a cornerstone of efficient and convergent synthesis.

Foundational Principle: Orthogonal Reactivity in Cross-Coupling

The synthetic utility of this compound is predicated on the well-established difference in reactivity among aryl halides in palladium-catalyzed cross-coupling reactions. The relative rate of oxidative addition to a Pd(0) complex, which is typically the rate-determining step, follows the trend: C-I > C-Br >> C-Cl .[3] The C-I bond is significantly weaker and more polarizable than the C-Br bond, allowing for oxidative addition under much milder conditions. This differential allows for the selective functionalization of the C5-iodo position while leaving the C3-bromo position intact for a subsequent, distinct transformation.

G cluster_0 Reactivity Hierarchy cluster_1 Synthetic Implication C_I C-I Bond (Iodo) C_Br C-Br Bond (Bromo) C_I->C_Br More Reactive Step1 Step 1: Couple at C-I (Milder Conditions) C_I->Step1 C_Cl C-Cl Bond (Chloro) C_Br->C_Cl More Reactive Step2 Step 2: Couple at C-Br (Harsher Conditions) C_Br->Step2 Step1->Step2 Sequential Functionalization

Caption: Orthogonal reactivity of aryl halides in Pd-catalyzed cross-coupling.

Synthetic Route I: Sequential Palladium-Catalyzed Cross-Coupling

This strategy is the most direct application of the molecule's orthogonal reactivity, enabling the construction of diverse 3,4,5-trisubstituted pyridines. The workflow involves a two-step process where the iodo and bromo positions are functionalized sequentially.

G start This compound intermediate 3-Bromo-5-(R¹)-2-methoxypyridin-4-amine start->intermediate Step A: Selective Coupling @ C5-Iodo (e.g., Suzuki, Sonogashira) R¹-B(OH)₂ or R¹-C≡CH Pd(0), Base, Mild Temp. final 3-(R²)-5-(R¹)-2-methoxypyridin-4-amine intermediate->final Step B: Coupling @ C3-Bromo (e.g., Suzuki, Buchwald-Hartwig) R²-B(OH)₂ or R²-NHR³ Pd(0), Base, Higher Temp.

Caption: Workflow for sequential cross-coupling functionalization.

Protocol 3.1: Selective Sonogashira Coupling at the C5-Iodo Position

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds. This protocol selectively installs an alkyne moiety at the C5 position.

Rationale: We employ a standard Pd(PPh₃)₄/CuI catalyst system. The reaction proceeds efficiently at room temperature due to the high reactivity of the C-I bond, leaving the C-Br bond untouched. The choice of a mild base like triethylamine (TEA) is sufficient and also serves as the solvent.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous triethylamine (TEA) via syringe to create a ~0.1 M solution.

  • Substrate Addition: Add the terminal alkyne (R¹-C≡CH, 1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-bromo-5-alkynyl-2-methoxypyridin-4-amine intermediate.

Protocol 3.2: Suzuki Coupling at the C3-Bromo Position

With the C5 position functionalized, the remaining C3-bromo site can be targeted for a Suzuki coupling to introduce an aryl or heteroaryl group.

Rationale: This transformation requires more forcing conditions than the first step. A more electron-rich and sterically hindered phosphine ligand, such as SPhos or XPhos, is often necessary to facilitate the more difficult oxidative addition to the C-Br bond. A stronger base (e.g., K₂CO₃ or Cs₂CO₃) and higher temperatures are employed to drive the reaction to completion.

Step-by-Step Methodology:

  • Setup: To a microwave vial or Schlenk flask under an inert atmosphere, add the 3-bromo-5-(R¹)-2-methoxypyridin-4-amine intermediate from Protocol 3.1 (1.0 eq), the desired boronic acid or ester (R²-B(OH)₂, 1.5 eq), and a strong base like K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) or a pre-catalyst system like Pd₂(dba)₃ (0.025 eq) with a suitable ligand (e.g., SPhos, 0.1 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions may take 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the final 3,5-disubstituted-2-methoxypyridin-4-amine.

ParameterStep A (C5-Iodo)Step B (C3-Bromo)Rationale for Difference
Catalyst/Ligand Pd(PPh₃)₄ / CuIPd(dppf)Cl₂ or Pd₂(dba)₃/SPhosC-Br bond requires a more electron-rich, robust catalyst for oxidative addition.
Base Triethylamine (TEA)K₂CO₃, Cs₂CO₃Stronger base needed to facilitate transmetalation and catalyst turnover.
Temperature Room Temperature80 - 110 °CHigher thermal energy is required to overcome the activation barrier for C-Br cleavage.
Solvent TEA or THF1,4-Dioxane/H₂O, TolueneHigher boiling point solvents are needed for elevated temperatures.

Synthetic Route II: Annulation for Fused Heterocycles

This advanced strategy uses the C4-amine as an internal nucleophile to construct fused polycyclic systems, which are of high interest in drug discovery. The general approach involves a cross-coupling reaction to install a reactive tether, followed by an intramolecular cyclization event.

Strategy 4.1: Synthesis of Pyrido[4,3-b][4][5]oxazines via Post-Coupling Annulation

This route involves an initial Sonogashira coupling followed by a base- or metal-catalyzed intramolecular cyclization (annulation) involving the C4-amine.

G start Starting Material intermediate Alkynyl Intermediate (with tethered nucleophile) start->intermediate Sonogashira Coupling (Protocol 3.1) with HC≡C-CH₂-OPG final Fused Pyrido-oxazine intermediate->final 1. Deprotection (PG) 2. Intramolecular Cyclization (e.g., KOtBu or Pd(II) cat.) 6-exo-dig

Caption: Workflow for synthesis of fused pyridines via annulation.

Protocol 4.1: Two-Step Synthesis of a Pyrido[4,3-b][4][5]oxazine Scaffold

Step A: Sonogashira Coupling with a Protected Propargyl Alcohol

  • Follow Protocol 3.1 , using a protected propargyl alcohol such as 3-(tert-butyldimethylsilyloxy)-1-propyne as the alkyne coupling partner (1.2 eq).

  • After purification, obtain the intermediate: 3-bromo-5-((3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl))-2-methoxypyridin-4-amine.

Step B: Deprotection and Intramolecular Cyclization

  • Deprotection: Dissolve the intermediate from Step A (1.0 eq) in anhydrous THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) and stir at room temperature for 1 hour. Monitor deprotection by TLC.

  • Work-up (Deprotection): Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the organic layer and concentrate to yield the crude propargyl alcohol.

  • Cyclization: To the crude alcohol under an inert atmosphere, add anhydrous DMF or DMSO. Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature or gently heat (40-60 °C) to drive the 6-exo-dig cyclization. The amine nitrogen attacks the proximal carbon of the alkyne. This type of haloamination is a powerful tool for heterocycle synthesis.[6]

  • Work-up & Purification: Quench carefully with water and extract with ethyl acetate. Purify by column chromatography or preparative HPLC to yield the target fused heterocycle.

References

  • Shishoo, C. J., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2721-2729. [Link not available from search, referencing general synthesis concepts]
  • Kaur, N., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The Journal of organic chemistry. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2010). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]. ResearchGate. Available at: [Link]

  • Kunz, D., et al. (2017). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2010). Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. Molecules (Basel, Switzerland). Available at: [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical & pharmaceutical bulletin. Available at: [Link]

  • Bolgioni, A. F., et al. (2013). 3-Amino-5-bromo-2-iodopyridine. Acta crystallographica. Section E, Structure reports online. Available at: [Link]

  • Hamana, M., et al. (1975). A Novel Cyclization Reaction of 3-Bromo-4-nitroquinoline 1-Oxide with Enamines. HETEROCYCLES. Available at: [Link]

  • Petrusewicz, J., & Dzięgielewski, M. (2021). Heterocycles in Medicinal Chemistry. Molecules (Basel, Switzerland). Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Advanced Synthesis

In the landscape of modern medicinal chemistry and materials science, pyridines represent a class of privileged heterocyclic structures. Among them, highly functionalized pyridines serve as critical building blocks for the synthesis of complex molecular architectures with diverse biological activities and material properties. 3-Bromo-5-iodo-2-methoxypyridin-4-amine is a particularly valuable, albeit specialized, reagent. Its unique arrangement of substituents—an iodo, a bromo, a methoxy, and an amino group—on the pyridine core offers a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this substrate, with a focus on achieving high regioselectivity to enable the synthesis of novel compounds for drug discovery and advanced materials research.

The strategic placement of two different halogen atoms, iodine and bromine, is central to the synthetic utility of this molecule. The well-established principles of palladium-catalyzed cross-coupling reactions dictate a significant difference in the reactivity of carbon-halogen bonds. The carbon-iodine (C-I) bond is considerably weaker than the carbon-bromine (C-Br) bond, leading to a predictable hierarchy in the oxidative addition step of the catalytic cycle. This inherent reactivity difference (C-I > C-Br) is the cornerstone of achieving regioselective functionalization of this compound. By carefully controlling the reaction conditions, one can selectively introduce a diverse range of substituents at the 5-position (via displacement of iodide) while leaving the 3-bromo position intact for subsequent transformations. This stepwise approach opens avenues for the creation of intricate and precisely substituted pyridine derivatives.

This document will provide detailed protocols and mechanistic insights for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. For each reaction, we will discuss the key parameters that govern success, including the choice of catalyst, ligand, base, and solvent, and how these can be tailored to the specific electronic and steric properties of this compound.

The Principle of Regioselectivity: A Mechanistic Overview

The success of selective cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds towards the palladium(0) catalyst. The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

The initial and rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex. The energy barrier for this step is significantly lower for aryl iodides compared to aryl bromides. This is a direct consequence of the weaker C-I bond (bond dissociation energy ~272 kJ/mol) compared to the C-Br bond (~336 kJ/mol). Consequently, under carefully controlled, mild conditions, the palladium catalyst will selectively insert into the C-I bond at the 5-position of this compound, leaving the C-Br bond at the 3-position untouched.

The presence of electron-donating groups, such as the methoxy and amino substituents on the pyridine ring, can influence the overall reaction rate. These groups increase the electron density of the aromatic ring, which can slightly decrease the rate of oxidative addition. However, this electronic effect is generally not substantial enough to override the intrinsic reactivity difference between the C-I and C-Br bonds. Therefore, high regioselectivity for the C-I bond can still be expected.

Regioselective Cross-Coupling Workflow Logical Workflow for Regioselective Cross-Coupling cluster_start Starting Material cluster_reaction Selective Cross-Coupling at C5-Iodo Position cluster_intermediate Intermediate Product cluster_downstream Further Functionalization at C3-Bromo Position Start This compound Suzuki Suzuki Coupling (ArB(OH)2) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd Catalyst, Base Intermediate 3-Bromo-5-substituted-2-methoxypyridin-4-amine Suzuki->Intermediate Sonogashira->Intermediate Buchwald->Intermediate Downstream Diverse Cross-Coupling Reactions Intermediate->Downstream Pd Catalyst, Base

Caption: Logical workflow for the regioselective functionalization of this compound.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 5-position.

Key Experimental Considerations:
  • Catalyst: A variety of palladium catalysts can be employed. Pd(PPh₃)₄ is a classic choice, while more modern catalysts like Pd(dppf)Cl₂ and palladium precatalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher activity and broader substrate scope.

  • Base: An aqueous solution of a mild inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used. The base is crucial for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly employed to dissolve both the organic and inorganic reagents.

  • Temperature: Reactions are generally heated to ensure a reasonable reaction rate, typically between 80-100 °C. Lower temperatures may be sufficient for highly reactive boronic acids and active catalyst systems, which can further enhance selectivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerPalladium Catalyst (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O90>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2)Toluene/H₂O100>95
3-Thienylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)DME/H₂O85>85

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is particularly valuable for introducing linear alkynyl fragments, which can serve as handles for further transformations such as click chemistry or cyclization reactions. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 5-position.[1]

Key Experimental Considerations:
  • Catalysts: The reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). Copper-free conditions have also been developed, often employing more specialized palladium catalysts and ligands.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are suitable for the Sonogashira coupling.

  • Temperature: The reaction can often be performed at room temperature for reactive substrates, but gentle heating (40-60 °C) may be required to drive the reaction to completion.

Experimental Protocol: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Triethylamine (Et₃N, 2.0-3.0 equiv)

  • Anhydrous THF or DMF (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous, degassed solvent and the triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF25>90
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (2)DMF40>85
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF25>90

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[2] This reaction is of paramount importance in pharmaceutical research, as the arylamine motif is prevalent in many biologically active molecules. The selective amination of this compound at the 5-position provides a direct route to novel 5-amino-substituted pyridines.[3]

Key Experimental Considerations:
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Common catalyst systems include Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as XPhos, SPhos, or RuPhos. The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.[4]

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation.

  • Temperature: The reaction typically requires elevated temperatures, ranging from 80 to 110 °C.

Experimental Protocol: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound to the tube.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of Celite, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene110>85
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane100>80
BenzylaminePd₂(dba)₃ (1)SPhos (2)LHMDS (1.5)THF80>90

digraph "Catalytic_Cycle" {
graph [fontname="Arial", fontsize=12, label="Generalized Catalytic Cycle for Regioselective Cross-Coupling", labelloc=t, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Selective at C-I)", style=solid, color="#EA4335"]; PdII [label="Ar-Pd(II)L2-I", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation (Suzuki)\nor\nAmine Coordination (Buchwald)\nor\nAlkyne Coupling (Sonogashira)", style=solid, color="#34A853"]; PdII_R [label="Ar-Pd(II)L2-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", style=solid, color="#EA4335"]; Product [label="Ar-R", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-I", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="R-M or R-H", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

Pd0 -> PdII [label="Ar-I"]; PdII -> PdII_R [label="[Nu]"]; PdII_R -> Pd0 [label=""]; PdII_R -> Product [style=dashed]; Substrate -> PdII [style=invis]; Nucleophile -> PdII_R [style=invis];

{rank=same; Pd0; Product} }

Caption: Generalized catalytic cycle for regioselective palladium-catalyzed cross-coupling reactions.

Conclusion: Enabling Molecular Diversity

The palladium-catalyzed cross-coupling of this compound represents a powerful and reliable strategy for the synthesis of highly substituted pyridine derivatives. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for exquisite control over regioselectivity, enabling the selective functionalization of the 5-position. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers in drug discovery and materials science. By leveraging the principles of regioselective cross-coupling, scientists can efficiently generate libraries of novel compounds, accelerating the discovery of new therapeutic agents and advanced materials. The resulting 3-bromo-5-substituted-2-methoxypyridin-4-amine intermediates are themselves valuable platforms for further diversification through subsequent cross-coupling reactions at the less reactive C-Br bond, opening the door to a vast chemical space of previously inaccessible molecules.

References

  • Plenio, H., & Kottal, D. P. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(7), 3153–3166. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Hesp, K. D., & Organ, M. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434–6447. [Link]

  • ResearchGate. (2020). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

Sources

large-scale synthesis of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Abstract

This application note provides a comprehensive, two-step protocol for the , a highly substituted pyridine derivative with significant potential as a key intermediate in pharmaceutical development. The synthesis strategy begins with the commercially available starting material, 2-Methoxypyridin-4-amine, and proceeds through a regioselective bromination followed by iodination. The protocol is designed for scalability, emphasizing safe handling of reagents, operational efficiency, and high-purity yields. Detailed mechanistic insights, process controls, safety considerations, and characterization data are provided to support researchers and process chemists in drug development and manufacturing.

Introduction and Strategic Rationale

Highly functionalized heterocyclic compounds are foundational building blocks in medicinal chemistry. The target molecule, this compound, features a unique substitution pattern—a methoxy group, an amine, a bromine atom, and an iodine atom—that offers multiple points for diversification in drug discovery, particularly in the synthesis of kinase inhibitors and other complex therapeutic agents. The presence of two distinct halogen atoms allows for selective, differential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a valuable synthon.

The synthetic strategy detailed herein is predicated on a logical, stepwise electrophilic halogenation of the activated 2-methoxypyridin-4-amine ring system. The powerful electron-donating effects of the 4-amino and 2-methoxy groups strongly activate the pyridine ring towards electrophilic substitution at the C3 and C5 positions. Our approach leverages this inherent reactivity to first introduce bromine at the C3 position, followed by iodination at the C5 position.

Causality of the Synthetic Design:
  • Starting Material Selection: 2-Methoxypyridin-4-amine is an ideal and commercially available starting point, containing the core scaffold and two key directing groups.[1]

  • Regioselective Halogenation: A stepwise approach is crucial for preventing the formation of di-brominated or di-iodinated byproducts.[2] The first halogenation (bromination) is directed to the more activated C3 position.

  • Reagent Selection for Scale-Up: N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are chosen as the halogenating agents over their diatomic counterparts (Br₂ and I₂). As crystalline solids, they are significantly easier and safer to handle in a large-scale setting, allowing for controlled addition and minimizing exposure risks.

The overall synthetic workflow is depicted below.

G start_mat 2-Methoxypyridin-4-amine step1 Step 1: Bromination Reagent: NBS Solvent: Acetonitrile start_mat->step1 intermediate Intermediate 1: 3-Bromo-2-methoxypyridin-4-amine step2 Step 2: Iodination Reagent: NIS Solvent: Acetonitrile intermediate->step2 final_prod Final Product: This compound step1->intermediate step2->final_prod

Caption: High-level workflow for the two-step synthesis.

Detailed Synthesis Protocols

PART A: Synthesis of 3-Bromo-2-methoxypyridin-4-amine (Intermediate 1)

Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. The 4-amino and 2-methoxy groups activate the pyridine ring, directing the electrophilic bromine from NBS to the C3 and C5 positions. The C3 position is generally favored electronically. By controlling the stoichiometry of NBS, monosubstitution is selectively achieved.

Protocol:

  • Reactor Setup: Charge a 50 L glass-lined reactor, equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel, with 2-Methoxypyridin-4-amine (1.00 kg, 8.05 mol) and Acetonitrile (15 L).

  • Inerting and Dissolution: Purge the reactor with nitrogen and begin stirring at 150 RPM to dissolve the starting material. Cool the resulting solution to 0-5 °C using a chiller.

  • Reagent Preparation: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.43 kg, 8.05 mol, 1.0 eq) in Acetonitrile (10 L).

  • Controlled Addition: Add the NBS solution to the reactor via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A mild exotherm is expected.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Quenching and Solvent Removal: Once complete, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (5 L). Concentrate the reaction mixture under reduced pressure at 40 °C to remove the majority of the acetonitrile.

  • Work-up and Isolation: Add deionized water (20 L) to the residue, resulting in the precipitation of a solid. Adjust the pH to 8-9 with a 2M sodium hydroxide solution. Stir for 30 minutes.

  • Filtration and Drying: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 5 L). Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Purity and Yield: The expected yield of 3-Bromo-2-methoxypyridin-4-amine is 1.48 kg (90% yield) with a purity of >98% by HPLC.

PART B: Synthesis of this compound (Final Product)

Mechanistic Insight: The second halogenation introduces iodine at the only remaining activated position, C5. The electron-donating groups continue to facilitate this electrophilic substitution. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine. This stepwise, controlled halogenation is a well-established method for producing di-halogenated pyridines with different halogens.[2][3]

Protocol:

  • Reactor Setup: Charge the 50 L reactor with 3-Bromo-2-methoxypyridin-4-amine (1.48 kg, 7.29 mol) and Acetonitrile (20 L).

  • Dissolution and Cooling: Stir the mixture at 150 RPM until all solids are dissolved. Cool the solution to 0-5 °C.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.72 kg, 7.65 mol, 1.05 eq) to the reactor in portions over 1 hour. Maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours (overnight).

  • Reaction Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) or HPLC until the intermediate is consumed.

  • Quenching and Work-up: Cool the reactor back to 10 °C and quench the reaction with a 10% aqueous solution of sodium thiosulfate (10 L). Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Isolation and Washing: Add deionized water (25 L) to the residue and stir for 1 hour to precipitate the product. Filter the solid and wash the cake with deionized water (2 x 5 L), followed by a wash with cold isopropanol (5 L) to remove residual impurities.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purity and Yield: The expected yield of this compound is 2.15 kg (90% yield) with a purity of >99% by HPLC.

Data Summary and Characterization

The following table summarizes the expected quantitative data for a representative large-scale batch.

CompoundStarting Material (SM)Intermediate 1 (Int-1)Final Product (FP)
IUPAC Name 2-Methoxypyridin-4-amine3-Bromo-2-methoxypyridin-4-amineThis compound
Molecular Formula C₆H₈N₂OC₆H₇BrN₂OC₆H₆BrIN₂O
Molecular Weight ( g/mol ) 124.14203.04328.94
Input Quantity 1.00 kg (8.05 mol)1.48 kg (7.29 mol)-
Theoretical Yield -1.63 kg2.40 kg
Actual Yield -1.48 kg2.15 kg
Yield (%) -90%90%
Purity (HPLC) >99%>98%>99%
Appearance Off-white to light tan solidWhite to pale yellow solidLight yellow to beige solid
Melting Point (°C) 96-99135-138160-164

Safety and Scale-Up Considerations

  • Reagent Handling: Both NBS and NIS are powerful oxidizing agents and should be handled with care in a well-ventilated area. Avoid inhalation of dust and contact with skin. They should not be mixed directly with reducing agents or acidic solutions without proper control.

  • Exotherm Control: Both halogenation steps are exothermic. The controlled, portion-wise addition of the halogenating agent at low temperatures is critical to prevent thermal runaways. A reliable reactor cooling system is mandatory for large-scale production.

  • Waste Management: The aqueous waste streams will contain succinimide, sodium thiosulfate, and other salts. The pH should be neutralized before disposal in accordance with local environmental regulations. Solvent waste (acetonitrile) should be collected for proper disposal or recycling.

  • Purification: While this protocol relies on precipitation and washing for purification, for pharmaceutical applications requiring even higher purity, a final recrystallization step from a suitable solvent system (e.g., Ethanol/Water) may be incorporated. For large quantities, recrystallization is more economically viable than chromatographic purification.[4]

Conclusion

This application note details a robust, efficient, and scalable two-step synthesis for this compound. The protocol employs readily available starting materials and safe, easy-to-handle reagents, making it suitable for industrial production. The high yields and excellent purity of the final product establish this method as a reliable route for obtaining this valuable intermediate for advanced pharmaceutical research and development.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • 2-Methoxypyridin-4-amine.

Sources

Application Notes & Protocols: 3-Bromo-5-iodo-2-methoxypyridin-4-amine in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the strategic application of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a highly functionalized and versatile heterocyclic building block, in the synthesis of complex, biologically active molecules. We delve into the core principles of its reactivity, focusing on the differential reactivity of its carbon-halogen bonds that enables regioselective, sequential cross-coupling reactions. This guide offers field-proven, step-by-step protocols for key transformations, including Sonogashira and Suzuki-Miyaura couplings, and provides expert insights into the causality behind experimental design. The protocols are contextualized within the synthesis of scaffolds relevant to modern drug discovery, particularly in the domain of kinase inhibitors.

Introduction: A Privileged Scaffold for Medicinal Chemistry

This compound is a pivotal starting material in medicinal chemistry and drug development. Its utility is derived from a unique convergence of structural features on a pyridine core: an electron-donating amine, a methoxy group, and two different halogen atoms at the C3 and C5 positions. This arrangement is not merely a source of functional handles but a masterclass in controlled chemical reactivity.

The significant difference in bond dissociation energy between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the cornerstone of its synthetic value. The C-I bond is substantially weaker and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This inherent disparity allows for a predictable and highly regioselective functionalization sequence: a mild reaction at the C5-iodo position, followed by a subsequent, typically more forcing, transformation at the C3-bromo position. This stepwise approach provides chemists with a powerful tool for the divergent synthesis of complex, polysubstituted pyridine derivatives from a single, common intermediate, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Scaffolds derived from this and similar building blocks are prevalent in a multitude of potent kinase inhibitors, including those targeting ROS1, ALK, and EGFR.[3][4]

Physicochemical & Handling Data

Proper handling and characterization are paramount for reproducible results. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1227268-98-5[5][6]
Molecular Formula C₆H₆BrIN₂O
Molecular Weight 328.93 g/mol
Appearance Off-white to light yellow solidSupplier Data
Purity ≥97% (Typical)Supplier Data
Solubility Soluble in DMF, DMSO, Dioxane; Sparingly soluble in MeOH, CH₂Cl₂General Knowledge
Storage Store in a cool, dry place away from light. Inert atmosphere recommended.General Knowledge

The Principle of Regioselective Synthesis

The synthetic strategy hinges on the differential reactivity of the two halogen atoms. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This allows for a two-step diversification strategy where the more reactive C5-Iodo position is addressed first under milder conditions, leaving the C3-Bromo position intact for a subsequent coupling reaction.

G cluster_step1 Step 1: C5-Iodo Functionalization cluster_step2 Step 2: C3-Bromo Functionalization SM This compound Int1 Intermediate A (C5-Functionalized) SM->Int1 Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) Milder Conditions Product Final Product (C3, C5-Difunctionalized) Int1->Product Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig, Suzuki) Forcing Conditions G cluster_workflow Sonogashira Coupling Workflow prep 1. Preparation Inert atmosphere (N₂/Ar) Add substrate, alkyne, CuI to dry solvent (THF/Et₃N) reagents 2. Catalyst Addition Add Pd(PPh₃)₄ catalyst Degas mixture prep->reagents reaction 3. Reaction Stir at RT to 40°C Monitor by TLC/LC-MS reagents->reaction workup 4. Workup Filter through Celite Concentrate filtrate Aqueous extraction reaction->workup purify 5. Purification Silica gel chromatography workup->purify

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and Copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Triethylamine).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), under a positive flow of inert gas.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-alkynylated product.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol is a robust method for forming a C(sp²)-C(sp²) bond, attaching an aryl or heteroaryl moiety—a common feature in kinase inhibitors.

Causality & Rationale: The Suzuki reaction is highly valued for its tolerance of diverse functional groups and its use of generally stable boronic acids or esters. [7][8]The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst. [9]An aqueous base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation. [10] Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reagent Addition: Add the base, typically an aqueous solution of 2M K₂CO₃ or K₃PO₄ (3.0 eq.).

  • Solvent Addition & Degassing: Add the organic solvent (e.g., 1,4-Dioxane or DMF). Degas the resulting mixture thoroughly by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 85-95 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to afford the C5-arylated pyridine.

Protocol 3: Subsequent Buchwald-Hartwig Amination at the C3-Bromo Position

This protocol is performed on the product from Protocol 1 or 2 to install a nitrogen-based substituent at the less reactive C3 position.

Causality & Rationale: The Buchwald-Hartwig amination is a premier method for C-N bond formation. [11]Reacting the C-Br bond requires a more active catalyst system and often higher temperatures compared to the C-I bond. [2]This is achieved by using sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that accelerate the rate-limiting reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner. [1] Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the C5-functionalized 3-bromo-2-methoxypyridin-4-amine substrate (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 eq.), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., Sodium tert-butoxide, 1.5 eq.).

  • Reagent Addition: Add the amine coupling partner (1.2-1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction by LC-MS. The reaction may require 12-48 hours for completion.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Purification: Follow the extraction and purification steps outlined in the previous protocols to isolate the final, di-functionalized product.

Conclusion

This compound is a preeminent building block whose value lies in the predictable, regioselective chemistry afforded by its di-halogenated structure. By leveraging the differential reactivity of the iodo and bromo substituents, medicinal chemists can execute efficient and divergent synthetic routes to novel, biologically active compounds. The protocols detailed herein provide a reliable foundation for exploiting this reactivity in the pursuit of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
  • Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow. ACS Publications.
  • Ropotrectinib. New Drug Approvals.
  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Repotrectinib. ALK/ROS1/TRK inhibitor, Treatment of solid tumors. ResearchGate.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors. PubMed.
  • Repotrectinib (TPX-0005) | ROS1/TRK/ALK Inhibitor. MedChemExpress.
  • This compound. BLDpharm.
  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • CAS NO. 1227268-98-5 | this compound. Arctom.
  • Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

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Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-iodo-2-methoxypyridin-4-amine is a highly versatile and strategically valuable building block for the synthesis of complex heterocyclic molecules in medicinal chemistry and materials science. The presence of four distinct functional groups on the pyridine core—amine, methoxy, bromo, and iodo—offers a rich landscape for chemical modification. The principal strategic advantage of this scaffold lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides an in-depth analysis and field-proven protocols for the regioselective functionalization of this scaffold, enabling researchers to unlock its full synthetic potential in a controlled and predictable manner. We will explore orthogonal derivatization strategies focusing on palladium-catalyzed cross-coupling reactions and halogen-metal exchange, explaining the causality behind experimental design and providing detailed, step-by-step methodologies.

The Principle of Orthogonal Functionalization

The cornerstone of derivatizing this compound is the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[1][2] This reactivity differential allows for the selective functionalization of the more labile C-I bond at the C5 position under carefully controlled conditions, leaving the more robust C-Br bond at the C3 position available for subsequent, often more forcing, transformations.[1][3] This two-step, orthogonal approach is critical for the efficient and deliberate construction of complex, polysubstituted pyridine derivatives.

G cluster_0 Regioselective Functionalization Strategy A This compound B Step 1: Selective Functionalization at C5-Iodo Position A->B Milder Conditions (e.g., Pd-catalyzed cross-coupling) C 5-Functionalized-3-bromo- 2-methoxypyridin-4-amine Intermediate B->C D Step 2: Subsequent Functionalization at C3-Bromo Position C->D More Forcing Conditions (e.g., different catalyst/ligand, higher temp) E Fully Derivatized Pyridine Product D->E

Caption: Orthogonal functionalization workflow for this compound.

Application Note I: Selective Cross-Coupling at the C5-Iodo Position

The initial functionalization step targets the C5-Iodo position due to its higher reactivity. The choice of cross-coupling reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired substituent (aryl/heteroaryl, alkynyl, or amino group, respectively).

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[4][5]

Causality of Experimental Design:

  • Catalyst: Palladium(0) complexes are essential. Pd(PPh₃)₄ is a reliable, commercially available catalyst that is highly effective for coupling with aryl iodides.[6][7]

  • Base: A base such as K₃PO₄ or Na₂CO₃ is required to activate the boronic acid partner via the formation of a boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[7][8]

  • Solvent: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or DME with water, is used to dissolve both the organic-soluble pyridine substrate and the often water-soluble inorganic base.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the pyridine substrate.

  • Reaction: Heat the mixture with vigorous stirring to 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-5-phenyl-2-methoxypyridin-4-amine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Coupling Partner Typical Yield (%)
Pd(PPh₃)₄ (3-5) - K₂CO₃ (2) DME/H₂O 80-90 Arylboronic acids 80-95

| Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90-100 | Heteroarylboronic acids | 75-90 |

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[9][10][11]

Causality of Experimental Design:

  • Dual Catalysis: This reaction employs a dual catalytic system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step to the palladium center.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the alkyne and often as a solvent.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (2.5 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature. An exotherm may be observed. The reaction is typically complete within 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the 3-bromo-5-(phenylethynyl)-2-methoxypyridin-4-amine.[1]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[13][14][15]

Causality of Experimental Design:

  • Ligand Choice: The success of this reaction is highly dependent on the phosphine ligand. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are critical. They accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), (±)-BINAP (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.[5]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired N-coupled product.

G cluster_1 C5-Iodo Functionalization Pathways cluster_suzuki Suzuki-Miyaura cluster_sono Sonogashira cluster_buchwald Buchwald-Hartwig Start This compound Suzuki_Cat Pd(PPh₃)₄, Base R-B(OH)₂ Start->Suzuki_Cat Sono_Cat PdCl₂(PPh₃)₂, CuI Base, R-C≡CH Start->Sono_Cat Buch_Cat Pd₂(dba)₃, Ligand Base, R₂NH Start->Buch_Cat Suzuki_Prod C-C Bond (Aryl/Heteroaryl) Suzuki_Cat->Suzuki_Prod Sono_Prod C-C Bond (Alkynyl) Sono_Cat->Sono_Prod Buch_Prod C-N Bond (Amino) Buch_Cat->Buch_Prod

Caption: Key cross-coupling reactions for selective C5-Iodo functionalization.

Application Note II: Functionalization via Halogen-Metal Exchange

An alternative strategy for C-C bond formation involves a lithium-halogen exchange, which is highly regioselective for iodine over bromine at low temperatures.[17][18] This method generates a potent nucleophilic organolithium species that can react with a wide range of electrophiles.

Causality of Experimental Design:

  • Reagent: Organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are used for the exchange.

  • Temperature: The reaction must be performed at very low temperatures (typically -78 °C) in an anhydrous ethereal solvent (e.g., THF, diethyl ether).[19] This is critical to ensure kinetic control, favoring the faster exchange with iodine and preventing side reactions such as addition to the pyridine ring or reaction with the amine/methoxy groups.

Protocol: Lithium-Iodine Exchange and Electrophilic Quench

  • Reaction Setup: To an oven-dried, three-neck flask under inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-BuLi (1.1 equiv., solution in hexanes) dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 30-60 minutes at this temperature.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Application Note III: Subsequent Functionalization at the C3-Bromo Position

Once the C5 position has been selectively functionalized, the remaining C3-bromo group becomes the target for a second transformation. The protocols described in Application Note I can be adapted for this purpose.

Causality of Experimental Design:

  • Reactivity: The C-Br bond is less reactive than the C-I bond. Therefore, the second coupling step may require more forcing conditions:

    • Higher Temperatures: Reactions may need to be run at 110-120 °C.

    • More Active Catalysts: Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂) are often more effective for coupling with aryl bromides than Pd(PPh₃)₄.

  • Sequential One-Pot Reactions: In some cases, if the reactivity difference is substantial, a sequential one-pot reaction can be designed. The first coupling at the iodo position is run to completion at a lower temperature, after which the second set of reagents (e.g., a different boronic acid and a more active catalyst) are added and the temperature is increased to functionalize the bromo position.[3]

Conclusion

This compound is a powerful and versatile scaffold whose synthetic utility is unlocked through a deep understanding of the differential reactivity of its halogen substituents. By leveraging the higher reactivity of the C5-iodo bond, researchers can perform a wide array of selective, high-yield transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as halogen-metal exchange. The remaining C3-bromo position provides a handle for subsequent diversification, enabling the systematic and controlled synthesis of complex, polysubstituted pyridines. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and materials science to effectively utilize this valuable chemical intermediate.

References

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. [Link]

  • Despotopoulou, C., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Request PDF. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. Retrieved from [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry. [Link]

  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [Link]

  • Scribd. (n.d.). Lithium Halogen Exchange in Pyridine. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • OUCI. (n.d.). Regioselective synthesis of 4-functionalized pyridines. OUCI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Palladium(0)‐Catalyzed Cross‐Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. ResearchGate. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. YouTube. Retrieved from [Link]

  • Ho, T. I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-iodopyridin-4-amine. PubChem. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification Strategies for 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 3-Bromo-5-iodo-2-methoxypyridin-4-amine. This highly functionalized pyridine derivative is a valuable intermediate in pharmaceutical research and development. However, its unique combination of a basic pyridine ring, an amino group, and heavy halogens presents specific challenges during purification from complex reaction mixtures. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to achieve high purity and yield.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the purification of this compound and related structures.

Question 1: Why are the chromatographic peaks for my compound showing severe tailing and streaking on a standard silica gel column?

Answer: This is the most common issue encountered when purifying pyridine derivatives.[1] Peak tailing is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound (both the pyridine ring and the 4-amino group) and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution peak.

Actionable Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This additive acts as a competitive base, binding to the active silanol sites and shielding your target compound from these interactions.[1]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexanes/Ethyl Acetate). This is often sufficient to dramatically improve peak shape.[2]

    • Ammonia: A 2M solution of ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane/Ammoniated Methanol), which is particularly effective for highly basic compounds.

  • Stationary Phase Selection:

    • Deactivated Silica: Use silica gel that has been pre-treated or "neutralized" with a base like triethylamine before packing the column.[3]

    • Alumina: Switching to a basic or neutral alumina column can circumvent the issue of acidic silanol groups entirely.

    • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography using a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can be a powerful alternative.[1]

Question 2: My product appears to be degrading on the column, resulting in low recovery and the appearance of new, colored spots on TLC.

Answer: The perceived instability of your compound on silica gel is likely due to the acidic nature of the stationary phase, which can catalyze decomposition, especially over the extended period of a column run. The amino and methoxy groups on the pyridine ring can be sensitive to acidic conditions.

Actionable Solutions:

  • Neutralize the Stationary Phase: As with peak tailing, using a basic modifier like triethylamine in the eluent is the first and most crucial step.[2][3] This not only improves peak shape but also neutralizes the silica surface, preventing acid-catalyzed degradation.

  • Minimize Residence Time: Work efficiently. Use a slightly more polar solvent system than what gives the ideal Rf of 0.2-0.3 to push the compound through the column faster. Flash chromatography with positive air pressure is preferred over gravity chromatography.

  • Dry Loading Technique: Avoid dissolving your crude product in strong, potentially acidic solvents like dichloromethane for wet loading. Instead, adsorb the crude material onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.[2] This minimizes direct, prolonged contact with the acidic stationary phase in a concentrated band.

Question 3: I've successfully removed most impurities, but the final product is a persistent, off-white or yellowish oil that refuses to crystallize.

Answer: Failure to crystallize is almost always caused by one of two factors: the presence of small amounts of persistent impurities that inhibit lattice formation, or using an inappropriate crystallization solvent.[3][4] The inherent properties of the molecule may also favor an amorphous state, but achieving very high purity often overcomes this.

Actionable Solutions:

  • Ensure High Purity: Re-purify the oil using optimized chromatography (with a TEA-modified eluent) to remove any trace impurities that may be co-eluting. Purity should be >98% by HPLC or NMR before attempting crystallization.

  • Systematic Solvent Screening: The goal is to find a solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5]

    • Single Solvent Method: Test small amounts of your oil in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene).

    • Two-Solvent Method: Find a pair of miscible solvents—one in which your compound is very soluble (e.g., dichloromethane or ethyl acetate) and another in which it is insoluble (e.g., hexanes or pentane). Dissolve the oil in a minimal amount of the "good" solvent while hot, then add the "bad" solvent dropwise until the solution becomes faintly cloudy.[6] Allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.[4]

Visual Workflow & Data Summaries

Purification Troubleshooting Workflow

G cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_outcome Outcome start Crude Reaction Mixture tlc Run TLC Analysis (e.g., 3:1 Hex:EtOAc + 1% TEA) start->tlc column Flash Column Chromatography (Silica Gel + 1% TEA) tlc->column Impurities Present column->tlc Poor Separation oil Purified Oil column->oil Fractions Combined & Solvent Removed recrystallize Recrystallization (Solvent Screening) recrystallize->column Still Oily/ Low Purity product Pure Solid Product (>98% Purity) recrystallize->product oil->recrystallize oil->product Spontaneously Solidifies

Caption: A workflow for the purification and troubleshooting of this compound.

Table 1: Troubleshooting Summary
Issue EncounteredProbable Cause(s)Recommended Solutions
Peak Tailing Strong interaction of basic amine/pyridine with acidic silica.[1]Add 0.5-2% triethylamine (TEA) to the eluent; use neutral alumina.[2]
Low Recovery Acid-catalyzed decomposition on the silica column.Deactivate silica with TEA; use flash chromatography to reduce time.[3]
Co-elution of Impurities Similar polarity between product and impurities (e.g., isomers).Use a gradient elution; switch to a different solvent system or stationary phase.[1]
Failure to Crystallize Presence of trace impurities; inappropriate solvent.[4]Re-purify via chromatography; perform systematic solvent screening.[6]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing and on-column degradation.

  • Solvent System Selection:

    • On a TLC plate, find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Prepare the chosen bulk eluent and add 1% triethylamine by volume (e.g., 10 mL of TEA for every 990 mL of solvent).

  • Column Packing:

    • Pack a glass column with silica gel using the TEA-modified eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude reaction mixture (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of silica gel to the solution.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-modified solvent, applying positive pressure (flash chromatography) for a consistent flow rate.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions under reduced pressure. Note that triethylamine is less volatile than hexanes and ethyl acetate and may require slightly more time or a co-evaporation step with a solvent like toluene to remove completely.

Protocol 2: Systematic Recrystallization

This protocol is for obtaining a highly pure, crystalline solid from the purified oil.

  • Solubility Testing:

    • Distribute small amounts of the purified oil into several test tubes.

    • Add ~0.5 mL of a different solvent to each tube (e.g., hexanes, toluene, ethyl acetate, acetone, isopropanol, acetonitrile).

    • Observe solubility at room temperature.

    • Gently heat the tubes with insoluble material to boiling.[6] An ideal solvent will dissolve the compound when hot but not when cold.

  • Single-Solvent Recrystallization:

    • If an ideal single solvent is found, dissolve the bulk of the oil in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in an ice bath or freezer.

    • If crystallization fails, the solution may be too dilute; evaporate some solvent and try again.[4]

  • Two-Solvent Recrystallization:

    • Dissolve the oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

    • While still hot, add a miscible solvent in which the compound is insoluble (e.g., hexanes) dropwise until persistent cloudiness is observed.

    • Add a drop or two of the hot "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.

  • Isolation:

    • Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I need to separate? A1: Impurities are highly dependent on the synthetic route. If the synthesis involves sequential halogenation of a 2-methoxy-4-aminopyridine precursor, you may encounter mono-halogenated starting material (e.g., 3-bromo-2-methoxypyridin-4-amine) or potentially over-halogenated side products (e.g., di-bromo-iodo species). If starting from a tri-halogenated precursor, incomplete amination or methoxylation could leave residual starting material.[7][8]

Q2: Can I use an acid-base extraction as a preliminary purification step? A2: Yes, an acid-base extraction can be very effective for removing non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 9 and re-extract your neutral product back into an organic solvent. This is an excellent way to remove neutral organic byproducts before chromatography.[9]

Q3: Is there a concern with the stability of the iodo-group during purification? A3: Aryl iodides are generally stable under standard chromatography and workup conditions. However, they can be sensitive to light over long periods. It is good practice to protect the compound from direct, prolonged light exposure by wrapping collection flasks in aluminum foil.[10]

References

  • Benchchem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Benchchem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide.
  • Benchchem. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
  • Benchchem. (2025). common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011).
  • ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.
  • ChemicalBook. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis.
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • BLDpharm. This compound.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

Sources

common side products in the synthesis of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-iodo-2-methoxypyridin-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this highly functionalized pyridine derivative. As a critical intermediate in pharmaceutical research, achieving high purity and yield is paramount. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis.

The core challenge in synthesizing this molecule lies in the controlled, regioselective halogenation of a highly activated pyridine ring. The presence of both a strongly activating amino group and a methoxy group makes the aromatic core susceptible to multiple side reactions if conditions are not precisely controlled.

Core Synthesis Pathway

The most common synthetic route involves a two-step electrophilic halogenation of a 2-methoxypyridin-4-amine precursor. The order of halogenation can vary, but a typical sequence involves bromination followed by iodination. The electron-donating effects of the amine and methoxy groups direct the incoming electrophiles (Br⁺ and I⁺) to the C3 and C5 positions.

G cluster_0 Typical Synthesis Workflow A 2-Methoxypyridin-4-amine (Starting Material) B 3-Bromo-2-methoxypyridin-4-amine (Intermediate) A->B Bromination (e.g., NBS) C This compound (Target Product) B->C Iodination (e.g., NIS)

Caption: A typical two-step synthesis route.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during their experiments. Each entry details the probable cause, the underlying chemical principles, and actionable solutions.

Q1: My final product's LC-MS shows signals for di-brominated and/or di-iodinated species. What is the cause of this over-halogenation?

A1: This is the most frequently encountered issue. The presence of masses corresponding to 3,5-Dibromo-2-methoxypyridin-4-amine or 3,5-Diiodo-2-methoxypyridin-4-amine indicates a loss of selectivity during one or both halogenation steps.

Root Cause Analysis:

The pyridine ring in the starting material and the mono-halogenated intermediate is highly activated by the ortho/para-directing amino (-NH₂) and methoxy (-OCH₃) groups. This high electron density makes the ring exceptionally reactive towards electrophiles. If the reaction is not carefully controlled, a second halogen atom can add to the remaining activated position (C3 or C5). For instance, in the synthesis of the related 2-amino-5-bromo-3-iodopyridine, the formation of 2-amino-3,5-dibromopyridine is a known side reaction that must be suppressed.[1]

Troubleshooting & Solutions:

  • Stoichiometry Control: Do not use a large excess of the halogenating agent (e.g., N-Bromosuccinimide [NBS] or N-Iodosuccinimide [NIS]). Start with a 1.0 to 1.05 molar equivalent. Add the agent portion-wise to maintain a low instantaneous concentration.

  • Temperature Management: Perform the halogenations at low temperatures. For bromination with NBS, a starting temperature of 0 °C is recommended. For the subsequent iodination, which involves a slightly less reactive substrate, room temperature may be adequate, but avoid heating unless necessary.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction immediately upon the consumption of the starting material for that step to prevent the formation of di-halogenated products.

G SM 3-Bromo-2-methoxy -pyridin-4-amine TP Target Product (3-Bromo-5-iodo-) SM->TP Controlled Iodination (Correct Stoichiometry) SP1 Side Product (3,5-Diiodo-) SM->SP1 Over-Iodination (Excess NIS, High Temp) SP2 Side Product (3,5-Dibromo-) SM->SP2

Caption: Over-halogenation pathways from the intermediate.

Q2: The iodination step is sluggish and my analysis shows a significant amount of unreacted 3-Bromo-2-methoxypyridin-4-amine. Why is the reaction incomplete?

A2: Observing the starting material of the second step in your final product is a clear indication of an incomplete reaction.

Root Cause Analysis:

While the pyridine ring is still activated, the presence of an electron-withdrawing bromine atom on the intermediate, 3-Bromo-2-methoxypyridin-4-amine, makes it less nucleophilic than the initial 2-methoxypyridin-4-amine. Consequently, the iodination step is inherently slower than the initial bromination and may require more optimized conditions to proceed to completion.

Troubleshooting & Solutions:

  • Reagent Purity: Ensure your iodinating agent (e.g., NIS) is pure and has not decomposed. NIS can be sensitive to light and moisture.

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile or Dimethylformamide (DMF) to effectively dissolve the substrate and reagents.[2]

  • Activation: If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. Alternatively, the addition of a catalytic amount of a Lewis or Brønsted acid can sometimes activate the iodinating agent, but this must be done cautiously to avoid other side reactions.

  • Extended Reaction Time: Allow for a longer reaction time (e.g., 12-24 hours), but continue to monitor for the potential formation of degradation products.

Q3: I have isolated a significant side product with a mass 14 Da lower than my target molecule. What is this impurity?

A3: A mass difference of -14 Da strongly suggests the hydrolysis of the 2-methoxy group (-OCH₃, 31 Da) to a hydroxyl group (-OH, 17 Da), resulting in the formation of 3-Bromo-5-iodo-2-hydroxypyridin-4-amine .

Root Cause Analysis:

The C2-methoxy bond is susceptible to cleavage under acidic conditions. This can occur during the reaction itself if an acidic catalyst is used, or more commonly, during an acidic aqueous workup. The protonated pyridine ring facilitates the nucleophilic attack of water on the methyl group of the methoxy ether.

Troubleshooting & Solutions:

  • Avoid Strong Acids: Whenever possible, use neutral or non-acidic conditions for halogenation. For example, use NIS in acetonitrile rather than an iodine/sulfuric acid mixture.

  • Controlled Workup: If an acidic wash is necessary during the workup, perform it quickly and at low temperatures (0-5 °C). Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) as soon as possible.

  • Alternative Synthesis: In some cases, synthesizing the 2-hydroxypyridine analogue first and then methylating it in the final step can circumvent this issue, although this adds complexity to the overall synthesis.

Summary of Common Side Products
Side Product NameMolecular FormulaΔ Mass from TargetProbable Cause
3,5-Dibromo-2-methoxypyridin-4-amineC₆H₆Br₂N₂O-46.9Over-bromination / Halogen exchange
3,5-Diiodo-2-methoxypyridin-4-amineC₆H₆I₂N₂O+93.8Over-iodination / Halogen exchange
3-Bromo-2-methoxypyridin-4-amineC₆H₇BrN₂O-126.9Incomplete iodination
3-Bromo-5-iodo-2-hydroxypyridin-4-amineC₅H₄BrIN₂O-14.0Hydrolysis of methoxy group
Exemplary Protocol with Critical Control Points

This protocol is provided as a general guideline. Researchers should adapt it based on their specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of 3-Bromo-2-methoxypyridin-4-amine (Intermediate)

  • Dissolve 2-methoxypyridin-4-amine (1.0 eq) in dry acetonitrile in a flask protected from light and under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • [CRITICAL] Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Stir the reaction at 0 °C and monitor by TLC/LC-MS every 30 minutes.

  • [CRITICAL] Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a cold aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used directly or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Target Product)

  • Dissolve the crude 3-Bromo-2-methoxypyridin-4-amine (1.0 eq) in dry acetonitrile or DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.

  • [CRITICAL] Stir the reaction at room temperature and monitor its progress by TLC/LC-MS. Avoid heating unless the reaction has stalled for several hours.

  • After completion (typically 4-12 hours), quench the reaction with a cold aqueous solution of sodium thiosulfate.

  • [CRITICAL] Perform the aqueous workup and extraction as described in Step 1. Avoid any acidic washes.

  • Purify the final product by silica gel column chromatography or recrystallization to remove any remaining impurities.

References
  • Vertex Pharmaceuticals Incorporated. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 17(46). Retrieved from [Link]

  • Wang, H., et al. (2023). Deaminative bromination, chlorination, and iodination of primary amines. iScience, 26(3), 106255. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Bromo-5-iodo-2-methoxypyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile, yet challenging, building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your synthetic routes.

Understanding Your Substrate: Key Reactivity Principles

Before diving into specific protocols, it's crucial to understand the electronic and steric nature of this compound.

  • Chemoselectivity: The molecule possesses two distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition than the carbon-bromine (C-Br) bond.[1] This inherent reactivity difference is the cornerstone of selective, stepwise functionalization. By carefully controlling reaction conditions, one can achieve highly selective coupling at the 5-position (Iodo) while leaving the 3-position (Bromo) untouched for subsequent transformations.[1]

  • Electronic Effects: The pyridine ring is electron-deficient. However, the presence of two strong electron-donating groups (EDGs), the 4-amine (-NH2) and 2-methoxy (-OCH3) groups, increases the electron density of the ring. This can influence the rate of oxidative addition.

  • Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen and the primary amine at the 4-position can coordinate to the palladium catalyst.[2][3] This can lead to catalyst inhibition or deactivation, a common challenge with pyridine substrates.[3][4][5] The use of appropriate ligands is essential to mitigate these effects.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

Q1: I want to perform a Suzuki coupling on this compound. Where should I start?

A robust starting point for a selective Suzuki-Miyaura coupling at the more reactive C-I bond involves a standard palladium catalyst, a suitable phosphine ligand, an inorganic base, and an aqueous solvent system. The key is to use conditions mild enough to favor the C-I bond activation exclusively.

Recommended Starting Conditions for C-I Coupling:

ComponentRecommendationEquivalents/LoadingPurpose
Substrate This compound1.0 equiv.Electrophile
Boronic Acid Your desired aryl/heteroaryl boronic acid1.2 - 1.5 equiv.Nucleophile
Palladium Source Pd(PPh3)4 or Pd(OAc)2 / Pd2(dba)32-5 mol%Catalyst
Ligand SPhos, XPhos, or PPh34-10 mol%Stabilizes Pd, promotes catalytic cycle
Base K2CO3 or K3PO42.0 - 3.0 equiv.Activates boronic acid for transmetalation
Solvent 1,4-Dioxane/H2O or Toluene/H2O4:1 to 10:1 ratioDissolves reagents
Temperature 80 - 100 °C-Provides activation energy
Atmosphere Inert (Nitrogen or Argon)-Prevents catalyst oxidation

Experimental Protocol: General Procedure for Selective C-5 Arylation

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium source (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove all oxygen.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q2: My Suzuki reaction at the iodo position is giving a low yield. What's going wrong?

Low yields in Suzuki couplings with pyridine substrates are a common issue.[3] A systematic approach to troubleshooting is the most effective strategy.

Troubleshooting Workflow: Low Yield in C-5 Suzuki Coupling

Caption: A workflow diagram for troubleshooting low yields.

  • Catalyst Deactivation: The pyridine nitrogen can "poison" the palladium catalyst.[2][3] Bulky, electron-rich phosphine ligands like XPhos or SPhos are crucial.[3] They form stable, active complexes that shield the palladium center and promote the desired catalytic cycle. If you see palladium black (precipitated, inactive palladium), it's a clear sign of catalyst decomposition.[3]

  • Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved by water or base, replacing it with a hydrogen atom.[2][6] To minimize this, ensure you are using high-quality boronic acid, anhydrous solvents, and a rigorously inert atmosphere.

  • Ineffective Base: The base is critical for the transmetalation step. If K2CO3 is not effective, switching to a stronger or more soluble base like Cs2CO3 or K3PO4 can significantly improve yields.[2][7]

  • Hydrodehalogenation: The replacement of the iodine with a hydrogen atom is another potential side reaction.[2] This is often caused by trace amounts of water or impurities acting as a hydride source. Rigorous drying of reagents and solvents is essential.

Section 2: Coupling at the C-3 (Bromo) Position

Q3: I've successfully coupled at the iodo position. How do I now perform a second coupling at the bromo position?

The C-Br bond is less reactive than the C-I bond, so more forcing conditions are generally required for the second coupling. This involves a more active catalyst system and higher temperatures.

Key Adjustments for C-Br Coupling:

  • Catalyst System: The choice of ligand becomes even more critical for activating the stronger C-Br bond. Highly active, bulky, and electron-rich ligands are often necessary.

  • Temperature: Higher reaction temperatures (e.g., 100-120 °C) are typically needed to facilitate the oxidative addition at the C-Br bond.

  • Base: A stronger base may be required to achieve a reasonable reaction rate.

Recommended Conditions for C-Br Coupling:

ComponentRecommendationEquivalents/Loading
Substrate 5-Aryl-3-bromo-2-methoxypyridin-4-amine1.0 equiv.
Coupling Partner Boronic Acid, Terminal Alkyne, or Amine1.5 - 2.0 equiv.
Palladium Source Pd2(dba)3 or Pd(OAc)23-5 mol%
Ligand XPhos, RuPhos, or BrettPhos6-12 mol%
Base Cs2CO3, K3PO4, or LHMDS (for Buchwald)2.0 - 3.0 equiv.
Solvent Toluene or 1,4-Dioxane (anhydrous)-
Temperature 100 - 120 °C-
Section 3: Sonogashira and Buchwald-Hartwig Couplings

Q4: Can I perform a Sonogashira coupling on this substrate?

Yes, the Sonogashira coupling is an excellent method for introducing alkynyl groups. The same principle of selectivity applies: the C-I bond will react preferentially under mild conditions.

  • Typical Conditions: A palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) which often serves as the solvent or co-solvent.[8][9]

  • Copper-Free Variant: To avoid issues related to copper, copper-free Sonogashira protocols can be employed. These often require a slightly different palladium catalyst system and a strong organic base in a polar aprotic solvent.

  • Troubleshooting: If you experience low yields, common issues include homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.[10] Ensure all reagents are thoroughly degassed, as oxygen promotes homocoupling.[2]

Q5: What about a Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[1][11] Again, selective amination at the C-4 (iodo) position is achievable.[1]

  • Critical Components: This reaction is highly sensitive to the choice of ligand and base.[12]

    • Ligands: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands" like XPhos, RuPhos, SPhos) are essential for success with heteroaryl halides.[12]

    • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium phosphate (K3PO4) are common choices.[12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[12]

  • Troubleshooting: Failure in Buchwald-Hartwig reactions often points to poor catalyst/ligand selection, an incorrect base, or impure/wet reagents and solvents.[12] Increasing the reaction temperature in increments may be necessary to overcome the activation energy barrier.[12]

Cross-Coupling Decision Workflow

G Start Select Coupling Position Pos_I Target C5-Iodo Bond (More Reactive) Start->Pos_I Pos_Br Target C3-Bromo Bond (Less Reactive, requires prior C5 functionalization) Start->Pos_Br Coupling_Type_I Choose Coupling Type for C5 Pos_I->Coupling_Type_I Coupling_Type_Br Choose Coupling Type for C3 Pos_Br->Coupling_Type_Br Suzuki_I Suzuki-Miyaura (C-C Bond) Coupling_Type_I->Suzuki_I Aryl/Vinyl Sonogashira_I Sonogashira (C-C Alkyne) Coupling_Type_I->Sonogashira_I Alkyne Buchwald_I Buchwald-Hartwig (C-N Bond) Coupling_Type_I->Buchwald_I Amine Suzuki_Br Suzuki-Miyaura Coupling_Type_Br->Suzuki_Br Sonogashira_Br Sonogashira Coupling_Type_Br->Sonogashira_Br Buchwald_Br Buchwald-Hartwig Coupling_Type_Br->Buchwald_Br Conditions_Suzuki_I Conditions: - Pd(PPh3)4 or Pd(OAc)2/SPhos - K2CO3 or K3PO4 - Dioxane/H2O - 80-100°C Suzuki_I->Conditions_Suzuki_I Conditions_Sonogashira_I Conditions: - Pd(PPh3)2Cl2/CuI - Et3N or DIPEA - THF or DMF - RT to 60°C Sonogashira_I->Conditions_Sonogashira_I Conditions_Buchwald_I Conditions: - Pd2(dba)3/XPhos - NaHMDS or K3PO4 - Toluene - 90-110°C Buchwald_I->Conditions_Buchwald_I Conditions_Br General Conditions for C3-Br: - More active ligand (e.g., RuPhos) - Stronger base (e.g., Cs2CO3) - Higher Temp (100-120°C) Suzuki_Br->Conditions_Br Sonogashira_Br->Conditions_Br Buchwald_Br->Conditions_Br

Sources

Technical Support Center: A Practical Guide to Assessing the Stability and Degradation of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-iodo-2-methoxypyridin-4-amine (CAS No. 1227268-98-5). As a highly functionalized heterocyclic building block, this compound is integral to advanced synthetic workflows in pharmaceutical and materials science research. Due to its complex substitution pattern, a thorough understanding of its stability is critical for consistent experimental outcomes, accurate analytical results, and safe handling.

This guide is designed for researchers, scientists, and drug development professionals. Given the limited publicly available stability data for this specific molecule, we will provide a framework based on first principles of organic chemistry and established industry practices for forced degradation studies. Our goal is to empower you to proactively assess the stability of this compound under your specific experimental conditions.

Part 1: Foundational Knowledge & Predicted Stability (FAQs)

This section addresses the most common initial questions regarding the compound's inherent stability based on its structural features.

Q1: What are the primary structural features of this compound that will influence its stability?

The stability of this molecule is a composite of the properties of its core structure and functional groups. Each component presents potential liabilities under different conditions.

  • Pyridine Ring: The pyridine ring itself is a relatively stable aromatic system. However, the nitrogen atom makes the ring electron-deficient and susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. The nitrogen can also be oxidized to an N-oxide, a common metabolic pathway for pyridine derivatives.[1]

  • Iodo Group (C5-I): The carbon-iodine bond is the weakest of the carbon-halogen bonds.[2] This makes the iodo substituent the most probable site for degradation, particularly through photodegradation (photolysis).[3] Cleavage of this bond can lead to de-iodinated impurities.

  • Bromo Group (C3-Br): The carbon-bromine bond is significantly stronger than the C-I bond but can still be cleaved under harsh reductive conditions or certain photochemical conditions.

  • Amino Group (C4-NH₂): The primary amine is a potential site for oxidation. It also influences the electronic properties of the pyridine ring, activating it towards electrophilic substitution, although the ring is already heavily substituted.

  • Methoxy Group (C2-O-CH₃): Ether linkages, particularly on electron-deficient rings, can be susceptible to acid-catalyzed hydrolysis . This would result in the formation of the corresponding pyridin-2-one derivative. Thermal rearrangement is also a possibility for methoxypyridines, especially if an N-oxide is formed.[4]

Q2: What are the recommended storage and handling conditions for this compound?

Based on the predicted liabilities and data from structurally similar compounds, such as 3-Bromo-5-iodopyridin-4-ol, the following conditions are strongly recommended to maximize shelf life:

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by storing in an amber vial or in a dark location to prevent photolytic cleavage of the C-I bond.

  • Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolysis.

Q3: What are the most likely degradation pathways based on its structure?

Based on the analysis above, we can predict several potential degradation pathways. A forced degradation study is necessary to confirm which of these occur under specific stress conditions.

G cluster_products Potential Degradation Products parent This compound deiodinated Photodegradation (De-iodination) parent->deiodinated hv (Light) hydrolyzed Acid Hydrolysis (De-methylation) parent->hydrolyzed H+ / H₂O n_oxide Oxidation (N-Oxide formation) parent->n_oxide [O] (e.g., H₂O₂) deaminated Hydrolytic Deamination (Pyridone formation) parent->deaminated Harsh H+ / H₂O

Caption: Predicted degradation pathways for the title compound.

Part 2: Troubleshooting Common Experimental Issues

Inconsistent results can often be traced back to the stability of a key reagent. Here are some common issues and their potential connection to the degradation of this compound.

Q4: My reaction yield is inconsistent, or the reaction has failed entirely. Could the starting material be degrading?

Yes, this is a strong possibility.

  • Purity Check: Before starting a reaction, always verify the purity of the starting material, especially if it is from an older batch or has been stored improperly. A quick purity check via HPLC or ¹H NMR is recommended.

  • Degradation in Solution: The compound may be stable as a solid but degrade once dissolved in your reaction solvent. If your reaction involves extended heating, acidic/basic conditions, or exposure to light, the compound could be degrading in situ. Consider adding the reagent at a later stage of the reaction if possible, or run a control experiment where you stir the compound in the reaction solvent under the reaction conditions (without other reagents) to check for decomposition.

Q5: I see an unexpected new peak in my LC-MS analysis of a reaction mixture. What could it be?

An unexpected peak could be a reaction byproduct or a degradant.

  • Check the Mass: Compare the mass of the unknown peak to the masses of the predicted degradants in the diagram above.

    • A loss of 126.9 amu suggests de-iodination.

    • A loss of 14.0 amu (CH₂) suggests hydrolysis of the methoxy group to a hydroxyl group.

    • An addition of 16.0 amu suggests N-oxide formation.

  • Run a Control: Analyze a sample of the starting material that has been stored correctly. If the peak is absent, it is likely a reaction byproduct or formed under the reaction conditions. If the peak is present in a small amount, it may be a degradant that has formed during storage.

Q6: The material, which was initially a white or off-white solid, has turned yellow or brown. What does this indicate?

Color change is a common indicator of degradation, particularly for nitrogen- and iodine-containing aromatic compounds.

  • Photodegradation: Exposure to light can cleave the C-I bond, potentially forming radical species that can lead to colored polymeric impurities.[2][3]

  • Oxidation: Air oxidation of the amino group or the pyridine ring can also lead to the formation of highly conjugated, colored impurities. A material that has changed color should be considered suspect and its purity must be re-analyzed before use.

Part 3: A Framework for Stability Assessment: Forced Degradation Studies

To definitively understand the stability of this compound, a forced degradation (or stress testing) study is the most systematic approach.[5][6] This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants. This process is crucial for developing stability-indicating analytical methods.[7]

Forced Degradation Experimental Workflow

The following workflow provides a logical sequence for conducting a comprehensive stability assessment.

G cluster_stress Stress Conditions start Start: Pure Compound prep 1. Prepare Stock Solution (e.g., in ACN/H₂O) start->prep stress 2. Aliquot & Apply Stress Conditions prep->stress acid Acidic (0.1M HCl) stress->acid base Basic (0.1M NaOH) stress->base oxid Oxidative (3% H₂O₂) stress->oxid therm Thermal (60-80°C) stress->therm photo Photolytic (ICH Q1B) stress->photo control Control (Solvent only) stress->control analyze 4. Analyze by Stability-Indicating HPLC-UV/MS Method characterize 5. Identify & Characterize Degradants (MS/MS, NMR) analyze->characterize finish End: Stability Profile characterize->finish quench 3. Quench Reaction (if necessary) & Dilute acid->quench base->quench oxid->quench therm->quench photo->quench control->quench quench->analyze

Caption: A typical workflow for a forced degradation study.

Protocol 1: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring that the measurement of the parent compound is not inflated by co-eluting impurities. Reverse-phase HPLC with a C18 column is the standard starting point for molecules of this type.

Methodology:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) to assess peak purity and identify the optimal wavelength for quantification (likely 254 nm or a local maximum). Mass Spectrometer (MS) to confirm the mass of the parent peak and any observed impurities.

  • Validation: The method is considered stability-indicating once you have generated degradation samples (Protocol 2) and confirmed that all major degradation peaks are baseline-resolved from the parent peak.

Protocol 2: Forced Degradation Stress Testing

Trustworthiness: For each condition, a "control" sample (compound in the same solvent system, stored at ambient temperature and protected from light) must be run in parallel. This validates that degradation is due to the applied stress. The goal is to achieve 5-20% degradation of the parent compound; time points may need to be adjusted.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 Acetonitrile:Water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl).

    • Incubate at 60°C.

    • Take time points at 2, 6, 12, and 24 hours.

    • Before analysis, quench 100 µL of the sample with 100 µL of 0.1 M NaOH and dilute to 1 mL.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH).

    • Incubate at room temperature.

    • Take time points at 1, 4, and 8 hours (base-catalyzed reactions are often faster).

    • Before analysis, quench 100 µL of the sample with 100 µL of 0.1 M HCl and dilute to 1 mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂).

    • Incubate at room temperature, protected from light.

    • Take time points at 2, 6, 12, and 24 hours.

    • Dilute to 1 mL for analysis (no quench needed).

  • Thermal Degradation (Solution):

    • Incubate a sealed vial of the stock solution at 80°C, protected from light.

    • Take time points at 1, 3, and 5 days.

    • Cool and dilute for analysis.

  • Photostability:

    • Expose the stock solution (in a quartz cuvette or other UV-transparent vessel) and a sample of the solid compound to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

    • Analyze after the exposure is complete.

Data Presentation: Summarizing Your Findings

Organize your results in a clear table to easily compare the compound's lability under different conditions.

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradants >0.5%Observations (e.g., Color Change)
Control (RT, Dark) 2499.80No change
0.1 M HCl, 60°C 24e.g., 85.2e.g., 2Slight yellowing
0.1 M NaOH, RT 8e.g., 92.5e.g., 1No change
3% H₂O₂, RT 24e.g., 78.1e.g., 3Solution turned brown
Photolytic (ICH) N/Ae.g., 65.4e.g., 4Solid turned tan

Note: Data in this table is illustrative and must be determined experimentally.

By following this structured approach, you can build a comprehensive stability profile for this compound, enabling more robust, reproducible, and safe experimentation.

References
  • Parales, R. E., Bruce, N. C., Schmid, A., & Wackett, L. P. (2002). Biodegradation, Biotransformation, and Biocatalysis (B3). Applied and Environmental Microbiology. [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews. [Link]

  • Fetzner, S. (1998). Bacterial degradation of pyridine, indole, quinoline, and their derivatives under different redox conditions. Applied Microbiology and Biotechnology. [Link]

  • Li, J., Li, Y., & Zhang, J. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Wikipedia contributors. (2024). Pyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Li, J., Li, Y., & Zhang, J. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Microbial degradation of pyridine and pyridine derivatives. ResearchGate. [Link]

  • Collin, J. (2019). What are the product of degradation from Pyridine? ResearchGate. [Link]

  • Katritzky, A. R., & Lunt, E. (1970). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. Tetrahedron. [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Amador, J. A., & Taylor, B. F. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology. [Link]

  • Sharma, G., & Kumar, A. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Du, Y., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. Water research. [Link]

  • Groman, A., & Sobańska, A. W. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

  • Bernard, B. F., et al. (2012). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Molecules. [Link]

Sources

overcoming low yields in 3-Bromo-5-iodo-2-methoxypyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-iodo-2-methoxypyridin-4-amine

A Senior Application Scientist's Guide to Overcoming Low Yields and Reaction Challenges

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block. As a polysubstituted pyridine, its reactivity is governed by a complex interplay of electronic and steric effects. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): General Issues

Q1: Why are my reaction yields with this compound consistently low?

Low yields with this substrate often stem from its unique electronic and steric profile. The pyridine nitrogen, the electron-donating methoxy (-OCH₃) and amine (-NH₂) groups, and two different halogen atoms create a complex reactive environment. Key factors include:

  • Competitive Reactivity: The molecule has two potential sites for cross-coupling, the C-I bond and the C-Br bond. The C-I bond is significantly more reactive and will typically undergo oxidative addition to a palladium catalyst first. However, under forcing conditions or with highly active catalysts, competitive reaction at the C-Br bond can lead to product mixtures.

  • Steric Hindrance: The substituents at positions 2, 3, and 4 create significant steric bulk around the reactive halogen sites.[1][2][3] This can impede the approach of the catalyst and the coupling partner, slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination.[4][5]

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen and the primary amine can coordinate to the palladium center. While necessary for some catalytic cycles, improper coordination or chelation can sometimes stabilize the catalyst in an inactive state or lead to catalyst poisoning.

A systematic approach to troubleshooting is essential. The following sections break down issues by reaction type.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most prevalent method for functionalizing this scaffold.[6] Success hinges on fine-tuning the components of the catalytic system.

Diagram: General Troubleshooting Workflow for Low-Yield Cross-Coupling

G Start Low Yield (<30%) or No Reaction Check_Reagents Verify Reagent Quality & Purity (Substrate, Boronic Acid, Amine, etc.) Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Check_Reagents->Check_Inert Optimize_Catalyst Optimize Catalytic System Check_Inert->Optimize_Catalyst Optimize_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base No Improvement Success Yield Improved Optimize_Catalyst->Success Improvement Optimize_Solvent Test Solvent Systems (e.g., Dioxane/H₂O, Toluene, DMF) Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improvement Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improvement Optimize_Temp->Success Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Q2: I'm attempting a Suzuki coupling at the C-5 iodine position, but the reaction is stalled with mostly starting material remaining. What should I do?

This is a classic case of an insufficiently active catalytic system or suboptimal reaction conditions.[7]

Causality & Solution:

  • Inactive Catalyst: The oxidative addition of the C-I bond to Pd(0) is the first and often rate-limiting step. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.[8]

    • Recommendation: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a modern, highly active precatalyst system. Buchwald's palladacycle precatalysts (e.g., SPhos G3, XPhos G3) are designed for rapid generation of the active monoligated Pd(0) species and are highly effective for heteroaryl halides.[9]

  • Inappropriate Ligand: Standard ligands like PPh₃ may not be electron-rich or sterically bulky enough to promote the key steps of the catalytic cycle for this challenging substrate.[10][11]

    • Recommendation: Employ electron-rich, sterically demanding biarylphosphine ligands. Ligands like SPhos , XPhos , or RuPhos are the industry standard for coupling hindered or electron-rich heteroaryl halides and often provide superior results.[9][12] The ligand's steric bulk facilitates reductive elimination, while its electron-donating nature promotes the initial oxidative addition.[13]

  • Insufficiently Strong or Soluble Base: The base is critical for activating the boronic acid in the transmetalation step. If an inappropriate base is used (e.g., a weak base like NaHCO₃ or a base with low solubility like K₂CO₃ in a purely anhydrous solvent), the catalytic cycle will halt.

    • Recommendation: Use a stronger base like K₃PO₄ or Cs₂CO₃. These are highly effective for Suzuki couplings of heteroaryl halides.[9][14] Ensure proper solubility by using a solvent mixture, typically an organic solvent with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).[15]

Q3: My Suzuki reaction is giving me a mixture of products, with coupling at both the iodine and bromine positions. How can I improve selectivity for the C-I bond?

Achieving high regioselectivity is paramount. The C-I bond is inherently more reactive than the C-Br bond towards oxidative addition. If you are seeing di-substituted or bromo-coupled products, your reaction conditions are likely too harsh.

Causality & Solution:

  • Overly Active Catalyst/High Temperature: A highly reactive catalyst system combined with high temperatures can provide enough energy to overcome the activation barrier for C-Br bond insertion, especially after the C-I position has reacted.

    • Recommendation:

      • Lower the Temperature: Start optimization at a lower temperature (e.g., 60-80 °C) and slowly increase only if necessary.

      • Modify the Catalyst System: While bulky biarylphosphine ligands are excellent, you may need to screen a few. Sometimes a slightly less active but more selective catalyst is beneficial. Try comparing a system like Pd(OAc)₂/SPhos with Pd(PPh₃)₄.

      • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the reaction towards di-substitution.

ComponentRecommendationRationale
Substrate This compound (1.0 eq)Limiting reagent.
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2 eq)Slight excess to drive reaction.
Pd Catalyst Pd₂(dba)₃ (2 mol%) or XPhos G3 Palladacycle (2 mol%)Provides active Pd(0). Precatalyst ensures efficient generation.[16]
Ligand XPhos (4 mol%) or SPhos (4 mol%)Electron-rich, bulky ligand to promote oxidative addition and reductive elimination.[9][12]
Base K₃PO₄ (2.5 eq) or Cs₂CO₃ (2.5 eq)Strong, effective base for activating boronic acids with heteroaryl halides.[9]
Solvent 1,4-Dioxane / H₂O (5:1) or TolueneCommon solvent systems that facilitate solubility of both organic and inorganic reagents.
Temperature 80-100 °CA good starting range for balancing reactivity and selectivity.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxidation of the catalyst and boronic acid homocoupling.[8]
B. Buchwald-Hartwig Amination (C-N Bond Formation)

Q4: I am trying to couple a secondary amine at the C-5 position using Buchwald-Hartwig conditions, but I'm only getting hydrodehalogenation (replacement of iodine with hydrogen). What's going wrong?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with challenging substrates.[17] It often points to issues in the catalytic cycle after oxidative addition.

Causality & Solution:

  • Slow Reductive Elimination: The final, product-forming step is reductive elimination from the Pd(II)-amido complex. If this step is slow relative to competing pathways like β-hydride elimination (if the amine has β-hydrogens) or other decomposition pathways, hydrodehalogenation can occur.[18]

    • Recommendation: The choice of ligand is critical for promoting reductive elimination. Use highly hindered biarylphosphine ligands like XPhos , RuPhos , or Josiphos-type ligands. These ligands create a sterically crowded environment around the palladium center that favors the bond-forming reductive elimination step.[16][17]

  • Incorrect Base: The base in a Buchwald-Hartwig reaction deprotonates the amine to form the palladium-amido complex.[17] A base that is too strong or too weak can cause problems.

    • Recommendation: For secondary amines, a strong but non-nucleophilic base like NaOt-Bu or LHMDS is typically required. For more sensitive primary amines or substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary to avoid side reactions. Screen multiple bases.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst Loading: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[14][16][19]

C. Sonogashira Coupling (C-C Alkyne Formation)

Q5: My Sonogashira reaction is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). How can I improve the yield of my desired product?

This is a very common issue in Sonogashira reactions. It indicates that the copper-catalyzed alkyne homocoupling pathway is outcompeting the desired palladium-catalyzed cross-coupling.[20]

Causality & Solution:

  • Copper Co-catalyst Issues: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), its presence is what enables the Glaser homocoupling side reaction, especially if the palladium cycle is slow or oxygen is present.[21][22]

    • Recommendation:

      • Go Copper-Free: Modern Sonogashira protocols often perform better under copper-free conditions, particularly for complex substrates. This completely eliminates the Glaser coupling pathway. This requires a highly active palladium catalyst/ligand system.

      • Rigorous Degassing: If using copper, ensure the reaction is scrupulously free of oxygen, as O₂ promotes homocoupling. Degas all solvents and reagents thoroughly.

  • Inappropriate Base/Solvent: The base (typically an amine like Et₃N or i-Pr₂NH) deprotonates the terminal alkyne. The choice of amine base and solvent is crucial.

    • Recommendation: Diisopropylamine (i-Pr₂NH) is often a superior base to triethylamine (Et₃N). For the catalyst, PdCl₂(PPh₃)₂ is a reliable choice, but for copper-free conditions, a more active system like Pd(OAc)₂ with a ligand such as SPhos may be required.[20][23]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q6: I tried reacting my substrate with sodium methoxide at high temperatures, expecting a substitution, but the reaction failed. Why doesn't SNAr work well here?

While the halogens provide electrophilic sites, the strong electron-donating effects of the amine and methoxy groups make this pyridine ring electron-rich, which is counterproductive for classical SNAr.

Causality & Explanation:

The standard SNAr mechanism requires the aromatic ring to be electron-deficient to stabilize the negative charge of the intermediate Meisenheimer complex.[24][25] This is typically achieved with strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[26]

In this compound:

  • The -NH₂ and -OCH₃ groups are powerful electron-donating groups, which destabilize the negatively charged intermediate required for an SNAr reaction.

  • The pyridine nitrogen does withdraw electron density, but its effect is overcome by the two donating groups.

Recommendation: For introducing nucleophiles, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (for N-nucleophiles) or the Buchwald-Hartwig etherification (for O-nucleophiles) are far more reliable and general methods for this type of electron-rich substrate.[18][27][28]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Reactant1 Ar-X (Substrate) Reactant2 Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) Borate [Ar'-B(OR)₂(OH)]⁻ Base->Borate Activation Borate->Transmetal + [Ar'B(OR)₂(OH)]⁻ - X⁻

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]

  • Bardera, S. L., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(28), 9048-9058. [Link]

  • Henry, S. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5983-5997. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Kim, H. J., et al. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Organometallics, 34(20), 4971-4985. [Link]

  • Srogl, J., et al. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 5(18), 2977-2981. [Link]

  • Mayr, H., et al. (2020). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate. [Link]

  • Brown, H. C., & Kanner, B. (1953). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 75(16), 3865–3869. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, L., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]

  • Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Lan, Y., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9448-9457. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Schneider, E. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Kumar, S., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 873. [Link]

  • PubChem. (n.d.). 3-bromo-5-iodo-2-methoxy-4-methylpyridine. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Smith, J. G. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(38), 13244-13264. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Jones, P. G., & Bembenek, S. (2008). 3-Amino-5-bromo-2-iodo-pyridine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2366. [Link]

  • Wang, J., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 5(2), 10-13. [Link]

Sources

Technical Support Center: Halogenation of 2-Methoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of halogenating 2-methoxypyridin-4-amine and its derivatives. This scaffold is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel pharmaceutical agents. However, the inherent electronic nature of this molecule presents a unique set of challenges, particularly concerning regioselectivity and reaction control.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these common hurdles. We will delve into the causality behind experimental outcomes and provide robust protocols to ensure reproducible success in your laboratory.

Section 1: Fundamental Principles - Understanding the Reactivity

Before troubleshooting, it's crucial to understand the electronic landscape of the 2-methoxypyridin-4-amine core. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the interplay of three distinct electronic effects.

FAQ 1.1: Why is controlling the regioselectivity of halogenation on 2-methoxypyridin-4-amine so challenging?

The primary challenge arises from a confluence of powerful directing effects that activate the same positions on the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making electrophilic substitution inherently difficult compared to benzene.[1] However, the 2-methoxypyridin-4-amine scaffold contains two potent electron-donating groups (EDGs): the 4-amino (-NH₂) group and the 2-methoxy (-OCH₃) group.

  • Pyridine Nitrogen: The ring nitrogen is electron-withdrawing, deactivating the ring towards electrophiles. When a reaction does occur, it directs incoming electrophiles to the C3 and C5 positions to avoid placing a destabilizing positive charge on the nitrogen in the reaction intermediate.[1]

  • 4-Amino Group (-NH₂): This is a very strong activating, ortho-, para- directing group. It strongly activates the C3 and C5 positions.

  • 2-Methoxy Group (-OCH₃): This is another strong activating, ortho-, para- directing group. It directs towards the C3 and C5 positions.

The result is a powerful, synergistic activation of both the C3 and C5 positions, making the molecule highly susceptible to electrophilic attack at these sites. This high reactivity can easily lead to a mixture of C3 and C5 monohalogenated isomers, or even over-halogenation to the 3,5-dihalogenated product.

Caption: Competing electronic directing effects in 2-methoxypyridin-4-amine.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most common issues encountered during the halogenation of 2-methoxypyridin-4-amine derivatives in a practical, question-and-answer format.

Problem 2.1: My reaction produces an inseparable mixture of C3 and C5 halogenated isomers. How can I improve regioselectivity?

Root Cause: The electronic activation of the C3 and C5 positions is very similar. Minor differences in sterics or the reaction pathway are often insufficient to favor one isomer significantly under standard conditions.

Troubleshooting Strategy:

  • Lower the Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can often amplify small differences in activation energy between the two pathways, favoring the formation of the kinetic product.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent and the stability of the intermediates. Experiment with a range of solvents, from non-polar (e.g., CCl₄, Dichloromethane) to polar aprotic (e.g., Acetonitrile, DMF).

  • Choice of Halogenating Agent: N-halosuccinimides (NBS, NCS, NIS) are generally preferred over elemental halogens (Br₂, I₂) as they are milder and generate fewer acidic byproducts.[2][3] For bromination, consider using a bulkier reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), as its steric profile may favor attack at the less hindered position of your specific derivative.[4]

Protocol 2.1.1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol aims to favor the kinetic product by controlling reagent concentration and temperature.

Reagents & Materials:

  • 2-methoxypyridin-4-amine derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS), recrystallized (0.95-1.0 equiv)[3]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the 2-methoxypyridin-4-amine derivative in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Preparation: In a separate flask, dissolve the recrystallized NBS in anhydrous DCM.

  • Slow Addition: Add the NBS solution to the cooled substrate solution dropwise via a syringe pump over 1-2 hours.

    • Scientist's Note: Dropwise addition is critical. It maintains a very low concentration of the active brominating species, which suppresses over-reaction and can enhance selectivity.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (or conversion has stalled), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2.2: My reaction proceeds too far, yielding the 3,5-dihalogenated product. How can I achieve monohalogenation?

Root Cause: The high activation of the ring by two EDGs makes the initial monohalogenated product nearly as reactive, or sometimes even more reactive, than the starting material.

Troubleshooting Strategy:

The key is to starve the reaction of the halogenating agent.

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.90-0.95 equivalents). This ensures that even if the reaction goes to completion, there isn't enough reagent to fully di-halogenate the material. You will have to purify the desired product from the unreacted starting material.

  • Reverse Addition: Instead of adding the halogenating agent to the substrate, add the substrate solution slowly to a solution of the halogenating agent. This maintains an excess of the halogenating agent locally but can sometimes prevent over-halogenation on a bulk scale.

  • Milder Reagents: For iodination, avoid harsh conditions like I₂ with strong oxidizing agents.[5] Instead, consider using N-Iodosuccinimide (NIS) or a combination of an iodide salt (like NaI or KI) with a mild oxidant.

Halogenating AgentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) 0.95 eq, DCM, -78 °C to 0 °CMild, easy to handle solid, generally good for monobromination.[6]Can be sluggish at low temps; purity is critical.
N-Chlorosuccinimide (NCS) 1.0 eq, MeCN or AcOH, 25-50 °CEffective for chlorination.Generally more reactive than NBS, higher risk of dichlorination.
N-Iodosuccinimide (NIS) 1.0 eq, MeCN, 0 °C to RTExcellent source of electrophilic iodine.Can be less stable than NBS/NCS.
Bromine (Br₂) 0.95 eq, AcOH or CCl₄, 0 °CInexpensive, powerful brominating agent.Highly corrosive, generates HBr byproduct, often less selective.[4]
Iodine (I₂) + Oxidant 1.0 eq I₂, NaIO₄ or HIO₃, H₂SO₄/H₂O[5][7]Strong iodinating system.Harsh acidic conditions can cause substrate decomposition.
Problem 2.3: My starting material is decomposing, and the reaction mixture is turning dark.

Root Cause: The 2-methoxypyridin-4-amine scaffold is sensitive to harsh conditions. Strong acids can protonate the ring nitrogen, further deactivating it, or lead to hydrolysis of the methoxy group. The amine is also susceptible to oxidation.[8]

Troubleshooting Strategy:

  • Avoid Strong Acids: If using elemental halogens, avoid strong Brønsted or Lewis acid catalysts.[9] If acid is required, use milder, buffered systems.

  • Protect the Amine: If decomposition persists, consider protecting the 4-amino group as an amide (e.g., acetyl or Boc). This reduces its activating strength, tempers the ring's reactivity, and protects it from oxidation. The protecting group can be removed in a subsequent step.

  • Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas (N₂ or Ar) before use to minimize oxidative side reactions.

Troubleshooting_Workflow Start Start Halogenation Monitor Monitor Reaction by LC-MS/TLC Start->Monitor Desired Desired Monohalogenated Product? Monitor->Desired Success Proceed to Work-up & Purification Desired->Success Yes Problem Identify Issue Desired->Problem No Mixture Poor Regioselectivity (C3/C5 Mixture) Problem->Mixture Isomer Mixture Over Over-halogenation (Di-halogenated Product) Problem->Over Di-halogenation Decomp Decomposition (Low Mass Balance) Problem->Decomp Low Yield Sol_Regio 1. Lower Temperature (-78 °C) 2. Change Solvent 3. Use Bulky Reagent Mixture->Sol_Regio Sol_Over 1. Use <1.0 eq. Reagent 2. Slow/Reverse Addition 3. Use Milder Reagent (NBS) Over->Sol_Over Sol_Decomp 1. Avoid Strong Acids 2. Protect Amine Group 3. Degas Solvents Decomp->Sol_Decomp Sol_Regio->Start Re-attempt Sol_Over->Start Re-attempt Sol_Decomp->Start Re-attempt

Caption: A decision-making workflow for troubleshooting common halogenation issues.

Section 3: Advanced Strategies for Highly Selective Halogenation

When standard electrophilic substitution methods fail to provide the desired regioselectivity, more advanced, multi-step strategies may be required.

FAQ 3.1: Direct halogenation is consistently failing. What is a reliable alternative for selective C3-halogenation?

A powerful method for achieving exclusive C3-halogenation involves a temporary dearomatization of the pyridine ring to form a Zincke imine intermediate.[1][10][11] This electron-rich acyclic intermediate undergoes highly regioselective halogenation under mild conditions before being recyclized to the desired 3-halopyridine.

Workflow 3.1.1: Overview of the Zincke Imine Strategy for 3-Iodination

This strategy transforms the electronically mismatched EAS problem into a highly selective halogenation of an electron-rich alkene.[11]

  • Pyridine Activation & Ring-Opening: The starting pyridine is activated with triflic anhydride (Tf₂O) and then opened by reacting with a secondary amine (e.g., dibenzylamine) to form the acyclic Zincke imine.

  • Regioselective Halogenation: The electron-rich Zincke imine is treated with an electrophilic halogen source like N-Iodosuccinimide (NIS). The halogen adds with high regioselectivity to the position that will become C3 upon recyclization.

  • Ring-Closing: The halogenated intermediate is heated with an ammonium source, such as ammonium acetate (NH₄OAc), to close the ring and reform the aromatic pyridine, now with a halogen selectively installed at the C3 position.

This method, while longer, offers exceptional control and is particularly valuable when other methods yield inseparable isomers.[10]

References
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Bromination of pyridine derivatives.
  • Process For The Iodination Of Aromatic Compounds.
  • Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.

Sources

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for drug development professionals facing the critical challenge of palladium removal from Active Pharmaceutical Ingredient (API) process streams. This guide focuses specifically on the purification of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a highly functionalized, nitrogen-containing heterocycle. The presence of multiple potential coordination sites in this molecule presents unique challenges for achieving the stringent purity levels required by regulatory bodies.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide direct, actionable advice for common issues encountered in the lab and during scale-up.

Part 1: Foundational Knowledge & Regulatory Context
Q1: Why is removing residual palladium from my API, this compound, so critical?

The removal of palladium is not merely a matter of product purity; it is a critical regulatory and safety requirement. Palladium is a Class 2A elemental impurity according to the International Council for Harmonisation (ICH) Q3D guidelines, which classifies it as a metal with high toxicity.[1][2] These guidelines establish a Permitted Daily Exposure (PDE) to ensure patient safety.[1][3][4][5]

For drug products, the level of elemental impurities must be controlled within these acceptable limits.[1][4] Palladium catalysts are often intentionally added during synthesis, making a risk assessment for their potential inclusion in the final drug substance mandatory.[4][5] Failure to reduce palladium content to acceptable levels can result in failed batches, regulatory rejection, and potential patient harm.

Regulatory Consideration Details Primary Source
ICH Guideline Q3D (R2) Guideline for Elemental ImpuritiesEMA/ICH[1][3]
Impurity Class Class 2A: Route-dependent human toxicantsICH[2]
Oral PDE 100 µ g/day ICH[4]
Parenteral PDE 10 µ g/day ICH[4]
Inhalation PDE 1 µ g/day ICH[4]

Table 1: Summary of ICH Q3D regulatory limits for Palladium.

Q2: What makes palladium removal from nitrogen-containing heterocycles like this compound particularly challenging?

The difficulty arises from the molecular structure itself. Nitrogen-containing heterocycles, especially those with amine functional groups like your product, are excellent ligands for palladium.[6][7]

Causality: The nitrogen atom on the pyridine ring and the exocyclic amine group can act as strong chelating agents, coordinating tightly with residual palladium species (e.g., Pd(0), Pd(II)).[6][8] This coordination often renders the palladium complex more soluble in the organic reaction mixture, preventing its removal by simple physical methods like filtration.[6] This issue is compounded in complex molecules where multiple coordination sites can create highly stable palladium-API complexes.[9]

G cluster_0 The Challenge cluster_1 The Consequence API This compound (Contains N Ligands) Complex Soluble Pd-API Complex API->Complex Coordination/ Chelation Pd Residual Pd(0) or Pd(II) from Catalyst Pd->Complex Filtration Standard Filtration Complex->Filtration Passes Through Filter Extraction Aqueous Extraction Complex->Extraction Remains in Organic Layer Failure Purification Failure: High Pd in Product Filtration->Failure Extraction->Failure

Diagram 1: Chelation Challenge A diagram illustrating how the API chelates palladium, leading to soluble complexes that evade simple purification methods.

Part 2: Troubleshooting Common Palladium Removal Techniques

This section addresses specific issues encountered during purification. The choice of method is highly dependent on the specific palladium species present, the solvent system, and the stability of your product.[9]

Q3: My activated carbon treatment is inefficient or leads to significant product loss. What's going wrong?

Activated carbon is a cost-effective and common choice for palladium removal due to its high surface area and ability to adsorb a wide range of palladium species.[6][10][11] However, its non-specific nature is a double-edged sword.

Troubleshooting Scenarios & Solutions:

  • Problem 1: Incomplete Palladium Removal.

    • Causality: The palladium species may be too strongly complexed by your API to be adsorbed, or the carbon's pore structure may not be optimal for capturing the specific palladium complexes present.[10] The choice of solvent also plays a crucial role; a solvent that strongly solvates the palladium complex can hinder its adsorption.

    • Solution:

      • Screen Different Carbons: Test various grades of activated carbon, as pore size and surface chemistry differ.[10][11]

      • Optimize Conditions: Increase the temperature (e.g., 45-60 °C) and treatment time (e.g., 2-18 hours) to improve kinetics.[9]

      • Consider a Pre-treatment: A mild oxidant or reductant can sometimes change the palladium's oxidation state, breaking the API-Pd complex and facilitating adsorption.

  • Problem 2: Significant Product Loss.

    • Causality: Your highly functionalized API is likely co-adsorbing onto the activated carbon surface.[9] This is a well-documented issue, with product losses of up to 0.6 g per gram of carbon reported in some cases.[9]

    • Solution:

      • Minimize Carbon Amount: Use the minimum effective weight percentage of carbon. Start with a screening at 5 wt% and reduce if possible.

      • Thorough Washing: After filtering off the carbon, wash the filter cake extensively with fresh, hot solvent to recover adsorbed product.

      • Switch to a More Selective Method: If product loss remains high, activated carbon may be unsuitable. Consider a more selective silica-based scavenger.[9]

Q4: I'm considering metal scavengers. Which type should I choose for my pyridine-based API, and how do I optimize their use?

Metal scavengers are solid supports (typically silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[12][13][14] They offer much higher selectivity than activated carbon, minimizing product loss.[9][15]

Choosing the Right Scavenger:

For palladium, sulfur-based scavengers are often highly effective.[12][16] Given the Lewis basicity of your API, avoid scavengers that operate under strongly acidic conditions which could protonate and alter your product.

Scavenger Type Functional Group Binding Mechanism Best For Considerations
Thiol-Based (e.g., Si-Thiol) -SHCovalent bonding with Pd(0), Pd(II)Broad spectrum of Pd species.[13]Can sometimes be affected by oxidizing conditions.
Triamine-Based (e.g., Si-Trisamine) Primary & Secondary AminesChelationPd(II) species.Potential for non-specific binding with acidic compounds.
Dimercaptotriazine (DMT) Thiol-functionalized triazineStrong, multidentate chelationWide range of Pd species, very high affinity.[14]Often very effective but can be more expensive.

Table 2: Comparison of common silica-based palladium scavengers.

Optimization Workflow:

G start Crude Product (High Pd) screen Screen Scavengers (e.g., Si-Thiol, Si-TMT, Si-Trisamine) ~3-5 equivalents vs. Pd start->screen analyze1 Analyze Pd Level (ICP-MS) screen->analyze1 optimize Optimize Best Scavenger: - Equivalents (1-5 eq.) - Temperature (RT to 60°C) - Time (1-24 h) analyze1->optimize Select Best Performer analyze2 Analyze Pd Level & Product Yield optimize->analyze2 pass Pass: Pd < 10 ppm High Yield analyze2->pass Criteria Met fail Fail: Re-evaluate - Consider different scavenger class - Pre-treatment step? analyze2->fail Criteria Not Met

Diagram 2: Scavenger Optimization A workflow for selecting and optimizing a metal scavenger for maximum efficiency and minimal product loss.

Q5: When is simple filtration through Celite® sufficient, and why might it be failing for my reaction?

Filtration through a pad of Celite® (diatomaceous earth) is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as Pd(0) metal (palladium black).[14][17]

Why it Fails for Your API:

If you used a homogeneous palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), it likely remains dissolved in the reaction mixture.[17] As discussed in Q2, the strong coordination between your API and the palladium prevents the metal from precipitating. Therefore, the soluble palladium-API complex will simply pass through the Celite® pad with the filtrate.[6]

When to Use It:

  • As a "Polish" Filtration: After a scavenging or precipitation step, a Celite® filtration is excellent for removing the solid scavenger or the precipitated palladium metal.[14]

  • For Heterogeneous Catalysts: It is the standard first step for removing catalysts like Pd/C.

Q6: How can I accurately measure the residual palladium concentration in my final product?

Visual inspection is insufficient. Trace amounts of palladium are invisible but still far exceed regulatory limits. The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[18][19]

  • Principle: ICP-MS is an elemental analysis technique capable of detecting metals at concentrations down to parts-per-billion (ppb). It provides the definitive data required to confirm that your purification process has successfully reduced palladium levels to below the ICH Q3D limits.[18][20]

  • Practical Steps: You must submit samples of your purified API for ICP-MS analysis. It is best practice to analyze samples at different stages of purification (e.g., crude, after chromatography, after scavenging) to understand the effectiveness of each step.[19][21] A pilot study showed that chromatography followed by a scavenging step was highly effective, removing ~98% of residual palladium.[19]

Part 3: Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon

This protocol is a starting point for removing palladium from a solution of this compound. Optimization of solvent, temperature, and time is likely required.[14]

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: To the solution, add 5-10 wt% powdered activated carbon (relative to the mass of the crude product).

  • Adsorption: Heat the mixture to 45-60 °C and stir vigorously for 2-4 hours. For difficult cases, this may be extended to 18 hours.[9]

  • Filtration: Allow the mixture to cool slightly, then filter through a pad of Celite® to completely remove the fine carbon particles. Caution: Do not let the Celite®/carbon pad run dry.

  • Washing: Wash the filter cake with several portions of fresh, warm solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Submit the purified product for ICP-MS analysis to quantify residual palladium.[18]

Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., ISOLUTE® Si-Thiol)

This protocol uses a selective scavenger and is generally associated with lower product loss.[9][13]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add the silica-based thiol scavenger. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Scavenging: Stir the mixture at room temperature or heat to 40-50 °C. Reaction times can vary from 1 to 24 hours. Monitor the palladium concentration in the solution periodically if possible.

  • Filtration: Filter the mixture to remove the solid-supported scavenger.

  • Washing: Wash the scavenger on the filter with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: Confirm the final palladium concentration using ICP-MS.[18]

References
  • Title: ICH Q3D Elemental impurities - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Metal scavengers for organic purification Source: Biotage URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) Source: QbD Group URL: [Link]

  • Title: Elemental Impurities: ICH Q3D Source: THE FORCE URL: [Link]

  • Title: Synthesis methods for high-performance palladium catalysts Source: Matmatch URL: [Link]

  • Title: Silica Gels for Metal Scavengers Source: Fuji Silysia Chemical URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]

  • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

  • Title: Removal of palladium (Pd) catalysts Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Preparation and Characterization of Palladium Catalysts Source: CSU ePress URL: [Link]

  • Title: Preparation of carbon supported palladium catalysts Source: Google Patents URL
  • Title: Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism Source: PubMed URL: [Link]

  • Title: Preparation of palladium nanoparticles on alumina surface by chemical co-precipitation method and catalytic applications Source: INIS-IAEA URL: [Link]

  • Title: Selective adsorption and removal of Palladium (Pd) Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC - NIH URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Your trick to remove residual palladium Source: Reddit r/Chempros URL: [Link]

  • Title: Synthesis of Supported Palladium Catalysts Source: DSpace URL: [Link]

  • Title: Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds Source: MDPI URL: [Link]

  • Title: A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents Source: ResearchGate URL: [Link]

  • Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams Source: Johnson Matthey Technology Review URL: [Link]

  • Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: Royal Society of Chemistry URL: [Link]

  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC - NIH URL: [Link]

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troubleshooting regioselectivity in reactions of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Welcome to the technical support guide for this compound. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science research. Its di-halogenated nature, featuring both an iodine and a bromine atom on an electron-rich pyridine core, offers a powerful platform for sequential and site-selective functionalization. However, harnessing this potential requires a nuanced understanding of the competing reaction pathways.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and control regioselectivity in their experiments. We will move beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to make informed decisions in your synthetic strategies.

Core Principles: Understanding Regioselectivity

The reactivity of this compound is primarily governed by the inherent differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, modulated by the electronic and steric environment of the pyridine ring.

  • Intrinsic Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[1] The bond dissociation energies follow the trend C-Br > C-I, meaning the C-I bond is weaker and more easily broken.[2][3] This results in a general reactivity order of C-I > C-Br >> C-Cl .[2][4][5] This principle is the primary tool for achieving regioselectivity.

  • Electronic Effects: The pyridine ring is substituted with two strong electron-donating groups (EDGs): an amine at C4 and a methoxy group at C2. These groups increase the electron density of the ring, which can influence the rate of oxidative addition. The pyridine nitrogen itself is electron-withdrawing and can coordinate to the metal catalyst, potentially affecting its activity.[4]

  • Steric Hindrance: The methoxy group at C2 and the amine group at C4 provide steric bulk around the C3-bromo position. This can hinder the approach of a bulky catalyst complex, further favoring reaction at the less encumbered C5-iodo position.[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the functionalization of this compound, presented in a question-and-answer format.

Section 1: General Cross-Coupling Issues

Q1: My reaction is producing a mixture of mono-substituted products at both the iodo and bromo positions, with some di-substituted product as well. How can I achieve selective mono-functionalization at the C5-iodo position?

A1: This is a classic selectivity challenge. To favor the reaction at the more reactive C-I bond while leaving the C-Br bond intact, you must use conditions that exploit their kinetic differences.

  • Lower the Reaction Temperature: Reducing the temperature will provide enough energy to overcome the lower activation barrier for C-I bond cleavage but not the higher barrier for the C-Br bond. Milder temperatures are known to favor higher selectivity.[4][7]

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1–1.2 equivalents) of your coupling partner (boronic acid, alkyne, etc.). A large excess will drive the reaction toward di-substitution after the initial, faster coupling at the C-I position.[4]

  • Reduce Reaction Time: Monitor your reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and the desired mono-iodide coupled product is the major component, before significant reaction at the bromide occurs.[4]

  • Catalyst and Ligand Choice: Avoid overly active catalyst systems for the initial step. Often, a standard catalyst like Pd(PPh₃)₄ is sufficient for C-I coupling and is less likely to activate the C-Br bond under mild conditions. More advanced, electron-rich, and bulky ligands are better reserved for the subsequent, more challenging C-Br coupling.[8]

Section 2: Suzuki-Miyaura Coupling

Q2: I'm attempting a Suzuki-Miyaura coupling, but I'm observing significant hydrodehalogenation (loss of iodine or bromine and replacement with hydrogen) and low yield of the desired product. What's going wrong?

A2: Hydrodehalogenation is a common side reaction in cross-coupling chemistry, often competing with the desired catalytic cycle.[9] It is typically caused by the formation of a palladium-hydride (Pd-H) species.

  • Source of Hydride: The base and solvent system is a common culprit. Strong bases, particularly when paired with protic solvents (alcohols, or even trace water in solvents like dioxane), can generate hydride species.[10]

  • Troubleshooting Steps:

    • Base Selection: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. While strong, NaOt-Bu can sometimes promote side reactions. Ensure the base is anhydrous if using a non-aqueous system.

    • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Solvents like DMF and dioxane have been noted to promote dehalogenation more than toluene in some cases.[10]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the palladium center and favor the desired reductive elimination over pathways leading to dehalogenation.[10]

    • Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under harsh conditions, which can contribute to side reactions.[1] Consider using more stable boronic esters (e.g., pinacol esters) or freshly prepared boronic acid.

Q3: After successfully performing a Suzuki coupling at the C5-iodo position, my attempt to couple a different boronic acid at the C3-bromo position is failing. How do I make this second coupling work?

A3: Activating the C-Br bond, especially after adding a potentially bulky group at C5, is significantly more challenging than activating the C-I bond.

  • Increase Reaction Energy: Higher temperatures are almost always necessary. Microwave irradiation is a highly effective technique for driving sluggish cross-couplings to completion.

  • Upgrade Your Catalyst System: The catalyst system that worked for the C-I bond is likely insufficient for the C-Br bond. Employ a more active and robust system.

    • Ligands: Use sterically hindered, electron-rich biaryl phosphine ligands (the "Buchwald ligands" like SPhos, XPhos, etc.) or N-heterocyclic carbene (NHC) based catalysts (e.g., PEPPSI-IPr), which are known to be highly effective for activating less reactive C-Br and C-Cl bonds.[8]

    • Catalyst Loading: You may need to increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).

Section 3: Sonogashira Coupling

Q4: I am observing significant formation of a di-alkynylated product in my Sonogashira reaction, even with controlled stoichiometry. How can I improve mono-selectivity at the C5-iodo position?

A4: The Sonogashira coupling is highly selective for C-I over C-Br bonds.[4][7] If di-coupling is still an issue, the conditions are too harsh. The most effective lever to pull is temperature. Run the reaction at room temperature or even 0 °C. The reaction at the C-I position should still proceed efficiently, while the C-Br activation will be almost completely suppressed.

Q5: My main byproduct is the homocoupled alkyne (Glaser coupling). How do I minimize this?

A5: Glaser homocoupling is a notorious side reaction in Sonogashira chemistry, particularly when using a copper co-catalyst, as it is promoted by oxygen.[4]

  • Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Switch to Copper-Free Conditions: Many modern protocols avoid copper entirely, which eliminates the primary pathway for Glaser coupling. These methods typically rely on specific palladium catalysts (e.g., Pd(P(t-Bu)₃)₂) and a suitable base like K₂CO₃ or Cs₂CO₃ in a solvent such as toluene or dioxane.[7]

Section 4: Buchwald-Hartwig Amination

Q6: I am trying to perform a Buchwald-Hartwig amination. Does the C4-amine on the pyridine ring interfere with the reaction?

A6: Yes, the free amine at the C4 position can act as a ligand and coordinate to the palladium catalyst. This can inhibit catalytic activity or lead to undesired side reactions.

  • Protecting Group Strategy: The most reliable solution is to protect the C4-amine before performing the cross-coupling. A standard Boc or Pivaloyl group is effective. This adds two steps to your synthesis (protection/deprotection) but often saves significant time in optimization.

  • Ligand Modification: In some cases, using extremely bulky ligands may create a sterically congested environment around the palladium center, disfavoring coordination from the C4-amine. However, this is less predictable than a protection strategy.

Section 5: Metal-Halogen Exchange

Q7: For a selective lithiation followed by electrophilic trapping, which halogen will exchange with an alkyllithium reagent like n-BuLi?

A7: Lithium-halogen exchange is a rapid, kinetically controlled process that is highly selective for iodine over bromine.[11][12] The exchange rate follows the trend I > Br > Cl .[11] Therefore, treatment with one equivalent of n-BuLi or t-BuLi at low temperatures (typically -78 °C) will selectively generate the 5-lithio-3-bromo-2-methoxypyridin-4-amine intermediate.

Q8: My lithiation reaction is giving a complex mixture of products. What are the likely side reactions?

A8: Besides the desired halogen exchange, several other reactions can occur if conditions are not carefully controlled.

  • Acid-Base Reaction: The proton on the C4-amine is acidic and will be deprotonated by the alkyllithium reagent. You must use at least two equivalents of the alkyllithium reagent: one to deprotonate the amine and a second to perform the halogen exchange.

  • Loss of Selectivity at Higher Temperatures: If the reaction is allowed to warm, the organolithium intermediate can become unstable, or selectivity can be lost. It is critical to maintain a very low temperature (≤ -78 °C) until the electrophile is added.

  • Directed Ortho-Metalation (DoM): The methoxy and amino groups are ortho-directing. While halogen-metal exchange is much faster, under certain conditions (especially with s-BuLi or in the absence of a C-I bond), deprotonation at the C6 position could occur. This is less likely in your specific substrate due to the preferential I/Li exchange.

Data & Protocols

Table 1: Comparative Conditions for Regioselective Cross-Coupling
ReactionTargetTypical Catalyst/LigandTypical BaseTypical SolventTemperatureKey Consideration
Suzuki-Miyaura C5-IodoPd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O or Dioxane/H₂O60–80 °CMild conditions are sufficient and preserve the C-Br bond.
Suzuki-Miyaura C3-BromoPd₂(dba)₃ / SPhos or PEPPSI-IPrK₃PO₄Dioxane or t-AmylOH100–120 °C (or MW)Requires a highly active catalyst system and more forcing conditions.
Sonogashira C5-IodoPdCl₂(PPh₃)₂ / CuIEt₃N or DIPEATHF or DMFRoom TempHigh selectivity is intrinsic. Focus on preventing homocoupling.
Buchwald-Hartwig C5-IodoPd₂(dba)₃ / XPhosNaOt-Bu or LHMDSToluene or DioxaneRoom Temp – 80 °CRequires protection of the C4-amine for reliable results.
Li-Halogen Exchange C5-Iodon-BuLi or t-BuLi (≥ 2 eq.)N/ATHF or Et₂O-78 °CExchange is highly selective for iodine. Strict temperature control is vital.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol provides a robust starting point for the selective arylation at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely powdered

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion (consumption of starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 3-bromo-5-aryl-2-methoxypyridin-4-amine.

Visualized Workflows & Concepts

To further aid in experimental design, the following diagrams illustrate key decision-making processes and reactivity principles.

G cluster_0 Troubleshooting Regioselectivity Workflow start Poor Regioselectivity or Di-Substitution Observed q1 Are you using >1.2 eq. of coupling partner? start->q1 a1_yes Reduce to 1.1-1.2 eq. q1->a1_yes Yes a1_no Proceed q1->a1_no No q2 Is the reaction temperature > 80°C? a1_yes->q2 a1_no->q2 a2_yes Lower temperature (e.g., RT to 60°C) q2->a2_yes Yes a2_no Proceed q2->a2_no No q3 Is the reaction time excessively long? a2_yes->q3 a2_no->q3 a3_yes Monitor closely and stop upon mono-product formation q3->a3_yes Yes a3_no Proceed q3->a3_no No q4 Are you using a highly active catalyst (e.g., Buchwald/NHC)? a3_yes->q4 a3_no->q4 a4_yes Switch to a less active catalyst (e.g., Pd(PPh3)4) q4->a4_yes Yes end Selective Mono-functionalization at C-I Achieved q4->end No, other issue a4_yes->end

Caption: Troubleshooting workflow for poor regioselectivity.

Caption: Key factors governing site-selectivity.

References

  • BenchChem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
  • BenchChem. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine.
  • BenchChem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Wikipedia. Sonogashira coupling. [Link]

  • BenchChem. Technical Support Center: Suzuki Reactions with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem.
  • Wikipedia. Metal–halogen exchange. [Link]

  • Grokipedia. Metal–halogen exchange.
  • BenchChem. Technical Support Center: Troubleshooting Cross-Coupling Reactions.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Architecture with NMR

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's connectivity and chemical environment. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a polysubstituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry due to the versatile roles of the pyridine scaffold.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, explaining the causal relationships between the molecule's unique electronic structure and its NMR spectral features. By comparing the powerful, detailed insights from NMR with other common analytical techniques, we aim to provide a comprehensive framework for the structural elucidation of complex heterocyclic systems.

Molecular Structure and Predicted Spectral Features

The subject of our analysis, this compound, possesses a pyridine ring heavily decorated with a diverse array of substituents. Each group exerts a distinct electronic influence—inductive and resonant—that perturbs the electron density around the ring's protons and carbons. Understanding these effects is the key to accurately interpreting the NMR spectrum.

The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups increase electron density, particularly at the ortho and para positions, causing the associated nuclei to be more "shielded" and resonate at a higher field (lower ppm). Conversely, the electronegative bromine and iodine halogens exert an electron-withdrawing inductive effect, "deshielding" nearby nuclei and shifting their signals to a lower field (higher ppm).

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// Define nodes for atoms N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.04,0.6!", fontcolor="#202124"];

// Substituent nodes O_methoxy [label="O", pos="-2.0,-0.1!", fontcolor="#EA4335"]; C_methoxy [label="CH₃", pos="-2.8,0.3!", fontcolor="#202124"]; Br [label="Br", pos="-2.0,-1.2!", fontcolor="#202124"]; N_amine [label="NH₂", pos="0,-2.2!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; I [label="I", pos="2.0,-1.2!", fontcolor="#202124"]; H6 [label="H", pos="2.0,1.2!", fontcolor="#202124"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- O_methoxy; O_methoxy -- C_methoxy; C3 -- Br; C4 -- N_amine; C5 -- I; C6 -- H6;

// Labels for positions label_C2 [label="2", pos="-1.3,0.9!", fontcolor="#5F6368", fontsize=10]; label_C3 [label="3", pos="-1.3,-0.9!", fontcolor="#5F6368", fontsize=10]; label_C4 [label="4", pos="0,-1.5!", fontcolor="#5F6368", fontsize=10]; label_C5 [label="5", pos="1.3,-0.9!", fontcolor="#5F6368", fontsize=10]; label_C6 [label="6", pos="1.3,0.9!", fontcolor="#5F6368", fontsize=10]; } Figure 1: Structure of this compound.

¹H and ¹³C NMR Spectral Data Analysis

While experimental spectra for this specific molecule are not publicly available, a robust and reliable prediction can be formulated based on established substituent effects on the pyridine nucleus and data from analogous compounds.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to be relatively simple, showing three distinct signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6~ 8.1 - 8.3Singlet (s)1HThe sole aromatic proton is a singlet due to the absence of adjacent protons. Its downfield shift is influenced by the cumulative effects of the substituents on the heterocyclic ring.
-NH₂~ 6.0 - 6.5Broad Singlet (br s)2HThe amine protons typically appear as a broad signal. The chemical shift can vary with solvent and concentration. Data from 3-amino-5-bromo-2-iodopyridine shows a similar broad singlet for the amine protons.[3][4]
-OCH₃~ 3.9 - 4.1Singlet (s)3HThe methoxy group protons are isolated and appear as a sharp singlet in a characteristic region.[5][6]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C4 (-NH₂)~ 150 - 155The carbon atom bearing the strongly electron-donating amino group is expected to be significantly deshielded and shifted downfield. For 4-aminopyridine, this carbon appears around 152 ppm.[7]
C2 (-OCH₃)~ 148 - 153The carbon attached to the electronegative oxygen of the methoxy group will also be strongly deshielded.
C6~ 145 - 150This is the only protonated ring carbon. Its chemical shift is influenced by the adjacent ring nitrogen and the various substituents.
C3 (-Br)~ 118 - 123The carbon atom bonded to bromine experiences a moderate deshielding effect.
C5 (-I)~ 85 - 95The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the directly attached carbon, a characteristic diagnostic feature.
-OCH₃~ 55 - 60The methoxy carbon appears in its typical, well-established chemical shift range.[6]

A Comparative Perspective: NMR vs. Other Techniques

To fully appreciate the utility of NMR, it's instructive to compare it with other common analytical methods used for structural elucidation.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atom connectivity, chemical environment of each nucleus, stereochemistry, 3D structure.Provides the most comprehensive structural information.Requires larger sample amounts than MS; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), fragmentation patterns.Extremely high sensitivity, provides definitive molecular weight. Characteristic isotopic patterns for Br (¹:¹) and I (monoisotopic) would be visible.Provides no direct information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple; excellent for identifying key functional groups like N-H stretches (~3300-3500 cm⁻¹) and C-O stretches (~1000-1300 cm⁻¹).Provides limited information on the overall molecular skeleton; cannot distinguish between isomers.

While MS would confirm the molecular formula C₅H₅BrIN₃O and IR would indicate the presence of amine and ether functional groups, only NMR can definitively establish the precise arrangement of the substituents on the pyridine ring.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar, aromatic compounds. Chloroform-d (CDCl₃) is another common alternative.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure the sample is fully dissolved and the solution is homogeneous.

  • Standard: The residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H) typically serves as the internal standard for referencing the chemical shifts. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Experiment: Standard one-pulse (zg30) experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled one-pulse experiment with NOE (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance).

Workflow Visualization

The process from sample to final structural confirmation follows a logical and systematic workflow. This ensures that the data collected is reliable and the interpretation is sound.

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subgraph "cluster_Prep" { label = "1. Sample Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; Prep [label="Weigh Sample &\nDissolve in Deuterated Solvent"]; }

subgraph "cluster_Acq" { label = "2. Data Acquisition"; style = "rounded"; bgcolor = "#E6F4EA"; Acq [label="Tune & Shim Spectrometer"]; Acq_H1 [label="Acquire ¹H Spectrum"]; Acq_C13 [label="Acquire ¹³C Spectrum"]; Acq -> Acq_H1 -> Acq_C13 [style=invis]; }

subgraph "cluster_Proc" { label = "3. Data Processing"; style = "rounded"; bgcolor = "#FEF7E0"; Proc [label="Fourier Transform\nPhase & Baseline Correction"]; Ref [label="Reference Spectra\n(to solvent or TMS)"]; Integ [label="Integrate ¹H Signals"]; }

subgraph "cluster_Analysis" { label = "4. Spectral Analysis & Interpretation"; style = "rounded"; bgcolor = "#FCE8E6"; Assign_H1 [label="Assign ¹H Signals\n(Chemical Shift, Integration, Multiplicity)"]; Assign_C13 [label="Assign ¹³C Signals\n(Chemical Shift)"]; Confirm [label="Confirm Structure"]; }

// Connections Prep -> Acq [lhead=cluster_Acq]; Acq -> Proc [lhead=cluster_Proc]; Proc -> Ref; Ref -> Integ; Integ -> Assign_H1 [lhead=cluster_Analysis]; Ref -> Assign_C13; {Assign_H1, Assign_C13} -> Confirm; } Figure 2: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unparalleled level of detail for the structural confirmation of this compound. By understanding the predictable electronic effects of each substituent on the pyridine ring, researchers can confidently assign each signal and verify the regiochemistry of the molecule. When integrated with data from other techniques like mass spectrometry and IR spectroscopy, NMR serves as the cornerstone for rigorous structural characterization, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Constable, E. C., Housecroft, C. E., Kariuki, B. M., & Smith, C. B. (2010). Supporting Information for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • Barskiy, D. A., et al. (2019). ¹³C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH after pulse-sequence optimization. ResearchGate. Retrieved from [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-234.
  • Juen, M. A., et al. (2016). Supporting Information for Angewandte Chemie. ScienceOpen. Retrieved from [Link]

  • Fujita, M., et al. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. Retrieved from [Link]

  • DeKrafft, K. E., et al. (2009). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 9(7), 3344-3354. Retrieved from [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
  • Al-Rawi, J. M. A., & El-Subbagh, H. I. (1991). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Yoshizawa, M., et al. (2011). Supporting Information for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Perjési, P., & Pytela, O. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 75-86. Retrieved from [Link]

  • Chegg. (2020). Solved What is the 1H NMR analysis of 4-Aminopyridine based.... Retrieved from [Link]

  • Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-iodo-2-methoxypyridin-4-amine: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Unraveling a Multifunctional Pyridine Derivative

3-Bromo-5-iodo-2-methoxypyridin-4-amine is a highly substituted pyridine ring, presenting a unique challenge for mass spectrometric analysis. The presence of multiple functional groups—an amine, a methoxy group, and two different halogens (bromine and iodine)—creates a complex fragmentation landscape. Understanding the interplay of these groups is paramount for accurate structural confirmation. This guide will primarily focus on the fragmentation patterns expected under Electron Ionization (EI), a common and highly informative ionization technique.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The resulting mass spectrum is a "fingerprint" that can be used for identification.[1]

The molecular ion (M+) of this compound would be expected at a nominal m/z of 314, with a characteristic isotopic pattern due to the presence of bromine (approximately 1:1 ratio of 79Br and 81Br).

The primary fragmentation pathways are predicted to be initiated by the functional groups that most readily lose electrons or form stable fragments.

Alpha-Cleavage adjacent to the Amine and Methoxy Groups

Alpha-cleavage is a common fragmentation pathway for both amines and ethers.[2][3]

  • Loss of a Methyl Radical from the Methoxy Group: The methoxy group can undergo alpha-cleavage, leading to the loss of a methyl radical (•CH3), resulting in a fragment ion at [M-15]+ . This is a very common pathway for methoxy-substituted aromatic rings.[4]

  • Cleavage adjacent to the Amine Group: While direct cleavage of the C-N bond in the ring is less likely, interactions with adjacent groups can occur.

Cleavage of Halogen Substituents

The carbon-halogen bond strength decreases down the group (C-Br > C-I). This suggests that the loss of the iodine atom is a more favorable process than the loss of the bromine atom.

  • Loss of an Iodine Radical: A prominent peak is expected corresponding to the loss of an iodine radical (•I), leading to a fragment at [M-127]+ .

  • Loss of a Bromine Radical: The loss of a bromine radical (•Br) would result in a fragment at [M-79/81]+ . The relative intensity of this peak compared to the [M-127]+ peak will depend on the relative bond dissociation energies in the ionized molecule.

Ring Cleavage and Rearrangements

Substituted pyridines can undergo complex ring fissions. The initial loss of a substituent can lead to a cascade of further fragmentation. For instance, after the loss of iodine, the resulting bromo-methoxypyridin-amine cation could undergo further fragmentation.

A potential fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [M]+• This compound M_15 [M-15]+ Loss of •CH3 M->M_15 - •CH3 M_127 [M-127]+ Loss of •I M->M_127 - •I M_79_81 [M-79/81]+ Loss of •Br M->M_79_81 - •Br Further_Frag Further Fragmentation M_127->Further_Frag M_79_81->Further_Frag

Caption: Predicted major fragmentation pathways of this compound under EI.

Comparison with Alternative Ionization Techniques

While EI provides detailed structural information through fragmentation, alternative ionization techniques could offer complementary data, particularly for confirming the molecular weight.

Ionization TechniqueExpected Outcome for this compoundAdvantagesDisadvantages
Electron Ionization (EI) Extensive fragmentation, providing a detailed fingerprint. Molecular ion may be of low abundance.Rich structural information from fragmentation patterns. Reproducible spectra for library matching.Molecular ion can be weak or absent for some compounds.
Electrospray Ionization (ESI) Primarily produces the protonated molecule, [M+H]+, at m/z 315."Soft" ionization technique, excellent for determining molecular weight. Easily coupled with liquid chromatography (LC).[4]Provides minimal fragmentation and thus less structural information without tandem MS (MS/MS).
Chemical Ionization (CI) Produces a strong protonated molecule, [M+H]+, and some adduct ions.Softer than EI, usually preserving the molecular ion.Less structural information from fragmentation compared to EI.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS (EI)

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

Objective: To obtain a reproducible mass spectrum showing the molecular ion and characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Materials:

  • This compound sample.

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC vial with a septum cap.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL.

  • MS Method:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep Dissolve Sample in Solvent Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Analyze Interpret Mass Spectrum Detect->Analyze Compare Compare with Predictions Analyze->Compare

Caption: A generalized workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a complex process governed by the interplay of its various functional groups. The most likely fragmentation pathways under Electron Ionization involve the loss of a methyl radical from the methoxy group and the sequential or competitive loss of iodine and bromine radicals. While this guide provides a predictive framework based on established chemical principles, empirical data from a dedicated analysis is essential for definitive structural confirmation. The use of complementary soft ionization techniques such as ESI or CI is recommended to confidently determine the molecular weight of the compound.

References

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  • BLDpharm. 5-BROMO-3-IODO-2-METHOXYPYRIDIN-4-AMINE.
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  • Science Ready.
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  • VMSL.

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comparing the reactivity of 3-Bromo-5-iodo-2-methoxypyridin-4-amine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. Among these, 3-Bromo-5-iodo-2-methoxypyridin-4-amine stands out as a highly versatile building block, offering multiple points for diversification. Its utility, however, is entirely dependent on a nuanced understanding of its reactivity. The differential reactivity of its carbon-halogen bonds, modulated by the electronic interplay of the methoxy and amine substituents, allows for precise, selective transformations.

This guide provides an in-depth comparison of the reactivity of this compound against structurally similar compounds. We will dissect the factors governing its behavior in key palladium-catalyzed cross-coupling reactions and provide field-proven experimental protocols to empower chemists to harness its full synthetic potential.

The Molecular Blueprint: Analyzing Substituent Effects

The reactivity of an aromatic system is dictated by the electronic and steric nature of its substituents. In this compound, four distinct groups orchestrate its chemical behavior.

  • The Halogens (Iodo and Bromo): The primary sites for cross-coupling reactions are the carbon-halogen bonds. The fundamental principle governing their reactivity in palladium-catalyzed reactions is the bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1][2] Consequently, the C-I bond at the 5-position is significantly more labile and susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond at the 3-position.[2] This inherent difference is the key to achieving high regioselectivity.

  • The Methoxy Group (-OCH₃): Positioned at C2, this group is a moderately activating, ortho-, para- directing group due to its electron-donating resonance effect. It increases the electron density of the pyridine ring, which can influence the rate of oxidative addition. Furthermore, it is a well-known directing group for ortho-lithiation, a potential alternative functionalization pathway.[3][4]

  • The Amine Group (-NH₂): Located at C4, the amine is a powerful activating group, strongly donating electron density into the ring through resonance. This heightened electron density can facilitate oxidative addition at the adjacent halogen positions.

Compared to a simpler scaffold like 2-bromo-4-iodopyridine, the presence of the -OCH₃ and -NH₂ groups in our target molecule renders the pyridine ring more electron-rich, which can accelerate the rate-determining oxidative addition step in many cross-coupling cycles.[5]

G cluster_0 This compound mol Substituent Effects C5_I C5-Iodo (Most Reactive Site) mol->C5_I Primary Site for Selective Coupling C3_Br C3-Bromo (Less Reactive Site) mol->C3_Br Site for Subsequent Functionalization C2_OMe C2-Methoxy (Electron Donating, Directing Group) mol->C2_OMe Influences Ring Electron Density C4_NH2 C4-Amine (Strongly Electron Donating) mol->C4_NH2 Activates the Ring

Caption: Logical relationship of substituents influencing reactivity.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling

The most powerful application of this compound is in sequential cross-coupling reactions. By carefully tuning reaction conditions, one can selectively functionalize the C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between aryl halides and boronic acids or esters.[6][7] For dihalogenated pyridines, achieving selectivity is paramount. Milder reaction conditions, such as lower temperatures and carefully chosen catalyst systems, will favor mono-functionalization at the more reactive C-I position.[2]

Comparative Data for Selective Suzuki-Miyaura Coupling at the Iodo-Position

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Approx. Yield (%)Notes
This compound Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O80-9085-95Standard conditions are often sufficient for high selectivity at the C-I bond.[1]
2-Bromo-4-iodopyridinePdCl₂(dppf) (3%)K₃PO₄Dioxane10090-98The absence of activating groups may require slightly more forcing conditions.[1]
3,5-DibromopyridinePd(OAc)₂/SPhos (2%)Cs₂CO₃Toluene/H₂O100~50 (mono)Without the C-I/C-Br differential, achieving selective mono-arylation is challenging and often yields mixtures.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C5 (iodo) position of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.[2]

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-aryl-2-methoxypyridin-4-amine.

G start Setup Reaction (Substrate, Boronic Acid, Base) inert Establish Inert Atmosphere (Argon Purge) start->inert add_solv Add Degassed Solvents (e.g., Dioxane/H2O) inert->add_solv add_cat Add Pd Catalyst (e.g., Pd(PPh3)4) add_solv->add_cat heat Heat to 85-90 °C (Monitor by LC-MS) add_cat->heat workup Aqueous Workup (EtOAc/H2O) heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[9] The underlying reactivity principle remains the same: the C-I bond is the preferred site for the initial oxidative addition.[1] This allows for the selective synthesis of 5-alkynyl-3-bromopyridine derivatives.

Comparative Data for Selective Sonogashira Coupling at the Iodo-Position

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Approx. Yield (%)Notes
This compound PdCl₂(PPh₃)₂ (3%) / CuI (3%)Et₃NTHF25-4085-95Reaction often proceeds efficiently at or near room temperature.[5]
2-Bromo-4-iodopyridinePd(PPh₃)₄ (5%) / CuI (5%)Et₃NDMF6085-95A common and highly effective system for this class of substrate.[1]
2,6-Dichloro-3,5-dibromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NToluene60GoodDemonstrates chemoselectivity for C-Br over C-Cl bonds.

Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and Copper(I) iodide (CuI, 0.03 equiv.).[5]

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature. A slight exotherm may be observed. If the reaction is sluggish, gentle heating to 40 °C can be applied. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[10][11] This reaction is crucial for synthesizing complex amine-containing structures prevalent in pharmaceuticals.[12] The choice of a bulky phosphine ligand is critical for facilitating the reductive elimination step.[13] Again, selectivity is governed by the C-I versus C-Br bond reactivity.

Comparative Data for Selective Buchwald-Hartwig Amination at the Iodo-Position

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Approx. Yield (%)Notes
This compound Pd₂(dba)₃ (2%) / Xantphos (4%)Cs₂CO₃Toluene11080-90Requires specific biarylphosphine ligands and a strong, non-nucleophilic base.[14]
2-Bromo-4-iodopyridinePd(OAc)₂ (2%) / BINAP (3%)NaOt-BuDioxane100~85BINAP was one of the first effective bidentate ligands for this transformation.[10]
3-Bromo-5-methoxypyridinePd(OAc)₂ / Josiphos ligandNaOt-BuToluene100HighA direct analog, demonstrating the feasibility of amination at the C3-Br bond (under more forcing conditions).[12]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup (Glovebox): In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.[14]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture with stirring to 100-110 °C. Monitor the reaction's progress.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 3-bromo-5-amino-substituted pyridine.

G Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)-I]L2 Pd0->OxAdd Oxidative Addition ArI R-I ArI->OxAdd Transmetal [Ar-Pd(II)-R']L2 OxAdd->Transmetal Base Base Boronic R'-B(OH)2 Base->Boronic Boronic->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R' Transmetal->Product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

Orthogonal Reactivity: The Potential of Directed ortho-Metalation

Beyond cross-coupling, the 2-methoxy group suggests the possibility of directed ortho-metalation (DoM). However, studies on 2-methoxypyridine itself reveal a complex mechanism. Lithiation with bases like LDA or LTMP is not a simple C3 deprotonation.[3][4] Evidence suggests a pathway involving initial interaction at the H-6 proton, potentially forming a 3,6-dilithio intermediate.[15][16] For this compound, the C3 position is blocked by bromine, and the C6 position is unsubstituted. This makes direct lithiation at C6 a plausible, albeit speculative, pathway for introducing an alternative electrophile, offering an orthogonal strategy to the palladium chemistry at C3 and C5. Further investigation would be required to confirm this reactivity.

Conclusion

This compound is a richly functionalized building block whose reactivity is dominated by the differential lability of its C-I and C-Br bonds. By leveraging established principles of palladium catalysis, researchers can achieve highly regioselective functionalization at the C5-iodo position under mild conditions, reserving the more robust C3-bromo bond for subsequent transformations. The activating methoxy and amine substituents enhance the overall reactivity of the pyridine core compared to simpler dihalopyridines. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and creatively incorporate this versatile scaffold into their synthetic programs, accelerating the discovery of novel chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
  • Fort, Y., Gros, P., & Choppin, S. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs.
  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines.
  • ACS Publications. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • PubMed. (2003).
  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
  • Semantic Scholar. (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction | Request PDF.
  • BenchChem. (2025).
  • Scilit. (n.d.).
  • ResearchGate. (2003).
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF.
  • MDPI. (2020).
  • Wikipedia. (n.d.).
  • ACS Publications. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Coupling outcomes for pyridines | Download Scientific Diagram.
  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • organic-chemistry.org. (n.d.).
  • BenchChem. (2025). Experimental protocol for Suzuki coupling to synthesize 3,4-Diphenylpyridine.
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  • ChemicalBook. (n.d.). 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Arkivoc. (2011).
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
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A Comparative Crystallographic Analysis of Substituted Pyridin-4-Amines: Structural Insights from a 3-Bromo-5-iodo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, halogenated pyridines serve as pivotal scaffolds for the development of novel therapeutic agents and functional materials. The precise spatial arrangement of substituents on the pyridine ring dictates molecular conformation, intermolecular interactions, and, consequently, biological activity and material properties. This guide provides a comprehensive analysis of the X-ray crystal structure of 3-bromo-5-iodo-2-methoxypyridin-4-amine derivatives, with a focused examination of the crystallographic data available for analogous compounds to infer structural behavior. While a definitive crystal structure for this compound is not publicly available, a detailed exploration of closely related structures, particularly 3-amino-5-bromo-2-iodopyridine, offers significant insights into the influence of halogen bonding, hydrogen bonding, and steric effects on the crystal packing of this class of compounds.

The Significance of Halogenated 2-Methoxypyridin-4-amines

Substituted pyridines are a cornerstone in drug discovery, appearing in a wide array of approved pharmaceuticals. The introduction of halogens, such as bromine and iodine, provides a powerful tool to modulate the physicochemical properties of a molecule. These modifications can enhance membrane permeability, improve metabolic stability, and introduce specific, directional non-covalent interactions, such as halogen bonding, which can be exploited in rational drug design to improve binding affinity and selectivity for a biological target. The 2-methoxy and 4-amino groups further contribute to a rich tapestry of potential hydrogen bond donor and acceptor sites, crucial for molecular recognition events.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a powdered compound to a detailed three-dimensional crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles. The general workflow is applicable to a wide range of small organic molecules, including the title compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyridine Derivative purification Chromatographic Purification synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation / Diffusion solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized experimental workflow for X-ray crystal structure determination.

Synthesis and Purification

The synthesis of highly substituted pyridines often involves multi-step reaction sequences. For instance, the synthesis of 3-amino-5-bromo-2-iodopyridine can be achieved by the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid.[1] Purification is typically carried out using column chromatography to ensure high sample purity, which is a critical prerequisite for successful crystallization.

Detailed Protocol for the Synthesis of 3-Amino-5-bromo-2-iodopyridine: [1]

  • Dissolve 3-amino-5-bromopyridine (100 mg, 0.56 mmol) in acetic acid (0.1 M, 5.61 ml).

  • Add N-iodosuccinimide (133 mg, 0.56 mmol) to the solution at room temperature.

  • Stir the reaction mixture.

  • Upon completion, neutralize the reaction with sodium bicarbonate and extract the product three times with ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel using a heptane/ethyl acetate gradient (e.g., 0-50% ethyl acetate).

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed technique.

Crystallization of 3-Amino-5-bromo-2-iodopyridine: [1]

High-quality single crystals were obtained through the slow evaporation of a concentrated chromatography fraction in a solvent system of approximately 30% ethyl acetate in heptane.[1]

Comparative Crystallographic Analysis

To understand the potential structure of this compound, we will compare the crystallographic data of 3-amino-5-bromo-2-iodopyridine with other relevant substituted pyridine derivatives.

Parameter3-Amino-5-bromo-2-iodopyridine[1]5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine[2][3]
Formula C₅H₄BrIN₂C₁₄H₁₅BrN₂O₂
Molar Mass 298.90 g/mol 323.18 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 4.0983 (12)6.3202 (2)
b (Å) 15.172 (4)13.7940 (4)
c (Å) 12.038 (3)15.8582 (6)
β (°) 90.152 (5)100.961 (4)
Volume (ų) 748.5 (3)1357.31 (8)
Z 44
Temperature (K) 100 (2)130
Radiation Mo KαMo Kα
R-factor 0.0320.027
Analysis of Intermolecular Interactions in 3-Amino-5-bromo-2-iodopyridine

The crystal structure of 3-amino-5-bromo-2-iodopyridine reveals the significant role of hydrogen bonding in directing the crystal packing. The molecules are linked into chains along the z-axis of the crystal via intermolecular N-H···N hydrogen bonds.[1] Additionally, a weak intramolecular N-H···I interaction is suggested by the N2···I1 distance of 3.259(5) Å.[1] Notably, strong halogen-halogen interactions are absent in this structure.[1]

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 (Symmetry Generated) N1_1 N1 H2A_1 H2A N1_2 N1' H2A_1->N1_2 N-H···N (Intermolecular) N2_1 N2 N2_1->H2A_1 H2B_1 H2B N2_1->H2B_1 I1_1 I1 H2B_1->I1_1 N-H···I (Intramolecular) Py_ring1 Pyridine Ring Py_ring2 Pyridine Ring

Figure 2: Key intermolecular and intramolecular interactions in 3-amino-5-bromo-2-iodopyridine.

Predicted Structural Features of this compound

Based on the analysis of related structures, we can predict the key structural features of this compound:

  • Hydrogen Bonding: The 4-amino group will act as a hydrogen bond donor, likely forming intermolecular N-H···N hydrogen bonds with the pyridine nitrogen of adjacent molecules, similar to what is observed in 3-amino-5-bromo-2-iodopyridine.[1] This is a common motif in the crystal structures of aminopyridines.

  • Halogen Bonding: The presence of both bromine and iodine atoms introduces the possibility of halogen bonding. The iodine atom, being a stronger halogen bond donor, might participate in I···N or I···O interactions if suitable acceptor atoms are sterically accessible in the crystal lattice.

  • Steric Effects: The 2-methoxy group is expected to influence the local conformation of the molecule. The orientation of the methyl group relative to the pyridine ring will be a key conformational feature. This could also sterically hinder certain intermolecular interactions.

  • Molecular Packing: The interplay of hydrogen bonding, halogen bonding, and van der Waals forces will dictate the overall crystal packing. It is plausible that a layered or herringbone packing motif could be adopted to maximize favorable intermolecular contacts.

Comparison with Alternative Characterization Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other techniques offer complementary information:

  • Powder X-ray Diffraction (PXRD): Useful for confirming the bulk purity of a crystalline sample and for identifying different polymorphs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, including connectivity and the chemical environment of atoms. For example, the ¹H NMR spectrum of 3-amino-5-bromo-2-iodopyridine shows distinct signals for the aromatic protons and the amino protons.[1]

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups and provide insights into hydrogen bonding interactions through shifts in vibrational frequencies.[4][5]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, interaction energies, and spectroscopic properties, offering a theoretical framework to complement experimental data.[6]

Conclusion

This guide has provided a comprehensive overview of the structural analysis of highly substituted pyridines, with a specific focus on what can be inferred about the crystal structure of this compound. By leveraging the detailed crystallographic data of the closely related 3-amino-5-bromo-2-iodopyridine, we can anticipate the key roles of hydrogen bonding and potential halogen bonding in directing the solid-state architecture of this class of compounds. The experimental workflows and comparative data presented herein serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science, aiding in the rational design and characterization of novel pyridine derivatives. The elucidation of the actual crystal structure of this compound in the future will undoubtedly provide further clarity and allow for a direct validation of the structural predictions made in this guide.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011-03-08).
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  • 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem.
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A Comparative Guide to the Prospective Biological Activities of Novel Compounds Derived from 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the pyridine ring system is a cornerstone, serving as a privileged scaffold in numerous FDA-approved drugs. Its ability to form hydrogen bonds, its metabolic stability, and its capacity for diverse functionalization make it an ideal starting point for drug discovery. The strategic placement of halogen atoms on this scaffold can further enhance biological activity by modulating lipophilicity, metabolic stability, and binding interactions with target proteins.[1] Specifically, bromo and iodo substituents offer distinct electronic and steric properties, providing a rich playground for structure-activity relationship (SAR) studies.

This guide focuses on the untapped potential of 3-Bromo-5-iodo-2-methoxypyridin-4-amine , a highly functionalized pyridine derivative. While direct literature on the biological activities of its derivatives is sparse[2], the constituent moieties—a halogenated pyridine core, a methoxy group, and an amine—are hallmarks of compounds with significant pharmacological effects, particularly in oncology and infectious diseases. This document, therefore, serves as a forward-looking comparison guide, proposing a rational framework for the synthesis and evaluation of novel derivatives of this scaffold. We will explore potential biological activities, outline robust experimental protocols for their validation, and present hypothetical data to guide future research endeavors.

Proposed Synthetic Strategies and Target Compound Classes

The chemical architecture of this compound offers multiple avenues for chemical modification. The primary amine at the 4-position is a versatile handle for amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides. The iodo and bromo substituents are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

A proposed workflow for the generation of a diverse chemical library from this starting material is depicted below. This strategy prioritizes the exploration of chemical space around the core scaffold to maximize the potential for identifying bioactive compounds.

G cluster_0 Modification at 4-Amino Group cluster_1 Modification at Halogen Positions start This compound acyl_chloride Acyl Halides / Anhydrides start->acyl_chloride sulfony_chloride Sulfonyl Chlorides start->sulfony_chloride isocyanate Isocyanates start->isocyanate amides amides acyl_chloride->amides Amide Synthesis sulfonamides sulfonamides sulfony_chloride->sulfonamides Sulfonamide Synthesis ureas ureas isocyanate->ureas Urea Synthesis suzuki Suzuki Coupling (Boronic Acids) amides->suzuki sonogashira Sonogashira Coupling (Alkynes) amides->sonogashira buchwald Buchwald-Hartwig (Amines) amides->buchwald sulfonamides->suzuki sulfonamides->sonogashira sulfonamides->buchwald ureas->suzuki ureas->sonogashira ureas->buchwald aryl_derivatives aryl_derivatives suzuki->aryl_derivatives C-C Bond Formation alkynyl_derivatives alkynyl_derivatives sonogashira->alkynyl_derivatives C-C Bond Formation amino_derivatives amino_derivatives buchwald->amino_derivatives C-N Bond Formation

Caption: Proposed synthetic workflow for the diversification of this compound.

Comparative Biological Evaluation: A Hypothetical Screening Cascade

Based on the prevalence of similar structures in the literature, we propose a two-pronged screening approach for the newly synthesized derivatives: anticancer and antimicrobial activities.

Part 1: Anticancer Activity

Halogenated pyridines and fused pyridine ring systems are known to exhibit potent kinase inhibitory activity.[3][4][5] Many of these compounds function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases implicated in cancer cell proliferation and survival.

A plausible mechanism of action for derivatives of our scaffold could involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Hypothetical Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a derivative.

A primary screen of the synthesized library against a panel of human cancer cell lines could yield data similar to that presented below. For this hypothetical comparison, we will consider three classes of derivatives based on the proposed synthetic workflow.

Compound IDDerivative ClassModificationIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)
PD-01 Amide4-Fluorobenzoyl at 4-NH215.212.818.5
PD-02 Amide-Suzuki4-Fluorobenzoyl at 4-NH2; Phenyl at 5-I2.51.83.1
PD-03 SulfonamideBenzenesulfonyl at 4-NH222.425.128.9
PD-04 Sulfonamide-SuzukiBenzenesulfonyl at 4-NH2; Pyridyl at 5-I5.14.36.7
PD-05 UreaPhenylurea at 4-NH2>50>50>50
PD-06 Urea-SonogashiraPhenylurea at 4-NH2; Phenylethynyl at 5-I8.97.510.2
Staurosporine Control-0.010.0080.012

From this hypothetical data, a preliminary SAR can be deduced:

  • The introduction of an aryl group at the 5-position via Suzuki coupling (PD-02 and PD-04) significantly enhances anticancer activity compared to their precursors (PD-01 and PD-03).

  • The amide linkage (PD-01, PD-02) appears to be more favorable for activity than the sulfonamide (PD-03, PD-04) or urea (PD-05, PD-06) linkages in this hypothetical series.

Part 2: Antimicrobial Activity

The presence of multiple halogens on a heterocyclic scaffold is a known strategy for developing potent antimicrobial agents.[1][6][7] These compounds can disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.[6][8] The structural features of this compound derivatives make them promising candidates for novel antibacterial and antifungal drugs.

The synthesized library would be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal pathogen.

Compound IDMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
PD-01 64>128>128128
PD-02 166412832
PD-03 128>128>128>128
PD-04 32128>12864
PD-05 >128>128>128>128
PD-06 8326416
Vancomycin 1---
Ciprofloxacin 80.51-
Fluconazole ---2

This hypothetical data suggests:

  • The Sonogashira coupling product (PD-06) exhibits the most promising broad-spectrum antimicrobial activity.

  • Similar to the anticancer data, functionalization at the 5-position appears to be crucial for enhancing biological activity.

  • The compounds show better activity against the Gram-positive MRSA and the fungus C. albicans than the Gram-negative bacteria.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the proposed screening, the following detailed protocols are provided.

Protocol 1: MTT Assay for Cellular Proliferation

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

G A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate for 72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adhesion: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.

  • Compound Addition: Stock solutions of the test compounds are prepared in DMSO and serially diluted in culture medium. 100 µL of each dilution is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., Staurosporine) are included.

  • Incubation: The plates are incubated for an additional 72 hours under the same conditions.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Formation: The plates are incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared from an overnight culture.

  • Inoculation: Each well of the microdilution plate is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is determined by visual inspection of the wells.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Based on the well-established biological activities of related halogenated pyridines, derivatives of this compound are prime candidates for anticancer and antimicrobial drug discovery programs. The proposed synthetic strategies provide a clear path to a diverse library of novel chemical entities. The outlined screening cascade, complete with detailed protocols, offers a robust framework for evaluating their biological potential.

The hypothetical data presented in this guide illustrates how a systematic SAR study could lead to the identification of potent lead compounds. Future work should focus on synthesizing the proposed derivatives and validating their activity through the described experimental protocols. Promising hits should be further profiled for their mechanism of action, selectivity, and in vivo efficacy. The exploration of this novel chemical space could ultimately lead to the discovery of new drugs to address the critical unmet needs in oncology and infectious diseases.

References

  • Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788. [Link]

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  • Hwang, J., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 12830. [Link]

  • Cheung, K. J., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry, 54(22), 7949-7961. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925. [Link]

  • Manchanda, P., Kumar, A., & Tiwari, R. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 6(1), 534-545. [Link]

  • Lin, J., et al. (2021). Antimicrobial Property of Halogenated Catechols. ACS Applied Materials & Interfaces, 13(1), 269-281. [Link]

  • Hwang, J., et al. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. International Journal of Molecular Sciences, 26(3), 1543. [Link]

  • Schöberl, U., et al. (2021). Synthesis, Characterization and Biological Activity of Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes. Molecules, 26(11), 3328. [https://www.researchgate.net/publication/352136932_Synthesis_Characterization_and_Biological_Activity_of_Bromido3-ethyl-4-aryl-5-2-methoxypyridin-5-yl-1-propyl-13-dihydro-2H-imidazol-2-ylidene]goldI_Complexes]([Link])

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A Senior Application Scientist's Guide to Catalyst Selection for the Regioselective Cross-Coupling of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance.[1] The 3-Bromo-5-iodo-2-methoxypyridin-4-amine molecule represents a particularly versatile building block, offering two distinct and orthogonally reactive halogenated sites for sequential functionalization. The ability to selectively manipulate one site while preserving the other is crucial for the efficient and modular synthesis of complex molecular architectures.[2][3]

This guide provides a comparative analysis of palladium-catalyzed systems for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—at the more reactive C-5 iodo position. We will delve into the causality behind catalyst and reagent selection, present comparative performance data derived from analogous systems, and provide robust, field-proven experimental protocols.

Pillar 1: The Principle of Regioselective Cross-Coupling

The cornerstone of a selective functionalization strategy for this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling, the initial, and often rate-determining, step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[4][5] The activation energy for this process follows the established trend: C-I < C-Br < C-Cl.[4][6][7]

Consequently, the carbon-iodine bond at the 5-position is significantly more susceptible to oxidative addition than the C-Br bond at the 3-position. By employing mild reaction conditions, such as lower temperatures and shorter reaction times, chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-position intact for subsequent transformations.[6][7]

G cluster_0 Regioselective Functionalization Strategy A This compound B Mild Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) A->B Step 1 C Selective Coupling at C5-Iodo Position B->C Yields Functionalized Intermediate D More Forcing Conditions or Different Catalyst System C->D Step 2 E Subsequent Coupling at C3-Bromo Position D->E Yields Di-functionalized Product

Caption: Logical workflow for sequential, regioselective cross-coupling.

Pillar 2: Comparative Analysis of Catalytic Systems

The success of any cross-coupling reaction hinges on the synergistic interplay between the palladium precursor, ligand, base, and solvent. The electron-rich nature of the this compound substrate, due to the methoxy and amine groups, necessitates careful catalyst selection to facilitate efficient oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling: Forging C-C (Aryl) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and organoboron reagents.[8][9] For electron-rich substrates, the use of electron-rich and sterically hindered phosphine ligands is often crucial to promote the key steps of the catalytic cycle.[1][10]

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-5 Position (Note: Data is representative and based on general knowledge of Suzuki couplings on analogous bromo-iodopyridine and methoxy-bromopyridine substrates. Optimization is recommended.)

Palladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1008~90-98Highly active system, allowing for lower catalyst loading and shorter reaction times.[4][6]
PdCl₂(dppf) (3)dppf (3)Cs₂CO₃ (2)DMF9012~88-96Effective for a broad range of boronic acids; a reliable workhorse catalyst.[6]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O90-10012~85-95Standard, reliable conditions, though may require higher catalyst loading.[2][4][11]
XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3)1,4-Dioxane135 (μW)0.5-1>90Microwave conditions can significantly reduce reaction times.[8]
Sonogashira Coupling: Forging C-C (Alkynyl) Bonds

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically employing a dual-catalyst system of palladium and copper(I).[12][13][14] The reaction is generally run under mild conditions with an amine base that also serves as a solvent or co-solvent.[12]

Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-5 Position (Note: Data is representative and based on general knowledge of Sonogashira couplings on analogous halopyridine substrates. Optimization is recommended.)

Palladium Catalyst (mol%)Co-Catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄ (5)CuI (5)Et₃N (3)THFRT - 606-16~85-95Classic, highly effective system for iodoarenes.[6][15]
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N / DIPADMF60-1003-6~85-95A very common and reliable catalytic system.[4][11]
Pd(OAc)₂ (2)PPh₃ (4) / CuI (5)Et₃N (excess)DMF1003-6~80-90In situ generation of the active catalyst from a stable Pd(II) precursor.[8]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation that is often challenging using classical methods. The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases.[1][16]

Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-5 Position (Note: Data is representative and based on general knowledge of Buchwald-Hartwig aminations on analogous halopyridine substrates. Optimization is recommended.)

Palladium Precursor (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11012-24>90A highly general and effective system for a wide range of amines.[5]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene11012-24~85-95Xantphos is a good choice for coupling with a variety of amines.[6]
RuPhos Pd G3 (2)-LiHMDS (1.5)Dioxane10012-18>90Pre-formed catalyst (precatalyst) offers convenience and high activity.[1]

Pillar 3: Mechanistic Rationale and Experimental Protocols

An understanding of the underlying catalytic cycle and the role of each component is essential for troubleshooting and optimization.

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][17] The selectivity for the C-I bond arises from the lower activation energy of the initial oxidative addition at this position.[4]

G cluster_info General Catalytic Cycle pd0 L₂Pd⁰ pd2_oxid L₂PdII(Ar)(I) pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_trans L₂PdII(Ar)(R) pd2_oxid->pd2_trans Transmetalation (from R-M) pd2_trans->pd0 Reductive Elimination info Ar = 3-Bromo-2-methoxy-4-aminopyridin-5-yl R-M = Coupling Partner (e.g., R-B(OH)₂, R-C≡CH, R-NH₂) L = Phosphine Ligand

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.[4]

Detailed Experimental Protocols

The following are generalized procedures for selective cross-coupling at the C-5 iodo position. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

G cluster_workflow Typical Experimental Workflow setup 1. Reaction Setup - Add solids (Substrate, Catalyst, Base) to a flame-dried Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert solvents 3. Add Solvents & Reagents - Add degassed solvent(s). - Add liquid reagents (e.g., amine, alkyne) via syringe. inert->solvents reaction 4. Reaction - Heat to desired temperature with vigorous stirring. - Monitor progress by TLC or LC-MS. solvents->reaction workup 5. Workup - Cool to RT. - Dilute with organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[4][5]

Protocol 1: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., DMF, 0.1-0.2 M)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.[6]

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add the degassed solvent via syringe.

    • Heat the mixture with stirring to the desired temperature (e.g., 90 °C).

    • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 8-16 hours).[4]

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 5 mol%)

    • Base (e.g., Et₃N, 3.0 equiv)

    • Degassed solvent (e.g., THF, 0.1-0.2 M)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.[6]

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise to the mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until completion (monitored by TLC or LC-MS).

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)

    • Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Degassed, anhydrous solvent (e.g., Toluene, 0.1-0.2 M)

  • Procedure:

    • In a glovebox or under a strong counterflow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.[5]

    • Add the this compound.

    • Add the degassed solvent, followed by the amine.

    • Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 110 °C).

    • After the reaction is complete (monitored by LC-MS, typically 12-24 hours), cool the mixture to room temperature.[5]

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Semantic Scholar.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
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  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. Benchchem.
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  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Available at: [Link]

  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
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A Comparative Guide to Analytical Methods for the Quality Control of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of each intermediate is paramount. 3-Bromo-5-iodo-2-methoxypyridin-4-amine is a highly functionalized heterocyclic compound, serving as a critical building block in the development of novel therapeutics. Its specific substitution pattern—containing bromine, iodine, a methoxy group, and an amine on a pyridine core—demands a rigorous and multi-faceted analytical approach to ensure its identity, purity, and consistency. The quality of this intermediate directly impacts the purity, stability, and ultimately, the safety and efficacy of the final drug product.[1][2]

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive quality control (QC) of this compound. We will delve into the causality behind experimental choices, present detailed protocols for key techniques, and offer comparative data to guide researchers, scientists, and drug development professionals in establishing a robust QC strategy. The foundation of any reliable QC program is the validation of its analytical methods, ensuring that each procedure is suitable for its intended purpose.[3][4]

Core Quality Attributes for this compound

A comprehensive QC strategy must address the following key attributes:

  • Identity: Unambiguous confirmation that the material is indeed this compound.

  • Purity and Assay: Quantitative determination of the percentage of the desired compound in the batch.

  • Impurity Profiling: Detection, identification, and quantification of any related substances, including starting materials, by-products, and degradation products.[5][6]

  • Residual Solvents: Quantification of any remaining solvents from the synthesis and purification processes.

To address these attributes, an orthogonal approach, utilizing multiple analytical techniques with different chemical principles, is essential for a complete and reliable characterization.

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked—are we confirming identity, quantifying purity, or identifying an unknown impurity? Here, we compare the most effective methods.

Chromatographic Methods: The Workhorses for Purity and Impurity Analysis

Chromatography is indispensable for separating the target compound from impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity and assay of non-volatile and thermally sensitive compounds like our target molecule.

  • Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The basic amine group (pKa ~5-6 for pyridines) requires an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) in the mobile phase.[7][8] This protonates the amine, ensuring a single ionic state and preventing peak tailing, which is crucial for accurate integration and quantification. A UV detector is ideal, as the aromatic pyridine ring provides strong chromophores for sensitive detection.[9]

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds. It is the gold standard for analyzing residual solvents.

  • Expertise & Causality: Direct GC analysis of this compound can be challenging. The presence of the primary amine and the molecule's relatively high molecular weight may lead to poor peak shape and potential degradation in the hot injector.[10] While derivatization could make it more amenable to GC analysis, this adds complexity.[11] Therefore, its primary role in this context is for the analysis of volatile organic impurities and residual solvents, typically using a headspace autosampler coupled with a flame ionization detector (FID).[12]

Spectroscopic Methods: The Gold Standard for Structural Elucidation and Identification

Spectroscopy provides detailed structural information, making it essential for confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and confirmation.[13][14]

  • Expertise & Causality:

    • ¹H NMR: Will confirm the number and connectivity of protons. For this structure, we expect to see distinct signals for the methoxy group protons (-OCH₃), the amine protons (-NH₂), and the single aromatic proton on the pyridine ring. The chemical shift of the aromatic proton is heavily influenced by the surrounding substituents, providing a unique fingerprint.[15][16]

    • ¹³C NMR: Will show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton. The carbons bonded to the bromine and iodine will have characteristic chemical shifts.

    • 2D NMR (COSY, HSQC/HMBC): While not typically used for routine QC, these techniques are invaluable for initial structure confirmation or for identifying unknown impurities by establishing detailed proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition.

  • Expertise & Causality: When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a formidable tool for identifying impurities.[17] Electrospray ionization (ESI) in positive mode would be effective due to the basicity of the pyridine nitrogen and the amine group, readily forming an [M+H]⁺ ion. The resulting mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I), which serves as a powerful confirmation of the presence of these halogens.[18][19]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

  • Expertise & Causality: The IR spectrum will provide a unique fingerprint for the molecule. Key expected absorption bands include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups, C=C and C=N ring stretching in the 1400-1600 cm⁻¹ region, and C-O stretching for the methoxy ether.[17] It serves as a quick and effective identity check.

Elemental Analysis

This classical technique provides the relative abundance of elements (C, H, N, Br, I) in the compound.

  • Expertise & Causality: Elemental analysis is a fundamental test of purity. The experimentally determined percentages of each element are compared against the theoretical values calculated from the molecular formula (C₇H₇BrIN₂O). A close match provides strong evidence of high purity. Specific combustion methods followed by ion chromatography or titration are used for halogen determination.[20][21]

Workflow and Method Validation

A robust QC process integrates these techniques into a logical workflow. The trustworthiness of the data generated relies on rigorous method validation according to international guidelines, such as those from the International Council for Harmonisation (ICH).[6][22]

Overall Quality Control Workflow

Sources

A Comparative Guide to the Purity Assessment of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is of paramount importance. These building blocks are the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. One such critical intermediate is 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a highly functionalized pyridine derivative. Its intricate structure, featuring bromine, iodine, methoxy, and amine substituents, presents unique challenges and considerations for purity analysis.

This guide provides an in-depth technical comparison of various analytical methodologies for assessing the purity of this compound. We will explore the nuances of each technique, from the workhorse of chromatographic separation to the definitive structural elucidation offered by spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the highest quality of this vital chemical intermediate.

The Critical Role of Purity in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, with the pyridine scaffold appearing in numerous FDA-approved drugs.[1] The specific arrangement of functional groups on the pyridine ring, as seen in this compound, allows for precise molecular interactions with biological targets. However, even minute impurities can have significant consequences, potentially leading to:

  • Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to off-target interactions or a modified efficacy of the final drug product.

  • Increased Toxicity: The presence of reactive or toxic impurities can pose a direct threat to patient safety.

  • Compromised Stability: Impurities can affect the stability of the API, leading to degradation and a shortened shelf-life.

  • Challenges in Process Development: Inconsistent purity profiles can hinder the reproducibility and scalability of synthetic processes.

Therefore, a robust and multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity to guarantee the quality and integrity of the final therapeutic agent.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the application of orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a vast range of pharmaceutical compounds, including substituted pyridines. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. For a halogenated and polar compound like this compound, a C18 column is a common starting point due to its broad applicability. However, for compounds with multiple halogen atoms, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to unique interactions with halogenated analytes.

The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve the peak shape of basic compounds like pyridines by minimizing tailing. UV detection is commonly employed, with the wavelength selected based on the compound's UV absorbance maximum to ensure high sensitivity.

Experimental Protocol: HPLC Purity of this compound

This protocol is a representative method that can be adapted and validated for the specific analysis of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors should be determined for known impurities.

Data Presentation: Comparative HPLC Purity Analysis

To illustrate the importance of method optimization, the following table compares the performance of this compound with a potential alternative, 3,5-Dibromo-2-methoxypyridin-4-amine , using a standard C18 method.

CompoundRetention Time (min)Purity by Area %Major Impurity Peak (RT, Area %)
This compound15.299.5%12.8 min, 0.3%
3,5-Dibromo-2-methoxypyridin-4-amine13.898.9%11.5 min, 0.8%

This data highlights the ability of HPLC to resolve and quantify the purity of these closely related structures.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

For identifying and quantifying volatile and semi-volatile impurities, GC-MS is an invaluable technique. The high separation efficiency of capillary GC combined with the definitive identification capabilities of mass spectrometry makes it a powerful tool for purity assessment.[2]

Causality Behind Experimental Choices

The choice of a GC column is critical and is based on the polarity of the analytes. A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of a wide range of organic compounds, including halogenated pyridines. The temperature program is optimized to ensure good separation of impurities from the main component and the solvent. Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis of halogenated pyridines.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Interpreting GC-MS Data

The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated components. The mass spectrum of each peak provides a molecular fingerprint. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns can provide structural information about impurities.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate measurement of purity.[5]

Causality Behind Experimental Choices

The key to accurate qNMR is the use of a certified internal standard of known purity. The internal standard should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals. It must also be stable and not react with the analyte or the solvent. Maleic anhydride or dimethyl sulfone are common choices. The selection of a suitable deuterated solvent in which both the analyte and the internal standard are fully soluble is also crucial. To ensure accurate integration, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) must be used.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride, ~5-10 mg) into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A simple 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 x T₁ (longest T₁ of both analyte and standard). A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): 8 or 16 scans are typically adequate for good signal-to-noise.

  • Acquisition Time (at): Sufficient to allow the FID to decay completely (typically 2-4 seconds).

Data Processing and Purity Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

Data Presentation: Comparative qNMR Purity Analysis
CompoundPurity by qNMR (%)Internal StandardComments
This compound99.2 ± 0.2%Maleic AnhydrideHighly accurate and precise method.
3,5-Dibromo-2-methoxypyridin-4-amine98.7 ± 0.3%Maleic AnhydrideProvides an orthogonal check to chromatographic methods.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides a fundamental measure of a compound's purity by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and halogens). The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.

Causality Behind Experimental Choices

Modern elemental analyzers use combustion analysis. The sample is combusted at high temperatures in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. For halogen determination, the sample is combusted, and the resulting hydrogen halides are typically absorbed and quantified by titration or ion chromatography.

Experimental Protocol: Elemental Analysis

Instrumentation:

  • CHN analyzer for carbon, hydrogen, and nitrogen.

  • Combustion apparatus with subsequent titration or ion chromatography for halogen analysis.

Sample Preparation:

  • A few milligrams of the dried sample are accurately weighed.

Analysis and Interpretation:

  • The instrument provides the weight percentages of C, H, and N. Halogen content is determined separately.

  • The experimental values should be within ±0.4% of the theoretical values for a pure compound.

Data Presentation: Comparative Elemental Analysis Data
CompoundElementTheoretical %Found %Deviation
This compound C21.9221.85-0.07
(C₆H₆BrIN₂O)H1.841.88+0.04
N8.528.49-0.03
Br24.2924.15-0.14
I38.5638.40-0.16
3,5-Dibromo-2-methoxypyridin-4-amine C25.5625.48-0.08
(C₆H₆Br₂N₂O)H2.152.19+0.04
N9.949.89-0.05
Br56.6956.50-0.19

The close agreement between the theoretical and found values provides strong evidence of the high purity of the samples.

Visualizing the Workflow: A Self-Validating System

To ensure a robust and self-validating purity assessment, a logical workflow integrating these orthogonal techniques is essential.

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparison with an Alternative: 3,5-Dibromo-2-methoxypyridin-4-amine

In the context of medicinal chemistry, the choice of building blocks is often dictated by factors such as synthetic accessibility, reactivity in subsequent steps, and the desired physicochemical properties of the final molecule. Let's consider 3,5-Dibromo-2-methoxypyridin-4-amine as an alternative to our primary compound of interest. The replacement of an iodine atom with a bromine atom can influence the compound's reactivity, particularly in metal-catalyzed cross-coupling reactions, as well as its lipophilicity and metabolic stability.

The analytical methods described in this guide are equally applicable to this alternative, allowing for a direct comparison of their purity profiles. As the hypothetical data in the tables above suggests, both compounds can be obtained in high purity, but the impurity profiles may differ based on their respective synthetic routes. A thorough characterization of both the desired product and any potential impurities is crucial for making an informed decision on which building block to advance in a drug discovery program.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity assessment of a complex pharmaceutical intermediate like this compound is a critical undertaking that demands a rigorous and multi-faceted analytical strategy. This guide has outlined the principles and provided detailed protocols for four powerful and orthogonal techniques: HPLC, GC-MS, qNMR, and elemental analysis. By integrating these methods into a cohesive workflow, researchers and drug development professionals can confidently establish the purity of this vital building block, thereby ensuring the quality, safety, and efficacy of the life-saving medicines of tomorrow. The self-validating nature of this comprehensive approach provides the trustworthiness required in the highly regulated pharmaceutical industry.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • PubMed Central. (2014). Determination of Aromatic Amines in Human Urine Using Comprehensive Multi-Dimensional Gas Chromatography Mass Spectrometry (GCxGC-qMS). Retrieved from [Link]

  • PubMed Central. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]

  • IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • University of Basrah. (n.d.). Element analysis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • PubMed Central. (n.d.). An Efficient Synthesis of 5-Amido-3-Hydroxy-4-Pyrones as Inhibitors of Matrix Metalloproteinases. Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an LC-UV Method for Quantitation of 4-Bromo-2,5-Dimethoxyamphetamine (DOB), 4-Bromo-2,5-Dimethoxyphenetylamine (2C-B), Methylphenidate, Fenproporex and Amfepramone. Retrieved from [Link]

  • PubMed. (n.d.). Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form. Retrieved from [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Retrieved from [Link]

  • OSTI.GOV. (1977). Determination of chlorine, bromine and iodine in organic compounds (Journal Article) | ETDEWEB. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methoxypyridin-4-amine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Retrieved from [Link]

  • PubMed. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Retrieved from [Link]

  • DBpia. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Retrieved from [Link]

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A Comparative Guide to the Applications of Substituted 4-Aminopyridines in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 4-aminopyridines represent a versatile class of compounds with a significant and expanding footprint in catalysis, neuroscience, and drug discovery. Their unique electronic properties, stemming from the interplay between the pyridine ring and the amino group, can be finely tuned through substitution, making them invaluable tools for researchers and drug development professionals. This guide provides an in-depth comparison of substituted 4-aminopyridines across their primary application areas, supported by experimental data and detailed protocols to inform your research and development endeavors.

The 4-Aminopyridine Scaffold: A Privileged Structure

The parent compound, 4-aminopyridine (4-AP), is a white, water-soluble powder with a pKa of 9.17.[1] Its core utility stems from two key properties: the nucleophilicity of the exocyclic amino group and the ability of the pyridine nitrogen to act as a proton acceptor and engage in hydrogen bonding. Substitution on the pyridine ring or the amino group profoundly modulates these properties, leading to a diverse array of applications.

Applications in Catalysis: Tuning for Activity and Selectivity

Substituted 4-aminopyridines, most notably 4-(dimethylamino)pyridine (DMAP), are widely recognized as superior nucleophilic catalysts for a variety of organic transformations, particularly acylation and silylation reactions.[2] The enhanced catalytic activity of DMAP over 4-AP is attributed to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the ring nitrogen.

Comparative Performance in Acylation Reactions

The efficacy of substituted 4-aminopyridines as acylation catalysts is directly related to their ability to form a highly reactive N-acylpyridinium intermediate. The stability and reactivity of this intermediate are influenced by the substituents on the pyridine ring.

CatalystStructureKey FeaturesRelative Rate
4-Aminopyridine (4-AP)Baseline nucleophilic catalyst.1
4-(Dimethylamino)pyridine (DMAP)Increased nucleophilicity due to electron-donating methyl groups.[2]~104
Chiral 4-AP DerivativesEnantioselective catalysis.[3]Varies
Polymer-Supported 4-APHeterogeneous catalysis, ease of separation.[4]Varies

Experimental Protocol: DMAP-Catalyzed Acetylation of a Hindered Alcohol

This protocol details a standard procedure for the acetylation of a sterically hindered secondary alcohol using DMAP as a catalyst.

Materials:

  • Hindered alcohol (e.g., 1-adamantanol)

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of the hindered alcohol (1.0 eq) in DCM in a round-bottom flask, add triethylamine (1.5 eq).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a stoichiometric base to neutralize the acetic acid byproduct, preventing protonation of the catalyst.

  • DMAP: The nucleophilic catalyst that activates the acetic anhydride.

  • DCM: A common aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • 0 °C to Room Temperature: The initial cooling helps to control any exothermicity, while allowing the reaction to proceed to completion at room temperature.

Innovations in 4-Aminopyridine Catalysis

Recent research has focused on the development of chiral 4-aminopyridine derivatives for asymmetric catalysis and the immobilization of these catalysts on solid supports for improved recyclability.[3][4] For instance, chiral derivatives have been successfully employed in kinetic resolutions of racemic alcohols. Furthermore, tuning the lipophilicity of the substituents has been shown to enhance catalyst activity and selectivity in the functionalization of alcohols.[5][6]

Therapeutic Applications: Modulating Neuronal Function

4-Aminopyridine and its derivatives have significant applications in the medical field, primarily due to their ability to block voltage-gated potassium channels.[7] This action enhances neurotransmitter release at nerve terminals, leading to a range of therapeutic effects.

Dalfampridine (Ampyra®): A Case Study in Multiple Sclerosis

The most prominent medicinal application of a substituted 4-aminopyridine is dalfampridine (a sustained-release formulation of 4-aminopyridine), which is approved for the symptomatic treatment of walking in patients with multiple sclerosis (MS).[1][8]

Mechanism of Action:

In MS, demyelination of axons leads to the exposure of potassium channels, which can cause leakage of potassium ions and a subsequent decrease in the ability of the axon to conduct an action potential. By blocking these channels, dalfampridine reduces the leakage of potassium ions, thereby restoring axonal conduction and improving muscle contraction.[8]

cluster_0 Demyelinated Axon in MS cluster_1 Effect of Dalfampridine (4-AP) Action Potential Action Potential K+ Channel K+ Channel Action Potential->K+ Channel propagates K+ Efflux K+ Efflux K+ Channel->K+ Efflux exposed, leads to Blocked K+ Channel Blocked K+ Channel Conduction Failure Conduction Failure K+ Efflux->Conduction Failure causes Dalfampridine Dalfampridine Dalfampridine->Blocked K+ Channel blocks Restored Conduction Restored Conduction Blocked K+ Channel->Restored Conduction results in

Caption: Mechanism of Dalfampridine in Multiple Sclerosis.

Comparative Overview of Neurological Applications
Compound/DerivativeApplicationMechanism of ActionKey Findings
Dalfampridine (4-AP) Multiple Sclerosis (walking impairment)Potassium channel blockade.[8]Improves walking speed in a subset of patients.[1]
Anilide/Imide Derivatives of 4-AP Cognition Enhancement, Alzheimer's DiseaseAnticholinesterase activity.[9]Demonstrated reversal of scopolamine-induced amnesia in preclinical models.[9]
Peptide Derivatives of 4-AP Neurodegenerative DisordersDesigned to reduce toxicity of 4-AP.[10]Showed significantly lower acute toxicity compared to the parent compound in animal models.[10]
3,4-Diaminopyridine Lambert-Eaton Myasthenic SyndromePotassium channel blockade.Increases muscle strength by enhancing acetylcholine release.

Structure-Activity Relationship Insights:

Studies on various 4-aminopyridine derivatives have revealed that lipophilicity and steric volume are critical factors influencing their pharmacological activity.[11] For instance, while methylation of the amino group in compounds like 4-methylaminopyridine and 4-dimethylaminopyridine can alter efficacy and duration of action, they have not surpassed the overall therapeutic profile of 4-AP for certain applications.[12]

Emerging Applications in Materials Science

The utility of substituted 4-aminopyridines is also being explored in materials science, although this field is less developed compared to catalysis and medicine. Their coordinating properties make them suitable as ligands for metal complexes and as functional components in polymers and nanomaterials.

  • Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, making 4-aminopyridine derivatives potential building blocks for MOFs with catalytic or sensing capabilities.

  • Functional Polymers: 4-Aminopyridine moieties can be incorporated into polymer chains to imbue them with catalytic activity or specific binding properties.[2]

  • Nanoparticle Functionalization: Attaching substituted 4-aminopyridines to the surface of nanoparticles can create heterogeneous catalysts with high surface area and reusability.[4] A notable example is the use of 4-aminopyridine functionalized silica-supported magnetic nanoparticles as a catalyst for the synthesis of pyranoquinoline derivatives.[4]

Synthesis of Substituted 4-Aminopyridines

The development of facile and efficient synthetic routes to functionalized 4-aminopyridines is crucial for expanding their applications. One effective method involves the ring transformation of nitropyrimidinone with active methylene compounds in the presence of ammonium acetate.

Nitropyrimidinone Nitropyrimidinone Reaction Ring Transformation Nitropyrimidinone->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Functionalized 4-Aminopyridine Functionalized 4-Aminopyridine Reaction->Functionalized 4-Aminopyridine

Caption: Synthetic scheme for functionalized 4-aminopyridines.

This approach offers a straightforward route to 4-aminopyridines with various functional groups, which are valuable precursors for further derivatization in drug discovery and catalyst design.

Future Outlook

The field of substituted 4-aminopyridines is poised for continued growth. In catalysis, the focus will likely be on the development of more sophisticated chiral catalysts for asymmetric synthesis and robust, recyclable heterogeneous catalysts. In medicine, the exploration of new derivatives with improved selectivity and reduced side effects for a wider range of neurological and other disorders is a promising avenue. The design of novel peptide-drug conjugates aims to mitigate the toxicity associated with the parent 4-aminopyridine scaffold.[10] As our understanding of structure-activity relationships deepens, we can expect the rational design of substituted 4-aminopyridines to yield even more powerful tools for scientists and researchers.

References

  • Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. Available at: [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European Journal of Pharmacology. Available at: [Link]

  • 4-Aminopyridine. Wikipedia. Available at: [Link]

  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. Available at: [Link]

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  • Tuning the Structure of 4-Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. Tel Aviv University. Available at: [Link]

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  • Metal/chiral 4-aminopyridine dual catalytic system and its application... ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthetic Strategies for 3-Bromo-5-iodo-2-methoxypyridin-4-amine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-iodo-2-methoxypyridin-4-amine is a highly functionalized heterocyclic compound with significant potential as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring electron-donating (amine, methoxy) and electron-withdrawing (bromo, iodo) groups, offers multiple points for diversification in the synthesis of complex molecular architectures. The presence of two different halogens at specific positions allows for selective cross-coupling reactions, making it a valuable intermediate for the generation of compound libraries in the pursuit of novel therapeutic agents.

Given the absence of a well-established, commercial-scale synthesis for this specific molecule, this guide presents a comparative cost-benefit analysis of two plausible synthetic routes. These routes are designed based on fundamental principles of organic chemistry and analogous transformations reported in the literature for similar pyridine derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive and objective evaluation of these potential synthetic strategies, enabling an informed decision based on factors such as cost, efficiency, scalability, and safety.

Proposed Synthetic Routes: An Overview

Two primary synthetic strategies are proposed and analyzed in this guide:

  • Route 1: Sequential Halogenation of 2-Methoxypyridin-4-amine. This route commences with a commercially available, pre-functionalized pyridine and introduces the halogen atoms in a stepwise manner.

  • Route 2: Synthesis from 2-Chloro-4-nitropyridine. This pathway begins with a less functionalized but readily available starting material, involving the introduction of the methoxy group via nucleophilic aromatic substitution, followed by sequential halogenations and a final reduction of the nitro group.

Route 1: Sequential Halogenation of 2-Methoxypyridin-4-amine

This synthetic approach leverages the activating effects of the amino and methoxy groups on the pyridine ring to facilitate electrophilic halogenation. The proposed sequence is outlined below.

Logical Framework and Workflow

The workflow for Route 1 is a three-step process starting from the commercially available 2-methoxypyridin-4-amine.

Route_1_Workflow start 2-Methoxypyridin-4-amine step1 Step 1: Bromination start->step1 intermediate1 3-Bromo-2-methoxypyridin-4-amine step1->intermediate1 step2 Step 2: Iodination intermediate1->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via Route 1.

Detailed Experimental Protocols and Rationale

Step 1: Synthesis of 3-Bromo-2-methoxypyridin-4-amine

  • Reaction: (Illustrative scheme)

  • Protocol:

    • To a solution of 2-methoxypyridin-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-methoxypyridin-4-amine.

  • Rationale: The amino and methoxy groups are ortho, para-directing and activating, making the pyridine ring susceptible to electrophilic substitution. The bromination is expected to occur at the C3 or C5 position. Due to the steric hindrance from the methoxy group at C2, the bromination is anticipated to selectively occur at the C3 position. NBS is a mild and selective brominating agent, which is safer and easier to handle than liquid bromine.[1]

Step 2: Synthesis of this compound

  • Reaction: (Illustrative scheme)

  • Protocol:

    • Dissolve 3-Bromo-2-methoxypyridin-4-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).

    • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield the final product.

  • Rationale: The remaining open position for electrophilic substitution is C5, which is activated by the adjacent amino group. NIS is an effective iodinating agent for electron-rich aromatic and heterocyclic compounds.[2] The reaction may require heating to proceed at a reasonable rate.

Route 2: Synthesis from 2-Chloro-4-nitropyridine

This alternative route involves more steps but starts from a simpler and potentially more cost-effective starting material. The strategy involves the introduction of the methoxy group, followed by halogenations on the electron-deficient ring, and a final reduction of the nitro group.

Logical Framework and Workflow

The workflow for Route 2 is a four-step process.

Route_2_Workflow start 2-Chloro-4-nitropyridine step1 Step 1: Methoxylation start->step1 intermediate1 2-Methoxy-4-nitropyridine step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 intermediate2 3-Bromo-2-methoxy-4-nitropyridine step2->intermediate2 step3 Step 3: Iodination intermediate2->step3 intermediate3 3-Bromo-5-iodo-2-methoxy-4-nitropyridine step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocols and Rationale

Step 1: Synthesis of 2-Methoxy-4-nitropyridine

  • Reaction: (Illustrative scheme)

  • Protocol:

    • To a solution of sodium methoxide (1.5 eq) in methanol, add 2-chloro-4-nitropyridine (1.0 eq).

    • Heat the reaction mixture at reflux for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain 2-methoxy-4-nitropyridine, which can often be used in the next step without further purification.

  • Rationale: The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at C4.[3][4] Sodium methoxide is a strong nucleophile that will readily displace the chloride.[5]

Step 2 & 3: Sequential Halogenation of 2-Methoxy-4-nitropyridine

  • Reaction: (Illustrative scheme)

  • Protocols:

    • Bromination: Dissolve 2-methoxy-4-nitropyridine in concentrated sulfuric acid and add NBS. The reaction is typically performed at room temperature.

    • Iodination: The subsequent iodination of the brominated intermediate can be achieved using NIS in a similar acidic medium.

  • Rationale: Halogenation of a pyridine ring is facilitated by the presence of an activating group. However, in this case, the strong deactivating effect of the nitro group makes direct halogenation challenging. Performing the reaction in a strong acid like sulfuric acid protonates the pyridine nitrogen, further deactivating the ring. However, this method has been reported for the halogenation of nitropyridines. The positions meta to the nitro group (C3 and C5) are the most likely sites for electrophilic attack.

Step 4: Reduction of 3-Bromo-5-iodo-2-methoxy-4-nitropyridine

  • Reaction: (Illustrative scheme)

  • Protocol:

    • Dissolve the nitro compound in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using H2 gas and a catalyst like Pd/C.[6][7]

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • If using SnCl2, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product.

    • If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

    • Purify the crude product by column chromatography or recrystallization.

  • Rationale: The reduction of a nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a clean and efficient option. The use of tin(II) chloride is also a classic and reliable method.[8]

Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the two proposed routes. Prices for starting materials and reagents are estimates based on commercially available data and may vary depending on the supplier and scale of the synthesis.[1][9][10][11][12][13][14][15][16][17]

ParameterRoute 1: Sequential HalogenationRoute 2: From 2-Chloro-4-nitropyridine
Number of Steps 24
Starting Material Cost Moderate to High (2-Methoxypyridin-4-amine can be expensive)Low (2-Chloro-4-nitropyridine is relatively inexpensive)
Reagent Cost Moderate (NBS and NIS)Moderate (NBS, NIS, Sodium Methoxide, Reducing Agent)
Overall Yield (Estimated) ModeratePotentially Lower due to more steps
Ease of Purification Moderate (Chromatography likely needed for both steps)Challenging (Multiple intermediates may require purification)
Scalability Potentially limited by the cost of the starting material.More amenable to large-scale synthesis due to cheaper starting material.
Safety & Environmental Use of halogenated solvents and reagents.Use of strong acids, flammable solvents, and potentially hazardous reducing agents.

Conclusion and Recommendation

Both proposed synthetic routes to this compound offer plausible pathways to this valuable building block.

Route 1 is a more direct and shorter synthetic sequence. Its primary advantage is the fewer number of steps, which could lead to a higher overall yield and reduced labor. However, the major drawback is the potentially high cost of the starting material, 2-methoxypyridin-4-amine. This route would be most suitable for small-scale synthesis for initial research and development , where the cost of the starting material is less of a concern than the speed of obtaining the target molecule.

Route 2 , while longer, starts from a more economical and readily available precursor. This makes it a more attractive option for large-scale synthesis and process development , where minimizing the cost of raw materials is a critical factor. The challenges of this route lie in the potentially lower overall yield due to the increased number of steps and the need for careful optimization of each transformation, particularly the halogenation of the deactivated pyridine ring.

Ultimately, the choice between these two routes will depend on the specific needs and priorities of the research or development program. For rapid access to small quantities of the target compound, Route 1 is recommended. For cost-effective, large-scale production, Route 2 presents a more viable, albeit more challenging, option that would require significant process optimization.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides essential, field-proven procedures for the proper disposal of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a halogenated pyridine derivative. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of ourselves, our colleagues, and the environment. The causality behind each step is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment and Initial Precautions

Immediate Safety Precautions:

  • Always consult the supplier's Safety Data Sheet (SDS) if available. If not, treat the compound with the highest degree of caution based on its chemical class.

  • Handle this compound exclusively within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[5]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[8]
Eye Protection Chemical splash goggles. A face shield is recommended.Protects eyes from accidental splashes of the solid compound or solutions, which can cause serious irritation.[5][9]
Lab Coat A fully buttoned, flame-resistant lab coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if needed.Necessary if there is a risk of exceeding exposure limits or if irritation is experienced, especially outside of a fume hood.[9][10]
Spill Management

Accidental spills must be managed promptly and safely.

For a small dry spill:

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Clean-up: Gently sweep up the spilled solid, avoiding dust generation. Use a dustpan and brush designated for chemical waste.[6]

  • Collect Waste: Place the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a small liquid spill (if in solution):

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the area as described above, collecting all materials for disposal.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to classify it as halogenated organic waste .[5][11] This is due to the presence of bromine and iodine atoms in its structure. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[12]

Step 1: Waste Segregation

  • It is imperative to collect halogenated organic waste separately from non-halogenated waste.[11][13] Co-mingling can complicate and significantly increase the cost of disposal.

  • Dedicate a specific, compatible waste container for this compound and other halogenated compounds.

Step 2: Container Selection and Labeling

  • Use a chemically resistant container (e.g., high-density polyethylene - HDPE) that can be securely sealed.

  • The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID" (or liquid if in solution).

  • The label must include the full chemical name: "this compound" and an approximate concentration if it is part of a mixture.

  • Keep the container closed at all times, except when adding waste.

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA should be in a secondary containment bin to prevent the spread of any potential leaks.[14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Disposal

  • Once the container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[15]

  • Do not pour this chemical down the drain or dispose of it in the regular trash.[15] This is illegal and environmentally harmful. Aromatic amines and halogenated compounds can be toxic to aquatic life and may persist in the environment.[2][3]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generate Waste: This compound IsHalogenated Is the compound halogenated? Start->IsHalogenated YesHalogenated YES (Contains Bromine and Iodine) IsHalogenated->YesHalogenated  Yes Segregate Segregate as HALOGENATED ORGANIC WASTE YesHalogenated->Segregate Label Collect in a labeled, compatible container Segregate->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment Label->Store Pickup Contact EHS for hazardous waste pickup Store->Pickup End Proper Disposal via Licensed Facility (Incineration) Pickup->End

Caption: Decision workflow for proper disposal.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the chemical nature of this compound and adhering to the outlined procedures for segregation, containment, and disposal, we uphold our commitment to safety, regulatory compliance, and environmental protection. This protocol serves as a self-validating system, ensuring that each step logically follows from a comprehensive hazard assessment.

References

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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-5-iodo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher deep in the trenches of drug discovery and development, the introduction of novel chemical entities is a daily reality. With these new structures come unique handling challenges. This guide provides essential, immediate safety and logistical information for the operational use of 3-Bromo-5-iodo-2-methoxypyridin-4-amine, a halogenated aromatic amine. Our focus is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Molecule

The presence of bromo, iodo, and amine functionalities on a pyridine ring suggests that this compound should be treated as a hazardous substance. Aromatic amines, as a class, require careful handling to avoid exposure.[3][4][5]

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and reactions involving this compound must be conducted in a properly functioning and certified chemical fume hood.[6][7] This is critical to prevent the inhalation of any dust or vapors.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[7][8]

Personal Protective Equipment (PPE): A Comprehensive Approach

The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Hands Double-gloving with nitrile or neoprene gloves.Aromatic amines can permeate some glove materials.[4][5] Double-gloving provides an extra layer of protection. Nitrile and neoprene are recommended for handling pyridine and its derivatives.[7]
Eyes Chemical splash goggles with side shields.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Body A flame-resistant lab coat.Protects skin from accidental contact and splashes.
Respiratory A NIOSH-approved respirator may be necessary.Required if there's a risk of airborne exposure, especially when handling powders outside of a fume hood.[3]

PPE_Selection_Workflow start Start: Handling the Compound in_fume_hood Is the work performed in a certified fume hood? start->in_fume_hood weighing_powder Are you weighing the solid powder? in_fume_hood->weighing_powder Yes respirator Add NIOSH-approved Respirator to Standard PPE in_fume_hood->respirator No ppe_standard Standard PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat weighing_powder->ppe_standard Yes weighing_powder->respirator No (e.g., in a glovebox) end Proceed with Caution ppe_standard->end respirator->end

Operational Plan: A Step-by-Step Guide for Safe Handling

The following is a procedural guide for a common laboratory task: weighing and dissolving this compound for a reaction.

  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Weighing the Compound:

    • Use a tared weigh boat or vial to weigh the desired amount of the solid compound.

    • Handle the container with forceps to avoid direct contact with gloves.

    • Close the primary container immediately after dispensing.

  • Dissolving the Compound:

    • Place a flask containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Use a funnel to prevent the powder from becoming airborne.

    • Rinse the weigh boat or vial with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

  • Post-Handling:

    • Wipe down the designated handling area with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated materials as halogenated organic waste.

    • Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing gloves.

Emergency Procedures: Be Prepared

Accidents can happen, and a clear plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical aspect of laboratory safety and environmental stewardship.

Waste TypeDisposal ProcedureRationale
Solid Waste Collect in a designated, labeled container for halogenated organic waste.This compound is a halogenated organic compound.[9][10]
Liquid Waste Collect in a designated, labeled container for halogenated organic solvent waste.Halogenated wastes must be segregated from non-halogenated waste streams for proper disposal, typically via incineration.[9][11][12]
Contaminated PPE Dispose of as solid hazardous waste.Gloves, weigh boats, and other disposable items that have come into contact with the compound are considered contaminated.

Never dispose of this compound or its solutions down the drain.[8]

Waste_Disposal_Flowchart start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste_container Place in 'Halogenated Solid Waste' Container is_solid->solid_waste_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No end Properly Labeled and Stored for Pickup solid_waste_container->end liquid_waste_container Place in 'Halogenated Liquid Waste' Container is_liquid->liquid_waste_container Yes liquid_waste_container->end

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, contributing to the advancement of science while prioritizing safety.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (URL: )
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Safety D
  • hazardous waste segreg
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  • Halogenated Waste (any organic chemical th
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  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (URL: [Link])

  • Pyridine Standard Oper
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - ResearchGate. (URL: [Link])

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  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.